4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59807. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-3-hydroxynaphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-11-8-14(19)6-7-16(11)20-18(22)15-9-12-4-2-3-5-13(12)10-17(15)21/h2-10,21H,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRNXESQSJEQMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059065 | |
| Record name | 2-Naphthalenecarboxamide, N-(4-chloro-2-methylphenyl)-3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059065 | |
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Molecular Weight |
311.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92-76-2 | |
| Record name | N-(4-Chloro-2-methylphenyl)-3-hydroxy-2-naphthalenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. 37525 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphtanilide TR | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59807 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphtanilide TR | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50686 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthalenecarboxamide, N-(4-chloro-2-methylphenyl)-3-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenecarboxamide, N-(4-chloro-2-methylphenyl)-3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-chloro-3-hydroxy-2'-methyl-2-naphthanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.989 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4′-Chloro-3-hydroxy-2′-methyl-2-naphthanilide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P5BHY5UDZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide (Naphthol AS-TR)
This guide provides a comprehensive overview of the synthetic pathway for 4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide, a significant chemical intermediate known in the dye industry as Naphthol AS-TR. Designed for researchers, chemists, and professionals in drug development and materials science, this document elucidates the chemical principles, reaction mechanisms, and practical laboratory procedures for the successful synthesis and purification of this target molecule.
Introduction and Strategic Overview
This compound is a key coupling component used in the manufacturing of various azo dyes and pigments.[1] Its molecular structure, featuring a naphthol moiety and a substituted aniline, allows for the formation of vibrant and stable colorants. The synthesis is a classic example of amidation, specifically the formation of a carboxamide bond between a carboxylic acid and an amine.
The primary strategic approach involves the condensation reaction between 3-hydroxy-2-naphthoic acid and 4-chloro-2-methylaniline. Direct amidation of a carboxylic acid with an amine is often challenging due to the acid-base reaction that forms a stable ammonium carboxylate salt, which requires high temperatures to dehydrate into an amide. To circumvent this, the carboxylic acid is activated in situ to a more reactive species, facilitating the nucleophilic attack by the amine under milder conditions. The most common and industrially relevant method employs phosphorus trichloride (PCl₃) as the activating (condensing) agent.[2][3]
The overall synthesis workflow can be visualized as follows:
Caption: A logical workflow for the synthesis of this compound.
Mechanistic Insights: The Role of Phosphorus Trichloride
The success of this synthesis hinges on the effective activation of the carboxylic acid group of 3-hydroxy-2-naphthoic acid by phosphorus trichloride. PCl₃ is a classic reagent for converting carboxylic acids into more reactive acyl chlorides.[4] The reaction proceeds through a series of steps where the hydroxyl group of the carboxylic acid is replaced by a chlorine atom, forming a highly electrophilic acyl chloride intermediate.
Step 1: Activation of Carboxylic Acid The lone pair of electrons on the carbonyl oxygen of 3-hydroxy-2-naphthoic acid attacks the electrophilic phosphorus atom of PCl₃.
Step 2: Formation of a Reactive Intermediate Following the initial attack, a chloride ion is eliminated. This process may repeat, leading to the formation of a mixed anhydride-like intermediate or, more commonly, the corresponding acyl chloride upon rearrangement and elimination of phosphorous acid byproducts.
Step 3: Nucleophilic Attack by the Amine The highly electrophilic carbonyl carbon of the in situ generated acyl chloride is then readily attacked by the nucleophilic nitrogen atom of 4-chloro-2-methylaniline.
Step 4: Formation of the Amide Bond A tetrahedral intermediate is formed, which then collapses, eliminating a chloride ion and a proton (which is neutralized by a base or another amine molecule) to yield the stable amide product, this compound.
The overall transformation is depicted below:
Caption: Simplified mechanism of PCl₃-mediated amidation.
Detailed Experimental Protocol
This protocol is adapted from established methodologies for salicylanilide synthesis utilizing phosphorus trichloride.[5] Researchers should perform a thorough risk assessment before proceeding.
Materials and Reagents:
-
3-Hydroxy-2-naphthoic acid (1.0 eq)
-
4-Chloro-2-methylaniline (1.0 eq)
-
Phosphorus trichloride (PCl₃) (1.0 eq)
-
Xylene (anhydrous)
-
Sodium hydroxide (NaOH) solution (5% w/v)
-
Hydrochloric acid (HCl) solution (5% v/v)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Nitrogen or argon gas inlet
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-hydroxy-2-naphthoic acid (1.0 eq) and 4-chloro-2-methylaniline (1.0 eq).
-
Solvent Addition: Add anhydrous xylene to the flask (approx. 10 mL per gram of 3-hydroxy-2-naphthoic acid). Begin stirring to form a suspension.
-
Addition of PCl₃: At room temperature, slowly add phosphorus trichloride (1.0 eq) dropwise to the stirred mixture. The addition should be controlled to manage any exothermic reaction.
-
Reaction: After the addition is complete, heat the reaction mixture to 110-120 °C and maintain it under reflux for 1.5 to 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water to quench the reaction.
-
Neutralization and Washing: The crude product will precipitate. Filter the solid using a Büchner funnel. Wash the solid sequentially with a 5% HCl solution to remove any unreacted amine, then with a 5% NaOH solution to remove any unreacted carboxylic acid, and finally with copious amounts of deionized water until the filtrate is neutral.
-
Drying: Dry the crude product in a vacuum oven at 60-70 °C until a constant weight is achieved.
Purification:
-
Recrystallization: The primary method for purifying Naphthol AS-TR is recrystallization from a suitable solvent, such as xylene.
-
Dissolve the crude, dried product in a minimum amount of hot xylene.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold xylene, and dry under vacuum.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed through various analytical techniques.
| Parameter | Expected Value/Observation | Source(s) |
| Chemical Formula | C₁₈H₁₄ClNO₂ | |
| Molecular Weight | 311.77 g/mol | |
| Appearance | White to off-white or beige powder | |
| Melting Point | 244-245 °C | [2] |
| Solubility | Insoluble in water; Soluble in DMSO and pyridine. | [2] |
| Purity (HPLC) | ≥99% | |
| ¹H-NMR Identity | Conforms to structure |
Expected Spectroscopic Data:
While a publicly available, fully assigned spectrum is not readily accessible, the following characteristic signals can be predicted based on the molecular structure:
-
¹H-NMR (in DMSO-d₆):
-
Aromatic protons (naphthyl and phenyl rings): Multiplets in the range of δ 7.0-9.0 ppm.
-
Amide proton (-NH-): A singlet, typically downfield (δ > 9.5 ppm).
-
Hydroxyl proton (-OH): A broad singlet, chemical shift is concentration-dependent.
-
Methyl protons (-CH₃): A singlet around δ 2.2-2.5 ppm.
-
-
¹³C-NMR (in DMSO-d₆):
-
Carbonyl carbon (-C=O): A signal in the range of δ 165-170 ppm.
-
Aromatic carbons: Multiple signals between δ 110-160 ppm.
-
Methyl carbon (-CH₃): A signal in the aliphatic region, around δ 15-20 ppm.
-
-
IR (KBr Pellet):
-
O-H stretch (hydroxyl): A broad band around 3300-3500 cm⁻¹.
-
N-H stretch (amide): A sharp band around 3300 cm⁻¹.
-
C-H stretch (aromatic): Signals just above 3000 cm⁻¹.
-
C=O stretch (amide): A strong, sharp band around 1650-1680 cm⁻¹.
-
C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.[1]
-
Conclusion and Field Insights
The synthesis of this compound via phosphorus trichloride-mediated condensation is a robust and scalable method. The key to achieving a high yield and purity lies in the careful control of reaction conditions, particularly the exclusion of moisture which can deactivate the PCl₃, and a meticulous work-up and purification procedure. The choice of xylene as a solvent is advantageous due to its high boiling point, which facilitates the reaction, and its suitability for the subsequent recrystallization step. This pathway represents a fundamental transformation in organic synthesis, providing a reliable route to an important class of dye intermediates.
References
A consolidated list of sources is provided below for verification and further reading.
-
ChemBK. This compound. [Link]
-
Indo American Journal of Pharmaceutical Research. SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. [Link]
-
Ukrainian Chemistry Journal. SYNTHESIS OF 3-HYDROXY-2-NAPHTHOIC ACID ANILIDE CATALYZED BY PHOSPHORUS (III) COMPOUNDS IN VARIOUS MEDIA. [Link]
-
ResearchGate. Synthesis, characterization and biological screening of novel N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. [Link]
-
SpringerLink. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]
Sources
Executive Summary: Unveiling the Naphthol AS-TR System
An In-depth Technical Guide to the Physicochemical Properties of Naphthol AS-TR and its Phosphate Derivatives
Prepared by: Gemini, Senior Application Scientist
Naphthol AS-TR, and more critically, its phosphorylated precursors, represent a cornerstone in the field of enzyme histochemistry and biochemical assays. This guide provides an in-depth exploration of the essential physicochemical properties that underpin their utility, primarily as substrates for detecting acid and alkaline phosphatase activity. The core principle involves the enzymatic hydrolysis of the soluble Naphthol AS-TR phosphate substrate into the relatively insoluble Naphthol AS-TR. This product, in its liberated form, becomes the reactive component in a secondary azo-coupling reaction, which generates a highly colored or fluorescent precipitate, enabling precise, localized detection of enzyme activity. Understanding the distinct properties of both the substrate (Naphthol AS-TR phosphate) and the reporter molecule (Naphthol AS-TR)—from solubility and stability to spectral characteristics—is paramount for the design of robust and reproducible assays. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not just data, but the causal, field-proven insights necessary for successful application.
Nomenclature and Chemical Identity: Distinguishing Substrate from Product
A frequent point of confusion lies in the nomenclature surrounding "Naphthol AS-TR." In most biological applications, the active reagent is a phosphate derivative that serves as the enzyme substrate. The phosphatase enzyme cleaves this substrate to produce the core Naphthol AS-TR molecule, which is then detected. It is crucial to differentiate between these related compounds.
| Parameter | Naphthol AS-TR (Product/Reporter) | Naphthol AS-TR Phosphate (Substrate) | Naphthol AS-TR Phosphate Disodium Salt (Substrate) |
| Synonyms | N-(4-Chloro-2-methylphenyl)-3-hydroxy-2-naphthalenecarboxamide, C.I. 37525[1] | 3-[(4-Chloro-o-tolyl)carbamoyl]-2-naphthylphosphoric acid[2] | N-(4-chloro-2-methylphenyl)-3-(phosphonooxy)-2-Naphthalenecarboxamide, disodium salt[3] |
| CAS Number | 92-76-2[1] | 2616-72-0[2][4] | 4264-93-1[5][6][7] |
| Molecular Formula | C₁₈H₁₄ClNO₂[1] | C₁₈H₁₅ClNO₅P[2][4] | C₁₈H₁₃ClNNa₂O₅P[5][6] |
| Molecular Weight | 311.77 g/mol [1] | 391.74 g/mol [2][4] | 435.71 g/mol [5][6][7] |
| Chemical Structure | |||
Core Physicochemical Properties
The functional efficacy of the Naphthol AS-TR system is a direct consequence of its physicochemical characteristics. The stark difference in solubility between the phosphate substrate and the resulting naphthol product is the key to achieving localized precipitation at the site of enzyme activity.
Physical Characteristics
| Property | Naphthol AS-TR | Naphthol AS-TR Phosphate / Disodium Salt |
| Appearance | White to off-white or dark beige powder[1][8] | White, slightly yellow, or dark green crystalline powder[2] |
| Melting Point | 244-245 °C[8] | Not specified. |
| Density | 1.36 g/cm³[8] | Not specified. |
Solubility Profile: The Key to Localized Detection
The solubility profile is arguably the most critical parameter in experimental design. The high water solubility of the disodium phosphate salt ensures its availability to enzymes in aqueous buffer systems, while the poor water solubility of the resulting Naphthol AS-TR ensures it precipitates out of solution upon formation, providing sharp localization.
| Solvent | Naphthol AS-TR | Naphthol AS-TR Phosphate Disodium Salt | Causality & Experimental Insight |
| Water | Insoluble[8] | Soluble (50 mg/mL)[3][5][6] | The ionic disodium salt readily dissolves in polar water. The non-ionic Naphthol AS-TR product is non-polar and precipitates, which is the desired outcome for histochemical staining. |
| Aqueous Buffers (e.g., PBS, TRIS) | Insoluble[8] | Lower solubility than in pure water[9] | While the salt is water-soluble, its solubility can decrease in buffered solutions. For consistent results, it is often advisable to first dissolve the substrate in a minimal amount of an organic co-solvent before dilution in the working buffer.[9] |
| DMSO | Soluble[1] | Soluble | DMSO is a common aprotic polar solvent capable of dissolving both forms. It is the recommended co-solvent for preparing concentrated stock solutions.[9] |
| Pyridine | Soluble[8] | Not specified. | Pyridine is an effective organic solvent but is less commonly used in biological assays due to its toxicity and reactivity. |
| Sodium Hydroxide Solution | Soluble (forms a yellow solution)[8] | Soluble | The phenolic hydroxyl group on Naphthol AS-TR is acidic and will deprotonate in strong base, forming a soluble phenoxide salt. |
| Sodium Carbonate Solution | Insoluble[8] | Not specified. | Sodium carbonate is a weaker base than sodium hydroxide and is insufficient to deprotonate the phenolic hydroxyl group to a significant extent, hence the insolubility. |
Spectral Characteristics: The Basis of Detection
Detection of the enzymatic reaction relies on the spectral properties of the final Naphthol AS-TR product after it has coupled with a diazonium salt. The uncoupled Naphthol AS-TR itself is fluorescent.
| Property | Value | Significance in Assay Design |
| Fluorescence Excitation Max. | 388 nm[1] | This is the wavelength of light that most efficiently excites the Naphthol AS-TR molecule to a higher energy state. An appropriate light source (e.g., laser or filtered lamp) must be used. |
| Fluorescence Emission Max. | 512 nm[1] | This is the peak wavelength of light emitted as the excited molecule returns to its ground state. The detection system's filter must be centered around this wavelength to capture the fluorescent signal. |
| Detection Method | Fluorogenic[1][3] or Chromogenic[10][11] | The liberated Naphthol AS-TR can be detected directly via its fluorescence.[3] More commonly, it is coupled with a diazonium salt (e.g., Fast Red TR) to produce an intensely colored azo dye, which can be visualized by brightfield microscopy or quantified by spectrophotometry.[10][11][12] |
Stability and Storage: Ensuring Reagent Integrity
Proper handling and storage are critical for obtaining reproducible results, as both the substrate and product have known sensitivities.
| Compound | Storage Conditions | Handling Advice |
| Naphthol AS-TR | Long Term: -20°C[1] | Very hygroscopic and sensitive to air.[1][8] Store under an inert gas (e.g., argon or nitrogen). Stable for at least 2 years under these conditions.[1] |
| Naphthol AS-TR Phosphate & Salts | -20°C[3][5][6] | Very hygroscopic.[3] Stock solutions in DMSO should be stored at -20°C and are stable for several weeks.[11] Working solutions containing the diazonium salt are unstable and must be prepared fresh immediately before use.[11] |
The Biochemical Principle: A Two-Step Detection Cascade
The use of Naphthol AS-TR phosphate is a classic example of a coupled enzymatic reaction. The process is elegant and effective, converting an invisible, soluble substrate into a visible, insoluble marker precisely at the location of the target enzyme.
-
Enzymatic Hydrolysis: A phosphatase enzyme (either acid or alkaline, depending on the assay's pH) recognizes and cleaves the phosphate ester bond of the Naphthol AS-TR phosphate substrate.[11]
-
Azo-Coupling: The liberated Naphthol AS-TR product immediately and simultaneously couples with a diazonium salt present in the reaction buffer. This reaction forms a stable, intensely colored, and insoluble azo dye that precipitates in situ.[10][11]
Caption: Enzymatic detection workflow using Naphthol AS-TR phosphate.
Methodologies for Physicochemical Characterization
To ensure the quality and consistency of experimental results, researchers must be able to validate the properties of their reagents. The following protocols are foundational for characterizing Naphthol AS-TR and its derivatives.
Protocol for Determining Thermodynamic Aqueous Solubility (Shake-Flask Method)
This is the gold-standard method for determining the equilibrium solubility of a compound, providing a definitive value for assay development.[9]
Objective: To determine the maximum concentration of Naphthol AS-TR phosphate disodium salt that can be dissolved in a specific aqueous buffer at equilibrium.
Materials:
-
Naphthol AS-TR phosphate disodium salt
-
Aqueous buffer of interest (e.g., 0.1 M TRIS, pH 9.5)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
0.45 µm syringe filters
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation: Add an excess amount of Naphthol AS-TR phosphate disodium salt (e.g., 5-10 mg) to a glass vial. The amount should be visibly more than what is expected to dissolve.
-
Solvation: Add a precise volume of the aqueous buffer (e.g., 1.0 mL) to the vial.
-
Equilibration: Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25°C). Shake for 24-48 hours to ensure equilibrium is reached. The extended time allows the dissolution process to reach its thermodynamic minimum energy state.
-
Phase Separation: After incubation, let the vial stand for 1 hour to allow undissolved solid to settle. For finer separation, centrifuge the vial at 10,000 x g for 15 minutes.
-
Sampling: Carefully withdraw a sample from the clear supernatant, taking care not to disturb the solid pellet.
-
Filtration: Immediately filter the supernatant through a 0.45 µm syringe filter into a clean analysis vial. This step is critical to remove any remaining micro-particulates that would falsely elevate the concentration measurement.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a pre-validated analytical method (e.g., HPLC with a standard curve). The resulting concentration is the thermodynamic solubility.
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Protocol for Spectrofluorometric Analysis of Naphthol AS-TR
Objective: To confirm the fluorescence excitation and emission maxima of Naphthol AS-TR generated from its phosphate precursor.
Materials:
-
Naphthol AS-TR phosphate disodium salt
-
Alkaline Phosphatase (ALP)
-
Alkaline phosphatase buffer (e.g., 0.1 M TRIS, pH 9.5)
-
Quartz cuvettes
-
Spectrofluorometer
Procedure:
-
Substrate Solution: Prepare a 1 mg/mL solution of Naphthol AS-TR phosphate disodium salt in the assay buffer.
-
Enzyme Reaction: In a quartz cuvette, combine 2 mL of the substrate solution with a small amount of ALP (e.g., 10 µL of a 1 U/mL solution). Mix gently by inversion. Allow the reaction to proceed for 15-30 minutes at room temperature to generate the fluorescent Naphthol AS-TR product.
-
Excitation Scan: Set the spectrofluorometer to emission scan mode. Set the emission wavelength to a value higher than the expected excitation (e.g., 520 nm). Scan a range of excitation wavelengths (e.g., 300 nm to 450 nm). The peak of this scan identifies the optimal excitation wavelength.
-
Emission Scan: Set the spectrofluorometer to excitation scan mode. Set the excitation wavelength to the peak value determined in the previous step (approx. 388 nm). Scan a range of emission wavelengths (e.g., 450 nm to 600 nm). The peak of this scan identifies the optimal emission wavelength.
-
Data Analysis: Record the excitation and emission maxima. These values are critical for configuring fluorescence microscopes and plate readers for optimal signal detection.
Conclusion
Naphthol AS-TR and its phosphate derivatives are a powerful and versatile system for the detection of phosphatase activity. A thorough understanding of their distinct physicochemical properties is not merely academic; it is the foundation of sound experimental design. The high solubility of the phosphate substrate, coupled with the insolubility and strong spectral characteristics of the liberated Naphthol AS-TR product, provides a robust mechanism for generating localized, high-fidelity signals. By leveraging the data and protocols within this guide, researchers can ensure the integrity of their reagents and the reliability of their results, leading to clearer insights in their scientific and developmental pursuits.
References
-
naphthol as-tr purified crystalline. (2024, April 10). ChemBK. Retrieved December 4, 2025, from [Link]
-
Espada, J., Horobin, R. W., & Stockert, J. C. (1998). The coupling reaction of fast red TR (FR) and naphthol AS-MX (N) after removal of the phosphate group in position 3 by acid phosphatase. ResearchGate. Retrieved December 4, 2025, from [Link]
Sources
- 1. chemodex.com [chemodex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemodex.com [chemodex.com]
- 4. NAPHTHOL AS-TR PHOSPHATE - Safety Data Sheet [chemicalbook.com]
- 5. Naphthol AS-TR phosphate = 99 HPLC, Bulk package 4264-93-1 [sigmaaldrich.com]
- 6. Naphthol AS-TR phosphate = 99 HPLC, Bulk package 4264-93-1 [sigmaaldrich.com]
- 7. Naphthol AS-TR phosphate disodium salt - [sigmaaldrich.com]
- 8. chembk.com [chembk.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Structural Elucidation of N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide, a key intermediate in the synthesis of azo dyes and pigments, commonly known by synonyms such as Naphthol AS-D and Naphthol AS-TR. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a narrative that intertwines theoretical principles with practical, field-proven insights. We will explore the synergistic application of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, to achieve unambiguous structural confirmation. Each section is designed to not only present methodologies but also to explain the causality behind experimental choices, ensuring a self-validating system of protocols.
Introduction: The Significance of Structural Integrity
N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide, with the chemical formula C₁₈H₁₄ClNO₂, is a complex organic molecule whose utility is fundamentally dependent on its precise molecular architecture[1]. In the synthesis of high-performance azo dyes, the specific arrangement of its aromatic rings, amide linkage, and hydroxyl group dictates the final color, lightfastness, and binding properties of the resulting pigment. Any deviation in this structure, such as isomeric impurities or reaction by-products, can lead to significant batch-to-batch variability and compromised performance. Therefore, rigorous structural elucidation is not merely an academic exercise but a critical component of quality control and new product development in the chemical industry.
The structural confirmation of this molecule relies on a multi-faceted analytical approach, where each technique provides a unique piece of the structural puzzle. By integrating the data from NMR, MS, and FTIR, we can build a cohesive and irrefutable model of the molecule.
Foundational Chemistry: Synthesis and Expected Molecular Structure
A thorough understanding of the synthetic pathway is paramount to anticipating the expected molecular structure and potential impurities. N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide is typically synthesized via a condensation reaction between 4-chloro-2-methylbenzenamine and 3-hydroxy-2-naphthoic acid[2]. This reaction forms the characteristic amide bond that links the two aromatic moieties.
Diagram of the Synthetic Pathway
Caption: Synthetic route to N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide.
This synthesis informs our analytical strategy. We will be looking for spectroscopic evidence of the key functional groups: the naphthol ring system, the substituted phenyl ring, the amide linkage, and the hydroxyl group.
The Analytical Workflow: A Multi-Technique Approach
The structural elucidation of N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide is best approached through a systematic workflow that integrates data from multiple analytical techniques. Each method provides complementary information, and their combined interpretation provides a high degree of confidence in the final structure.
Diagram of the Analytical Workflow
Caption: Integrated workflow for structural elucidation.
Mass Spectrometry: Determining the Molecular Mass and Fragmentation Pattern
Mass spectrometry is the first line of inquiry to confirm the molecular weight of the synthesized compound and to gain insights into its substructures through fragmentation analysis.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent, such as methanol or dichloromethane.
-
Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography.
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Data Interpretation: The Molecular Ion and Fragmentation
The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide (311.77 g/mol )[3]. Due to the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion will be observed, with a peak at m/z ≈ 311 and another at m/z ≈ 313 with an intensity ratio of approximately 3:1.
The fragmentation pattern will provide evidence for the different components of the molecule. For Naphthol AS pigments, common fragmentation pathways involve cleavage of the amide bond[4][5]. Expected fragments would include ions corresponding to the 3-hydroxy-2-naphthoyl moiety and the 4-chloro-2-methylphenylamine moiety. A study of the fragmentation of 1-amino-2-naphthol, a related structure, showed characteristic losses of HCN and CO, suggesting that similar fragmentation mechanisms could be at play for the naphthol portion of the target molecule[6].
Table of Expected Mass Spectrometry Data
| m/z (Expected) | Identity |
| 311/313 | Molecular Ion [M]⁺ |
| 170 | [3-hydroxy-2-naphthoyl]⁺ fragment |
| 141/143 | [4-chloro-2-methylphenylamine]⁺ fragment |
Infrared Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded by measuring the absorption of the evanescent wave that penetrates a short distance into the sample.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
Data Interpretation: Characteristic Vibrational Frequencies
The FTIR spectrum will display characteristic absorption bands corresponding to the vibrations of the specific bonds within the molecule. For N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide, we anticipate the following key absorptions:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group on the naphthol ring. A similar broad band for the -OH stretch in pure alpha-naphthol is observed around 3259 cm⁻¹[7].
-
N-H Stretch: A sharp to moderately broad peak around 3300-3500 cm⁻¹, corresponding to the amide N-H bond.
-
C=O Stretch: A strong, sharp absorption band in the range of 1630-1680 cm⁻¹, indicative of the amide carbonyl group.
-
Aromatic C=C Stretches: Multiple sharp peaks in the 1450-1600 cm⁻¹ region, confirming the presence of the aromatic rings.
-
C-N Stretch: An absorption band typically found between 1250 and 1350 cm⁻¹.
-
C-Cl Stretch: A peak in the fingerprint region, usually between 600 and 800 cm⁻¹.
Table of Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3200-3600 | O-H (hydroxyl) |
| 3300-3500 | N-H (amide) |
| 1630-1680 | C=O (amide) |
| 1450-1600 | Aromatic C=C |
| 1250-1350 | C-N (amide) |
| 600-800 | C-Cl |
Nuclear Magnetic Resonance Spectroscopy: Mapping the Carbon-Hydrogen Framework
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard.
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired. For more complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed to produce the NMR spectrum.
Data Interpretation: Chemical Shifts and Coupling
¹H NMR Spectrum: The ¹H NMR spectrum will show distinct signals for each unique proton in the molecule. The integration of these signals will correspond to the number of protons in that environment.
-
Aromatic Protons: A complex series of multiplets will be observed in the aromatic region (typically 6.5-8.5 ppm) corresponding to the protons on the naphthol and chloromethylphenyl rings.
-
Amide Proton (N-H): A singlet or broad singlet, typically downfield (δ > 8.0 ppm), which may exchange with D₂O.
-
Hydroxyl Proton (O-H): A singlet or broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration. This peak will also exchange with D₂O.
-
Methyl Protons (-CH₃): A sharp singlet in the aliphatic region (around 2.0-2.5 ppm) corresponding to the three protons of the methyl group.
¹³C NMR Spectrum: The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.
-
Carbonyl Carbon: A signal in the downfield region (160-180 ppm) corresponding to the amide carbonyl carbon.
-
Aromatic Carbons: A series of signals in the 110-160 ppm range. The carbon bearing the hydroxyl group will be shifted further downfield.
-
Methyl Carbon: A signal in the upfield region (15-25 ppm).
By carefully analyzing the chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, a complete assignment of the proton and carbon signals to the molecular structure can be achieved.
Conclusion: A Unified Structural Confirmation
The structural elucidation of N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide is a process of accumulating and integrating evidence from multiple, complementary analytical techniques. Mass spectrometry confirms the molecular weight and provides clues to the major structural fragments. FTIR spectroscopy offers a rapid confirmation of the key functional groups. Finally, NMR spectroscopy provides the detailed map of the carbon-hydrogen framework, allowing for the unambiguous assignment of the molecular structure.
This comprehensive approach, grounded in an understanding of the molecule's synthesis, ensures the identity and purity of this important chemical intermediate, thereby guaranteeing its performance in downstream applications.
References
-
World Dye Variety. (2012, April 10). Azoic Coupling Component 8. Retrieved from [Link]
-
Degano, I., & La Nasa, J. (2020). Investigating the fragmentation pathways of β-naphthol pigments using liquid chromatography/electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 34(11), e8789. Retrieved from [Link]
- Rajendran, S., et al. (2016). Application of Infra-Red Spectroscopy In Corrosion Inhibition Studies. National Level Seminar on "New Perspective in Science and Technology".
-
La Nasa, J., et al. (2020). Investigating the fragmentation pathways of β‐naphthol pigments using liquid chromatography/electrospray ionization quadrupole time‐of‐flight mass spectrometry. ResearchGate. Retrieved from [Link]
-
Synthical. (2024). Synthesis, Characterization, and Potential Applications of Novel Schiff Base Metal(II) Complexes Derived from 3-Hydroxy-2-Naphth. Retrieved from [Link]
-
Scribd. (n.d.). Preparation of B-Naphthol. Retrieved from [Link]
-
ResearchGate. (2016). The coupling reaction of fast red TR (FR) and naphthol AS-MX (N) after.... Retrieved from [Link]
-
PubChem. (n.d.). 2-Naphthalenecarboxamide, N-(4-chloro-2-methylphenyl)-3-hydroxy-. Retrieved from [Link]
- Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48.
-
ResearchGate. (2021). Synthesis, characterization and crystallographic analysis of N-2-(tert-butylcarbomyl) (4-chlorophenyl methyl)-6-fluoro-N- (3, 4, 5-triethoxyphenyl) chroman-2-carboxamide. Retrieved from [Link]
-
van der Hooft, J. J. J., et al. (2020). In Silico Optimization of Mass Spectrometry Fragmentation Strategies in Metabolomics. Metabolites, 10(5), 184. Retrieved from [Link]
-
ResearchGate. (2016). What is the fragmentation mechanism of 1-Amino-2-naphthol?. Retrieved from [Link]
-
Supporting Information. (n.d.). [No specific title provided]. Retrieved from [Link]
Sources
- 1. 2-Naphthalenecarboxamide, N-(4-chloro-2-methylphenyl)-3-hydroxy- | C18H14ClNO2 | CID 66718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemodex.com [chemodex.com]
- 4. Investigating the fragmentation pathways of β-naphthol pigments using liquid chromatography/electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Spectral data for 4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide
An In-depth Technical Guide to the Spectral Analysis of 4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide
Abstract
This technical guide provides a comprehensive analysis of the predicted spectral data for this compound, a complex aromatic amide. Designed for researchers and drug development professionals, this document elucidates the theoretical ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule. Each section offers a detailed interpretation of the expected spectral features, grounded in fundamental principles of spectroscopy. Furthermore, this guide outlines standardized experimental protocols for data acquisition and includes visualizations to clarify structural relationships and analytical workflows, serving as a robust reference for the characterization of this and structurally related compounds.
Molecular Structure and Overview
This compound is a molecule characterized by a naphthyl group linked via an amide bond to a substituted aniline ring. The key structural features include:
-
A 3-hydroxy-2-naphthyl moiety.
-
A 4-chloro-2-methylaniline moiety.
-
An amide (anilide) linkage.
These features give rise to a unique spectral fingerprint, which is critical for its identification and characterization. Understanding the electronic environment of each proton and carbon is paramount for accurate spectral interpretation.
Figure 1: Molecular Structure of this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to provide detailed information about the number of different types of protons and their neighboring environments.
Experimental Protocol: A standard ¹H NMR spectrum would be acquired on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in a deuterated solvent such as DMSO-d₆, which is capable of dissolving the compound and has exchangeable protons (hydroxyl and amide) that can be identified by D₂O exchange. Tetramethylsilane (TMS) would be used as an internal standard (0.00 ppm).
Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.2 | Singlet, broad | 1H | Ar-OH | Phenolic protons are acidic and typically appear as broad singlets at high chemical shifts. |
| ~9.8 | Singlet, broad | 1H | N-H (Amide) | Amide protons are also deshielded and often broad due to quadrupole coupling with nitrogen. |
| 7.2-8.2 | Multiplet | 6H | Naphthyl H | Aromatic protons on the naphthalene ring system are typically found in this region. The exact shifts and coupling patterns can be complex.[1][2] |
| 7.1-7.5 | Multiplet | 3H | Aniline H | Aromatic protons on the substituted aniline ring. |
| 2.3 | Singlet | 3H | Ar-CH₃ | Methyl groups attached to an aromatic ring are typically deshielded to this region. |
Interpretation: The spectrum is dominated by the aromatic region (7.1-8.2 ppm), which would contain overlapping multiplets from the six naphthyl protons and three aniline protons. The broad singlets at high chemical shift (~10.2 and ~9.8 ppm) are characteristic of the phenolic hydroxyl and amide N-H protons, respectively. A key identifier is the singlet at approximately 2.3 ppm, corresponding to the methyl group on the aniline ring.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
Experimental Protocol: A proton-decoupled ¹³C NMR spectrum would be acquired at 100 or 125 MHz. The same sample prepared for ¹H NMR can be used. A sufficient number of scans would be required to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | C=O (Amide) | The carbonyl carbon of an amide is highly deshielded and appears in this region.[3] |
| 110-160 | Aromatic C | This region will contain a complex set of signals for the 16 aromatic carbons of the naphthyl and aniline rings.[4][5][6][7] |
| ~18 | Ar-CH₃ | The methyl carbon attached to the aromatic ring is expected in this upfield region. |
Interpretation: The most downfield signal, around 168 ppm, is the hallmark of the amide carbonyl carbon. The aromatic region will be complex, with 16 distinct signals expected due to the lack of symmetry in the molecule. The upfield signal at approximately 18 ppm is characteristic of the methyl group carbon.
Predicted Infrared (IR) Spectrum
IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.
Experimental Protocol: The IR spectrum would be obtained using an FTIR spectrometer. The sample could be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3400-3200 | Broad, Medium | O-H Stretch | Phenolic -OH |
| ~3300 | Medium | N-H Stretch | Secondary Amide |
| ~3050 | Medium | C-H Stretch | Aromatic |
| ~1660 | Strong | C=O Stretch (Amide I) | Amide |
| ~1540 | Medium | N-H Bend (Amide II) | Amide |
| 1600-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1280 | Medium | C-N Stretch | Aromatic Amine |
| ~1100 | Strong | C-O Stretch | Phenol |
| ~820 | Strong | C-Cl Stretch | Aryl Halide |
Interpretation: The IR spectrum will be characterized by a broad O-H stretch and a distinct N-H stretch in the high-frequency region.[8][9] The most intense peak is expected to be the amide C=O stretch (Amide I band) around 1660 cm⁻¹.[10] The presence of the Amide II band around 1540 cm⁻¹ further confirms the secondary amide linkage. Multiple peaks in the 1600-1450 cm⁻¹ region will correspond to the aromatic C=C stretching vibrations.
Predicted Mass Spectrum (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol: A high-resolution mass spectrum would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. This would provide an accurate mass of the molecular ion.
Predicted Mass Spectral Data:
-
Molecular Formula: C₁₈H₁₄ClNO₂
-
Molecular Weight: 311.77 g/mol
-
Predicted Molecular Ion (M⁺): m/z ≈ 311 (with an M+2 peak at m/z ≈ 313 in a ~3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes).
Major Fragmentation Pathways: The molecular ion is expected to be relatively stable due to the extensive aromatic system. Key fragmentations would likely involve cleavage of the amide bond.[11][12][13]
Figure 2: Predicted primary fragmentation pathways in mass spectrometry.
Interpretation: The mass spectrum should clearly show the isotopic pattern of a chlorine-containing compound, with peaks at m/z 311 and 313. The most significant fragmentation would be the cleavage of the amide bond, leading to two primary fragment ions: one corresponding to the naphthoyl moiety (m/z 171) and the other to the chloro-methylaniline moiety (m/z 140/142).[11][14][15]
Integrated Spectral Analysis Workflow
A systematic approach is crucial for the unambiguous identification and characterization of this compound.
Figure 3: A typical workflow for structural elucidation using multiple spectroscopic techniques.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a powerful toolkit for the structural elucidation of this compound. While this guide presents predicted data based on established principles, it serves as a robust framework for interpreting actual experimental results. The characteristic signals, from the amide carbonyl in ¹³C NMR to the isotopic pattern in MS, create a unique spectral signature for this molecule, enabling its confident identification in research and development settings.
References
-
Title: Mass Spectra of Anilides of Side Chain Homologues and their Substituted Derivatives Source: The Mass Spectrometry Society of Japan URL: [Link]
-
Title: Comparison of the substituent effects on the 13C NMR with the 1H NMR chemical shifts of CHN in substituted benzylideneanilines Source: ResearchGate URL: [Link]
-
Title: Chemical Shift of Ortho and Meta Protons in Substituted Naphthalenes Source: Reddit URL: [Link]
-
Title: The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides Source: ResearchGate URL: [Link]
-
Title: 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines Source: MDPI URL: [Link]
-
Title: The 13 C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO- d 6 Source: ResearchGate URL: [Link]
-
Title: ¹H NMR spectra of naphthalene measured under different conditions Source: ResearchGate URL: [Link]
-
Title: A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Infrared Spectroscopy Source: Illinois State University URL: [Link]
-
Title: Isotopic multiplets in the carbon-13 NMR spectra of aniline derivatives and nucleosides with partially deuterated amino groups: effect of intra- and intermolecular hydrogen bonding Source: Journal of the American Chemical Society URL: [Link]
-
Title: Organic Nitrogen Compounds, VII: Amides—The Rest of the Story Source: Spectroscopy Online URL: [Link]
-
Title: 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones Source: National Institutes of Health (NIH) URL: [Link]
-
Title: DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components Source: ACS Omega URL: [Link]
-
Title: IR: amines Source: University of Calgary URL: [Link]
-
Title: 13C NMR Chemical Shift Table Source: University of Potsdam URL: [Link]
-
Title: Mass spectra of aniline with different ionization methods Source: ResearchGate URL: [Link]
-
Title: mass spectra - fragmentation patterns Source: Chemguide URL: [Link]
-
Title: Fragmentation (mass spectrometry) Source: Wikipedia URL: [Link]
-
Title: Fragmentation in Mass Spectrometry Source: YouTube URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Naphthalene(91-20-3) 1H NMR [m.chemicalbook.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. researchgate.net [researchgate.net]
- 11. Mass Spectra of Anilides of Side Chain Homologues and their Substituted Derivatives [jstage.jst.go.jp]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Solubility Profile of 4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide, a compound of interest in medicinal chemistry and materials science. Due to the limited publicly available solubility data for this specific molecule, this document establishes a predictive and methodological framework. It leverages physicochemical properties and established analytical techniques to forecast its behavior in various organic solvents and provides detailed, field-proven protocols for empirical determination. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally determine the solubility of this and structurally related compounds.
Introduction: The Critical Role of Solubility in Compound Development
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of drug discovery and development.[1] For an API to be effective, it must first dissolve in physiological fluids to be absorbed into systemic circulation. Poor solubility can lead to low bioavailability, therapeutic variability, and challenges in formulation development, ultimately hindering a promising compound's progression through the clinical pipeline.[2]
This compound is a complex organic molecule with structural motifs that suggest specific solubility behaviors. Its naphthanilide core, substituted with chloro, hydroxyl, and methyl groups, presents a unique combination of hydrophobic and hydrophilic characteristics that will govern its interaction with different solvents. This guide will first dissect the molecule's structure to predict its solubility and then provide a robust experimental protocol for its quantitative measurement.
Physicochemical Characterization and Predicted Solubility
Understanding the physicochemical properties of this compound is fundamental to predicting its solubility.
| Property | Value / Structure | Source |
| Chemical Name | This compound | - |
| CAS Number | 92-76-2 | [3][4][5] |
| Molecular Formula | C18H14ClNO2 | [5] |
| Molecular Weight | 311.77 g/mol | [5] |
| Appearance | Dark beige powder | [3][4] |
| Melting Point | 244-245°C | [3][4] |
| Predicted LogP | 4.83 | [5] |
| Chemical Structure | ![]() | [5] |
The molecule's structure reveals several key features influencing its solubility:
-
A large, hydrophobic naphthyl and chloromethylphenyl core: This extensive aromatic system suggests poor solubility in polar solvents like water.
-
Hydrogen bond donors: The hydroxyl (-OH) and amide (-NH-) groups can participate in hydrogen bonding, which may enhance solubility in protic solvents.
-
Hydrogen bond acceptors: The carbonyl (C=O) and hydroxyl (-OH) oxygens can also accept hydrogen bonds.
-
High Melting Point: The high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur.
-
High LogP: A high LogP value indicates a preference for lipophilic (non-polar) environments over aqueous (polar) ones.
Based on these features, a qualitative solubility profile can be predicted:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | Low to Moderate | While the molecule is largely non-polar, the polar functional groups may limit solubility in purely non-polar solvents. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Pyridine | Moderate to High | These solvents can disrupt the solute-solute interactions without strongly solvating the polar groups. Pyridine is explicitly mentioned as a solvent.[3][4] |
| Polar Protic | Methanol, Ethanol | Moderate | The hydroxyl and amide groups can hydrogen bond with these solvents, aiding solubility. However, the large hydrophobic core will still be a limiting factor. |
| Aqueous | Water | Insoluble | The large, non-polar surface area and high LogP predict very low aqueous solubility.[3][4] It is also insoluble in sodium carbonate solution.[3][4] |
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[6][7][8] This technique involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.
3.1. Causality Behind Experimental Choices
The shake-flask method is chosen for its reliability and direct measurement of thermodynamic solubility.[8] An extended incubation period (typically 18-24 hours) is necessary to ensure that the system reaches true equilibrium, which is crucial for obtaining reproducible and accurate data.[6][7] The use of a constant temperature water bath is critical as solubility is temperature-dependent.[9] Quantification via UV-Vis spectrophotometry is a common and accessible method, provided the compound has a suitable chromophore and does not degrade under the experimental conditions.[10][11][12]
3.2. Detailed Step-by-Step Protocol
Materials and Equipment:
-
This compound (solid powder)
-
Selected organic solvents (e.g., hexane, toluene, DCM, THF, acetone, methanol, ethanol)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with a temperature-controlled environment
-
Analytical balance
-
Syringe filters (0.22 µm or 0.45 µm, ensure compatibility with solvents)
-
Syringes
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Preparation of Standard Solutions for Calibration Curve: a. Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (one in which it is freely soluble) to prepare a stock solution of known concentration (e.g., 1 mg/mL). b. Perform serial dilutions of the stock solution to create a series of standards with decreasing concentrations. c. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer. d. Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear, following the Beer-Lambert law.
-
Equilibrium Solubility Measurement: a. Add an excess amount of solid this compound to a pre-weighed vial (e.g., 5-10 mg). The excess is crucial to ensure saturation. b. Add a known volume of the desired organic solvent to the vial (e.g., 2 mL). c. Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). d. Shake the vials for 18-24 hours to ensure equilibrium is reached.[6] e. After incubation, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Sample Analysis: a. Carefully draw the supernatant (the clear liquid above the solid) into a syringe. b. Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved solid particles. c. Dilute the filtrate with the same solvent as necessary to bring the absorbance within the linear range of the calibration curve. d. Measure the absorbance of the diluted filtrate at the λmax. e. Use the calibration curve to determine the concentration of the dissolved compound in the diluted sample. f. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
Visualization of Experimental Workflow and Molecular Interactions
To further clarify the process, the following diagrams illustrate the experimental workflow and the key molecular features governing solubility.
Caption: Experimental workflow for the shake-flask solubility determination method.
Caption: Key molecular features and their influence on solubility in different solvent types.
Conclusion and Future Directions
This guide has provided a theoretical and practical framework for understanding and determining the solubility profile of this compound. The predicted solubility, based on its chemical structure, suggests a preference for polar aprotic and protic organic solvents over non-polar and aqueous media. The detailed shake-flask protocol offers a reliable method for obtaining quantitative, empirical data to validate these predictions.
For drug development professionals, the next steps would involve performing these solubility studies across a range of pharmaceutically relevant solvents and pH conditions. This data is essential for pre-formulation activities, such as selecting appropriate vehicles for in vivo studies and developing viable dosage forms. Furthermore, understanding the solubility profile is the first step toward exploring enabling technologies, such as amorphous solid dispersions or nano-suspensions, should the compound exhibit poor aqueous solubility.
References
-
BioAssay Systems. (n.d.). Shake Flask Method. Retrieved from [Link]
-
Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]
-
ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
ResearchGate. (2014, January 5). How to find solubilities of drugs by using uv-visible spectroscopy? Retrieved from [Link]
-
ChemBK. (2024, April 10). This compound. Retrieved from [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). C.I. 37505. PubChem. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Hydroxy-3'-nitro-2-naphthanilide. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Hydroxy-4'-methoxy-2-naphthanilide. PubChem. Retrieved from [Link]
-
OECD Existing Chemicals Database. (2004, November 23). 3-Hydroxy-2-naphthoic acid. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. lookchem.com [lookchem.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of Naphthol AS-TR in Azo Dye Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthol AS-TR, chemically known as N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide, is a crucial coupling component in the synthesis of a wide array of azo dyes.[1] These dyes are prized in the textile industry for their vibrant colors and good fastness properties.[2] Understanding the intricate mechanism of how Naphthol AS-TR participates in azo dye formation is paramount for optimizing reaction conditions, predicting dye characteristics, and developing novel colorants. This guide provides a comprehensive exploration of the chemical principles governing this process, tailored for a scientific audience.
Naphthol AS-TR belongs to the larger family of Naphthol AS derivatives, which are anilides of β-hydroxynaphthoic acid.[3] These compounds serve as the foundation for producing insoluble azo dyes directly on fibers, a process that imparts excellent wash and light fastness to the final product.[2][3]
The Core Mechanism: A Two-Step Symphony of Diazotization and Coupling
The formation of an azo dye using Naphthol AS-TR is a classic example of an electrophilic aromatic substitution reaction, which can be dissected into two primary stages: the diazotization of an aromatic amine and the subsequent azo coupling with Naphthol AS-TR.[4]
Step 1: Diazotization - The Formation of the Electrophile
The journey begins with a primary aromatic amine, which is converted into a highly reactive aryldiazonium salt.[4] This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) by treating the amine with sodium nitrite.[5][6] The acid, usually hydrochloric acid, reacts with sodium nitrite to form nitrous acid (HNO₂) in situ.[5][6]
The nitrous acid then protonates and loses water to form the nitrosonium ion (NO⁺), a potent electrophile. The primary aromatic amine attacks the nitrosonium ion, and after a series of proton transfers and the elimination of a water molecule, the aryldiazonium ion (Ar-N₂⁺) is formed.[6] The instability of diazonium salts necessitates their immediate use in the subsequent coupling reaction.[4]
Caption: The diazotization of a primary aromatic amine to form a diazonium salt.
Step 2: Azo Coupling - The Electrophilic Aromatic Substitution
The newly formed aryldiazonium salt is a weak electrophile.[7] It readily reacts with highly activated aromatic compounds, such as phenols and anilines, in a reaction known as azo coupling.[7][8] Naphthol AS-TR, being a derivative of 2-naphthol, is an excellent coupling component.[3][9]
Activation of Naphthol AS-TR: For the coupling reaction to proceed efficiently, the Naphthol AS-TR must be activated. This is achieved by dissolving it in an alkaline solution, typically sodium hydroxide.[5] The alkaline medium deprotonates the hydroxyl group of the naphthol, forming a highly nucleophilic naphtholate ion.[10][11] This deprotonation significantly increases the electron density of the naphthalene ring system, making it more susceptible to electrophilic attack.[7][12]
The Coupling Reaction: The aryldiazonium ion then attacks the electron-rich naphtholate ion.[13] The substitution typically occurs at the position para to the activating hydroxyl group.[8][13] However, in the case of 2-naphthol derivatives like Naphthol AS-TR, the coupling occurs at the C1 position, which is ortho to the hydroxyl group, as the para position is part of the fused ring system.[14] This electrophilic aromatic substitution reaction results in the formation of a stable azo compound, characterized by the -N=N- (azo) group linking the two aromatic rings.[4][13] This newly formed azo group is a chromophore, responsible for the vibrant color of the dye.[7]
Caption: The azo coupling reaction between a diazonium salt and Naphthol AS-TR.
The Critical Role of pH
The pH of the reaction medium is a crucial parameter in azo coupling.[8][15] For phenols and naphthols like Naphthol AS-TR, the reaction is carried out in a mildly alkaline medium (pH 9-10).[11] This is because the concentration of the highly reactive phenoxide or naphtholate ion is maximized under these conditions.[7][11] If the pH is too low (acidic), the concentration of the naphtholate ion will be negligible, and the coupling reaction will not proceed.[8] Conversely, if the pH is too high, the diazonium salt can be converted to a non-electrophilic diazohydroxide or diazotate ion, which will not couple.[7]
In contrast, when coupling with aromatic amines like aniline, the reaction is typically performed in a mildly acidic medium (pH 4-5).[7][11] This is to prevent the diazonium ion from reacting with the amino group of the aniline, which would lead to the formation of an unwanted triazene compound.[13] The acidic conditions protonate the amino group, "masking" it from reacting, while still leaving the aromatic ring sufficiently activated for the electrophilic substitution to occur at the para position.[11]
Experimental Protocol: Synthesis of an Azo Dye using Naphthol AS-TR
The following is a generalized, step-by-step methodology for the synthesis of an azo dye, illustrating the practical application of the principles discussed.
Materials:
-
Primary Aromatic Amine (e.g., p-toluidine)
-
Naphthol AS-TR
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Step-by-Step Procedure:
-
Preparation of the Diazonium Salt Solution:
-
Dissolve a specific molar equivalent of the primary aromatic amine in a mixture of concentrated hydrochloric acid and water.
-
Cool this solution to 0-5 °C in an ice bath.
-
In a separate beaker, prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution while maintaining the temperature between 0-5 °C and stirring continuously. The formation of the diazonium salt is indicated by a slight color change. Keep this solution in the ice bath.[5][6]
-
-
Preparation of the Naphthol AS-TR Solution:
-
In a separate beaker, dissolve a molar equivalent of Naphthol AS-TR in a dilute solution of sodium hydroxide. Gentle warming may be necessary to facilitate dissolution.
-
Cool this alkaline solution to 0-5 °C in an ice bath.[5]
-
-
The Coupling Reaction:
-
Slowly and with constant stirring, add the cold diazonium salt solution to the cold Naphthol AS-TR solution.
-
A brightly colored precipitate of the azo dye will form immediately.[5][16]
-
Continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the completion of the reaction.
-
-
Isolation and Purification of the Azo Dye:
-
Filter the precipitated dye using vacuum filtration.
-
Wash the filter cake with cold water to remove any unreacted starting materials and salts.
-
Dry the purified azo dye in an oven at a moderate temperature.
-
Caption: A generalized workflow for the synthesis of an azo dye using Naphthol AS-TR.
Quantitative Data and Dye Characteristics
The final color and properties of the azo dye are highly dependent on the chemical structure of both the aromatic amine and the Naphthol AS-TR, as well as any substituents present on either molecule. Electron-donating groups on the aromatic amine generally lead to a bathochromic shift (a shift to longer wavelengths, resulting in deeper colors), while electron-withdrawing groups cause a hypsochromic shift (a shift to shorter wavelengths, resulting in lighter colors).
| Aromatic Amine | Resulting Dye Color with Naphthol AS-TR |
| p-Toluidine | Red |
| o-Anisidine | Orange |
| p-Nitroaniline | Red-Orange |
| 2,5-Dichloroaniline | Scarlet |
Note: The exact shades can vary depending on the specific reaction conditions and the physical form of the pigment.
Conclusion
The formation of azo dyes using Naphthol AS-TR is a well-established and versatile process rooted in the fundamental principles of organic chemistry. The two-step mechanism of diazotization and azo coupling, governed by factors such as temperature and pH, allows for the synthesis of a wide spectrum of colors. For researchers and scientists, a thorough understanding of this mechanism is not only essential for the successful synthesis of existing dyes but also provides a rational basis for the design and development of novel colorants with tailored properties for various advanced applications.
References
-
Azo Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]
-
Al-Ayed, A. S. (2020). Classifications, properties, recent synthesis and applications of azo dyes. PMC - NIH. Retrieved from [Link]
-
The Synthesis of Azo Dyes. (n.d.). Retrieved from [Link]
-
Espada, J., Horobin, R. W., & Stockert, J. C. (1997). The coupling reaction of fast red TR (FR) and naphthol AS-MX (N) after... ResearchGate. Retrieved from [Link]
-
Khan Academy. (n.d.). Azo dye formation (video). Retrieved from [Link]
-
Journal of Nanostructures. (n.d.). Solvent-Free Synthesis of Azo Dyes Based on β-Naphthol Using Nano-γ-Al2O3/Ti(IV) by Grinding Method. Retrieved from [Link]
-
ChemBK. (2024, April 10). naphthol as-tr purified crystalline. Retrieved from [Link]
-
Singh, S., & Kumar, A. (2015). Synthesis of azo dye by coupling of diazonium salt with α-naphthol, β. Research & Reviews in Biotechnology and Biosciences. Retrieved from [Link]
-
Diener, H., & Zollinger, H. (1985). Mechanism of azo coupling reactions. Part 34. Reactivity of five-membered ring heteroaromatic diazonium ions. Canadian Journal of Chemistry, 64(6), 1102–1109. [Link]
-
IOSR Journal. (n.d.). Diazotization and coupling reaction of alfuzosin with β-naphthol using sensetive spectrophotometric method. Retrieved from [Link]
-
Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). CN102504573B - Naphthol AS organic azo pigment and its synthesis method.
-
Textile Learner. (2021, December 26). Naphthol Dyes and Dyeing Process, Stripping and Fastness Properties. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, April 24). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? Retrieved from [Link]
-
Bourne, J. R., Hilber, C., & Tovstiga, G. (1985). KINETICS OF THE AZO COUPLING REACTIONS BETWEEN 1-NAPHTHOL AND DIAZOTISED SULPHANILIC ACID. Semantic Scholar. Retrieved from [Link]
-
Yokogawa. (n.d.). pH in Diazo Coupler. Retrieved from [Link]
-
Vedantu. (n.d.). Coupling of benzene diazonium chloride with 1naphthol class 12 chemistry CBSE. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 14). The Chemistry of Color: Understanding Naphthol AS in Dye Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Naphthol AS in Modern Textile Dyeing. Retrieved from [Link]
-
The Chemistry of Color: Understanding Naphthol AS-PH as a Dye Intermediate. (n.d.). Retrieved from [Link]
-
BYJU'S. (n.d.). Preparation of 2-Naphthol Aniline Dye. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. textilelearner.net [textilelearner.net]
- 4. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotechjournal.in [biotechjournal.in]
- 6. byjus.com [byjus.com]
- 7. Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling [jove.com]
- 8. Azo Coupling [organic-chemistry.org]
- 9. nbinno.com [nbinno.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Khan Academy [khanacademy.org]
- 13. Azo coupling - Wikipedia [en.wikipedia.org]
- 14. Coupling of benzene diazonium chloride with 1naphthol class 12 chemistry CBSE [vedantu.com]
- 15. web-material3.yokogawa.com [web-material3.yokogawa.com]
- 16. cuhk.edu.hk [cuhk.edu.hk]
Acute and chronic toxicology data for 4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide
An In-depth Technical Guide to the Acute and Chronic Toxicology of 4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide
Authored by a Senior Application Scientist
This guide provides a comprehensive toxicological overview of this compound, a compound identified by CAS Number 92-76-2 and also known by synonyms such as Naphthol AS-TR.[1] Primarily utilized as an intermediate in the manufacturing of dyes and pigments, its toxicological profile is of significant interest to researchers, chemists, and professionals in drug development and chemical safety.[2] This document synthesizes the available data on its acute and chronic effects, highlights critical data gaps, and provides insights into the rationale behind established toxicological testing protocols.
While the acute effects of this compound have been partially characterized, a significant lack of data exists for chronic exposure, including carcinogenicity and reproductive toxicity.[3][4] This guide will not only present the existing data but also propose a logical framework for future toxicological evaluation, ensuring a thorough understanding for the scientific community.
Acute Toxicity Profile
The immediate effects following a single, short-term exposure to a substance are evaluated through acute toxicity studies. For this compound, the available data points to low acute toxicity via the oral route but indicates potential for significant local effects on skin and eyes.
Summary of Acute Toxicity Data
| Endpoint | Species | Route | Result | Guideline |
| Acute Oral Toxicity | Rat (female) | Oral | LD50 > 5,000 mg/kg | OECD 401 |
| Skin Corrosion/Irritation | Rabbit | Dermal | Not an irritant | OECD 404 (implied) |
| Serious Eye Damage/Irritation | Rabbit | Ocular | Causes serious eye irritation | OECD 405 (implied) |
| Skin Sensitization | Mouse | Dermal | Positive (May cause an allergic skin reaction) | OECD 429 (LLNA) |
Data sourced from Merck Millipore Safety Data Sheet.[3]
Experimental Protocols and Rationale
The low acute oral toxicity (LD50 > 5,000 mg/kg in rats) suggests that a large single dose is required to cause death in 50% of the test animals.[3] The choice of the rat as a test species is due to its well-characterized physiology and historical use in toxicological studies, allowing for comparison across a wide range of substances. The protocol involves administering the substance by gavage to a group of fasted animals and observing them for up to 14 days for signs of toxicity and mortality.
The rabbit model is standard for irritation studies due to the sensitivity of its skin and eyes. While this compound was found to be a non-irritant to the skin of rabbits, it caused serious eye irritation.[3] This is a critical finding for handling and safety procedures, necessitating the use of eye protection. The differing results between skin and eye irritation can be attributed to the mucous membranes of the eye being more sensitive and having a greater capacity for absorption of certain chemicals than the keratinized layers of the skin.
The positive result in the Local Lymph Node Assay (LLNA) in mice indicates that this compound is a skin sensitizer, meaning it can elicit an allergic reaction upon repeated contact.[3] The LLNA is a preferred method for assessing sensitization potential as it provides a quantitative measure of lymphocyte proliferation in the lymph nodes draining the site of chemical application. An increase in proliferation beyond a certain threshold indicates a positive sensitization response. This is a key piece of data for classifying the compound and establishing appropriate handling procedures to prevent occupational contact dermatitis.
Caption: Simplified diagram of the Ames test for mutagenicity.
Data Gaps in Chronic Toxicology
Crucially, there is no available data for the following endpoints:
-
Repeated Dose Toxicity: No studies have been published on the effects of repeated exposure over a period of 28 or 90 days. Such studies are essential for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL).
-
Carcinogenicity: There is no data available to assess the cancer-causing potential of this compound. [3][4]* Reproductive and Developmental Toxicity: The effects of this compound on fertility, reproduction, and embryonic development are unknown. [3][4]
Proposed Strategy for Future Chronic Toxicity Evaluation
Given the significant data gaps, a tiered approach to further testing would be scientifically sound.
Caption: A logical progression for filling chronic toxicity data gaps.
This staged approach ensures that animal studies are conducted ethically and efficiently, with each stage informing the necessity and design of the next. A 28-day study would be the logical first step to understand if repeated exposure leads to cumulative damage in specific organs.
Conclusion and Recommendations
The current toxicological profile of this compound is incomplete. The available data indicates:
-
Low Acute Oral Toxicity: LD50 > 5,000 mg/kg in rats. [3]* Significant Local Effects: It is a serious eye irritant and a skin sensitizer. [3]* No Evidence of Mutagenicity: The compound is negative in the Ames test. [3] The most significant finding is the profound lack of data on chronic effects, including repeated dose toxicity, carcinogenicity, and reproductive toxicity. This absence of information makes a comprehensive risk assessment for long-term human exposure impossible.
Recommendations for Professionals:
-
Handling: Due to its irritant and sensitizing properties, strict adherence to safety protocols is essential. This includes the use of personal protective equipment such as gloves, safety glasses, and lab coats.
-
Risk Assessment: Any risk assessment must acknowledge the substantial data gaps. For applications where chronic human exposure is possible, the current data is insufficient to conclude safety.
-
Future Research: There is a clear need for further toxicological studies, beginning with a 28-day repeated dose study, to address the existing data gaps and enable a more complete understanding of the potential risks associated with this compound.
References
Sources
A Technical Guide to the Molecular Formula and Exact Mass of 4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the fundamental chemical properties of 4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide, a compound of significant interest in various chemical and pharmaceutical applications. The primary focus of this document is the elucidation and verification of its molecular formula and exact mass, which are critical parameters for its unequivocal identification, characterization, and quantification in complex matrices. This guide will detail the theoretical basis for these properties, present a validated experimental workflow for their determination using high-resolution mass spectrometry, and discuss the implications of these findings for research and development.
Introduction: The Foundational Importance of Molecular Formula and Exact Mass
In the landscape of chemical and pharmaceutical sciences, the precise identification of a molecule is the bedrock upon which all subsequent research is built. For a compound such as this compound, also known by its CAS number 92-76-2, an unambiguous determination of its elemental composition and exact mass is paramount.[1][2] These two parameters are intrinsically linked and provide a unique molecular signature.
The molecular formula represents the number of atoms of each element present in one molecule of a substance. For this compound, the established molecular formula is C18H14ClNO2 .[1][2][3][4][5] This formula is derived from its chemical structure, which consists of a naphthol moiety linked via an amide bond to a substituted aniline ring.
The exact mass , in contrast to the nominal mass or molecular weight, is the calculated mass of a molecule based on the masses of its most abundant isotopes. For this compound, the exact mass is 311.0713064 u .[1] This high degree of precision is crucial for distinguishing it from other molecules that may have the same nominal mass but different elemental compositions.
This guide will now delve into the structural basis for these properties and outline a robust analytical methodology for their experimental verification.
Chemical Structure and Its Correlation with Molecular Formula
The chemical structure of this compound is the key to understanding its molecular formula. The molecule is synthesized through the condensation of 3-Hydroxy-2-naphthoic acid and 4-Chloro-2-methylbenzenamine.[2]
Below is a diagram illustrating the chemical structure and the atom numbering convention.
Figure 1: Chemical structure of this compound.
A systematic count of the atoms in this structure confirms the molecular formula:
-
Carbon (C): 18
-
Hydrogen (H): 14
-
Chlorine (Cl): 1
-
Nitrogen (N): 1
-
Oxygen (O): 2
This leads to the molecular formula C18H14ClNO2 .
Determination of Exact Mass: A High-Resolution Mass Spectrometry Approach
The exact mass is a cornerstone for compound identification, particularly in complex sample matrices encountered in drug metabolism studies, impurity profiling, and environmental analysis. High-resolution mass spectrometry (HRMS) is the definitive technique for its determination.
Theoretical Calculation of Exact Mass
The exact mass is calculated by summing the masses of the most abundant isotopes of each element in the molecule.
| Element | Isotope | Abundance (%) | Atomic Mass (u) |
| Carbon | ¹²C | 98.93 | 12.000000 |
| Hydrogen | ¹H | 99.9885 | 1.007825 |
| Chlorine | ³⁵Cl | 75.78 | 34.968853 |
| Nitrogen | ¹⁴N | 99.632 | 14.003074 |
| Oxygen | ¹⁶O | 99.757 | 15.994915 |
Calculation: (18 * 12.000000) + (14 * 1.007825) + (1 * 34.968853) + (1 * 14.003074) + (2 * 15.994915) = 311.071307 u
This calculated value is in excellent agreement with the reported exact mass of 311.0713064 u.[1]
Experimental Workflow for Exact Mass Determination
The following is a generalized, yet robust, protocol for the experimental verification of the exact mass of this compound using a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) system.
Figure 2: Generalized workflow for LC-HRMS analysis.
Step-by-Step Protocol:
-
Standard Preparation:
-
Accurately weigh approximately 1 mg of this compound standard.
-
Dissolve in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of 1 mg/mL to create a stock solution.
-
Perform serial dilutions to a final concentration of 1 µg/mL in a solvent compatible with the mobile phase.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B to ensure elution and separation of the analyte.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
High-Resolution Mass Spectrometry (HRMS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally effective for this class of compounds.
-
Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) analyzer is required for high-resolution mass measurement.
-
Scan Range: A scan range of m/z 100-500 is appropriate to encompass the expected mass of the protonated molecule [M+H]⁺.
-
Resolution: Set the instrument to a high resolution (e.g., > 60,000 FWHM) to enable accurate mass determination.
-
Calibration: Ensure the mass spectrometer is recently calibrated with a known standard to guarantee mass accuracy.
-
-
Data Analysis:
-
Extract the ion chromatogram for the theoretical m/z of the protonated molecule ([C18H14ClNO2 + H]⁺ = 312.07913 u).
-
From the mass spectrum of the corresponding chromatographic peak, determine the experimentally measured m/z value.
-
Calculate the mass error in parts per million (ppm) using the following formula:
-
ppm error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10^6
-
-
A mass error of < 5 ppm is generally considered acceptable for confirmation of the elemental composition.
-
Summary of Key Physicochemical Properties
The following table summarizes the critical identifiers and properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C18H14ClNO2 | [1][2][3][4][5] |
| CAS Number | 92-76-2 | [1][2] |
| Molecular Weight | 311.768 g/mol | [1][2] |
| Exact Mass | 311.0713064 u | [1] |
| Appearance | Dark beige powder | [2][3] |
| Melting Point | 244-245 °C | [2] |
| Solubility | Insoluble in water, soluble in pyridine | [2][3] |
Conclusion: Implications for Research and Development
The precise and accurate knowledge of the molecular formula (C18H14ClNO2) and exact mass (311.0713064 u) of this compound is not merely an academic exercise. For researchers in drug discovery, this information is fundamental for:
-
Compound Registration and Identification: Ensuring the correct molecule is being studied.
-
Metabolite Identification: Differentiating metabolites from the parent compound and other endogenous molecules.
-
Impurity Profiling: Identifying and quantifying process-related impurities and degradation products.
-
Quantitative Analysis: Developing highly selective and sensitive bioanalytical methods.
By adhering to the principles of accurate mass measurement and utilizing robust analytical techniques like LC-HRMS, scientists can ensure the integrity and validity of their data, ultimately accelerating the pace of research and development.
References
Methodological & Application
Application Note & Synthesis Protocol: 4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide (CAS No. 92-76-2), a key intermediate widely used as an azoic coupling component in the dye manufacturing industry.[1] Known commercially as Naphthol AS-TR, this compound is prepared via the condensation of 3-Hydroxy-2-naphthoic acid with 4-chloro-2-methylaniline. The protocol herein is designed for chemical researchers and process development scientists, emphasizing not only the procedural steps but also the underlying chemical principles, safety imperatives, and methods for ensuring product purity. We detail a robust methodology utilizing phosphorus trichloride as a condensation agent in a high-boiling aromatic solvent, a technique optimized for high yield and purity.
Introduction & Mechanistic Overview
The synthesis of anilide derivatives from carboxylic acids and anilines is a cornerstone of organic synthesis. The formation of the amide bond in this compound is achieved by reacting the carboxylic acid group of 3-Hydroxy-2-naphthoic acid with the amino group of 4-chloro-2-methylaniline. This reaction is an equilibrium process and requires specific conditions to drive it towards completion.
The Role of the Condensing Agent: A direct thermal condensation is often inefficient. Therefore, a coupling or dehydrating agent is essential. In this protocol, phosphorus trichloride (PCl₃) is employed.[1] Its primary function is to activate the carboxylic acid. PCl₃ reacts with 3-Hydroxy-2-naphthoic acid to form a highly reactive acyl intermediate (likely an acid chloride or a phosphite ester derivative in situ). This intermediate is much more electrophilic than the parent carboxylic acid and readily undergoes nucleophilic attack by the aniline nitrogen, leading to the formation of the amide bond with high efficiency.
The Choice of Solvent and Temperature: The reaction is performed in a high-boiling inert solvent, such as chlorobenzene or ortho-xylene.[1][2] This choice is critical for two reasons:
-
Temperature Control: The elevated temperature (reflux) provides the necessary activation energy for the reaction to proceed at a practical rate.
-
Water Removal: The reaction produces water as a byproduct. High temperatures facilitate the removal of this water, often azeotropically with the solvent, which shifts the reaction equilibrium towards the product side in accordance with Le Châtelier's principle. Studies have shown that solvents with boiling points between 146-156°C, such as o-xylene, are optimal for maximizing yield while minimizing impurity formation.[2]
Materials, Equipment, and Quantitative Data
2.1. Reagents and Materials
-
3-Hydroxy-2-naphthoic acid (CAS: 92-70-6)
-
4-chloro-2-methylaniline (CAS: 95-69-2)
-
Phosphorus trichloride (CAS: 7719-12-2)
-
Ortho-xylene (CAS: 95-47-6), anhydrous
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Celatom® or filter aid (optional, for filtration)
2.2. Equipment
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Addition funnel
-
Magnetic stirrer and hot plate
-
Thermometer or thermocouple
-
Inert gas line (Nitrogen or Argon)
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
-
Vacuum oven
2.3. Quantitative Data Summary
| Reagent | Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |
| 3-Hydroxy-2-naphthoic acid | C₁₁H₈O₃ | 188.18 | 18.82 | 0.10 | 1.0 |
| 4-chloro-2-methylaniline | C₇H₈ClN | 141.60 | 14.87 | 0.105 | 1.05 |
| Phosphorus trichloride | PCl₃ | 137.33 | 4.80 (2.9 mL) | 0.035 | 0.35 |
| Ortho-xylene | C₈H₁₀ | 106.16 | 250 mL | - | Solvent |
Detailed Experimental Protocol
3.1. Reaction Setup
-
Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser (topped with a drying tube), a thermometer, and an addition funnel. Ensure all glassware is thoroughly dried.
-
Place the entire apparatus under an inert atmosphere (Nitrogen or Argon).
-
To the flask, add 3-Hydroxy-2-naphthoic acid (18.82 g, 0.10 mol) and anhydrous ortho-xylene (250 mL).
-
Begin stirring the suspension and add 4-chloro-2-methylaniline (14.87 g, 0.105 mol). A 5% molar excess of the aniline is used to ensure the complete consumption of the limiting carboxylic acid.
3.2. Reaction Execution
-
In the addition funnel, place phosphorus trichloride (2.9 mL, 0.035 mol) diluted with a small amount of anhydrous o-xylene (10 mL).
-
While stirring the flask contents, add the PCl₃ solution dropwise over 30 minutes. The reaction is exothermic; maintain the internal temperature below 40°C during the addition, using a water bath if necessary.
-
After the addition is complete, replace the addition funnel with a glass stopper. Heat the reaction mixture to reflux (approx. 144°C for o-xylene) using the heating mantle.
-
Maintain the reflux with vigorous stirring for 4-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (3-Hydroxy-2-naphthoic acid) is no longer visible.
3.3. Work-up and Product Isolation
-
After the reaction is complete, turn off the heat and allow the mixture to cool to approximately 80°C.
-
Slowly and carefully pour the warm reaction mixture into a separate beaker containing 300 mL of 5% sodium bicarbonate solution. Caution: This step neutralizes any remaining acidic species and may cause vigorous gas evolution (CO₂). Perform this in a large beaker within a fume hood.
-
Stir the resulting slurry for 30 minutes to ensure complete neutralization.
-
Isolate the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with deionized water (2 x 100 mL) until the filtrate is neutral (pH ~7).
-
Press the cake dry on the funnel to remove as much water as possible.
3.4. Purification
-
The most effective method for purifying the crude product is recrystallization.[3] Transfer the filter cake to a large Erlenmeyer flask.
-
Add a sufficient volume of hot o-xylene to dissolve the solid completely (approximately 15-20 mL of solvent per gram of crude product).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the purified, pale beige crystals by vacuum filtration.[1][3]
-
Wash the crystals with a small amount of cold o-xylene, followed by petroleum ether to facilitate drying.
-
Dry the final product in a vacuum oven at 80-90°C overnight. The expected yield is 85-95%.
Characterization
-
Melting Point: 244-245°C.[3] A sharp melting point in this range is indicative of high purity.
-
Solubility: Insoluble in water and sodium carbonate solution; soluble in pyridine.[1][3]
Safety and Handling Precautions
This protocol involves hazardous materials and must be performed with appropriate engineering controls and personal protective equipment (PPE).
-
4-chloro-2-methylaniline: This compound is toxic and a suspected carcinogen.[4] Avoid inhalation, ingestion, and skin contact. Handle only in a certified chemical fume hood with appropriate PPE (gloves, lab coat, safety glasses).
-
Phosphorus trichloride: Highly corrosive and reacts violently with water, releasing toxic HCl gas. It is a lachrymator and causes severe burns. Handle only in a fume hood with acid-resistant gloves and a face shield.
-
Ortho-xylene / Chlorobenzene: Flammable liquids and vapors. They are harmful if inhaled or absorbed through the skin. Ensure the reaction is performed in a well-ventilated fume hood away from ignition sources.
-
General Handling: A standard operating procedure (SOP) should be in place before commencing this synthesis. An emergency eyewash and safety shower must be readily accessible.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for Naphthol AS-TR in Textile Dyeing
Authored by: A Senior Application Scientist
Introduction: The Principle of In-Situ Color Formation with Naphthol AS-TR
Azoic dyeing, a cornerstone of textile coloration, is a unique process where an insoluble dye is synthesized directly within the textile fiber. This in-situ formation leads to dyeings with exceptional wet fastness properties.[1][2] The process relies on the reaction between two components: a coupling component, typically a derivative of 3-hydroxy-2-naphthoic acid anilide, and a diazo component, which is a diazotized primary aromatic amine.[3][4]
Naphthol AS-TR (CI Azoic Coupling Component 8) is a high-performance coupling agent widely used in this class.[5] It belongs to the Naphthol AS series, which are phenols soluble in alkaline solutions and substantive to cellulosic fibers like cotton.[2][6] When impregnated onto a fabric and subsequently treated with a diazonium salt solution, Naphthol AS-TR couples to form a water-insoluble azo dye molecule that becomes physically entrapped within the fiber matrix.[7][8] This method is renowned for producing a range of vibrant and deep shades, particularly in the red, orange, and bordeaux spectrum, that are often difficult to achieve with other dye classes.[2][8]
These application notes provide a comprehensive guide for researchers and scientists on the effective use of Naphthol AS-TR, detailing the underlying chemistry, step-by-step protocols, and critical parameters for achieving consistent and high-quality results.
Physicochemical Properties of Naphthol AS-TR
Naphthol AS-TR is the common name for N-(4-Chloro-2-methylphenyl)-3-hydroxy-2-naphthalenecarboxamide. Understanding its properties is crucial for its proper handling and application.
| Property | Value | Reference |
| Chemical Name | N-(4-Chloro-2-methylphenyl)-3-hydroxy-2-naphthalenecarboxamide | [5] |
| Synonyms | C.I. 37525, C.I. Azoic Coupling Component 8 | [5] |
| CAS Number | 92-76-2 | [5] |
| Molecular Formula | C₁₈H₁₄ClNO₂ | [5] |
| Molecular Weight | 311.77 g/mol | [5] |
| Appearance | White to off-white or light yellow powder | [5][9] |
| Solubility | Insoluble in water; Soluble in alkaline solutions and DMSO | [2][5] |
The Chemistry of Azoic Dye Formation
The synthesis of the final colorant involves a two-stage chemical reaction pathway. The entire process is often referred to as "ice colors" or "magic colors" because the diazotization step must be carried out at low temperatures (0–5°C), and the color appears rapidly during the final coupling stage.[3]
Stage 1: Diazotization of a Primary Aromatic Amine
In this initial stage, a primary aromatic amine, referred to as the "fast base," is converted into a highly reactive diazonium salt.[10][11] This reaction is conducted in the presence of a mineral acid (e.g., hydrochloric acid) and sodium nitrite at a strictly controlled low temperature to prevent the unstable diazonium salt from decomposing.[11][12]
Stage 2: Azo Coupling
The textile substrate, having been previously impregnated with an alkaline solution of Naphthol AS-TR, is then introduced to the acidic diazonium salt solution. The electrophilic diazonium ion attacks the electron-rich naphthol ring, resulting in an electrophilic aromatic substitution.[11] This "coupling" reaction forms a stable azo bond (-N=N-), which acts as the chromophore responsible for the dye's color.[1] The resulting large, planar, and insoluble azo dye molecule is mechanically trapped within the amorphous regions of the cellulose fibers.
Caption: Chemical pathway of azoic dyeing using Naphthol AS-TR.
Experimental Workflow and Protocols
The successful application of Naphthol AS-TR requires a systematic, multi-step approach. Adherence to the specified conditions at each stage is critical for achieving optimal color yield, shade consistency, and fastness properties.
Caption: Overall workflow for dyeing textiles with Naphthol AS-TR.
Protocol 1: Preparation of Naphthol AS-TR Stock Solution (Naphtholation)
Rationale: Naphthol AS-TR is insoluble in water. It must be converted to its soluble sodium salt (naphtholate) using a strong alkali like sodium hydroxide. A dispersing agent is used to ensure a stable and uniform solution.
Materials:
-
Naphthol AS-TR powder
-
Sodium hydroxide (Caustic Soda)
-
Turkey Red Oil (or other suitable dispersing/wetting agent)
-
Glycerine (optional, aids in dissolution)[4]
-
Hot water (~80°C) and cold water
-
Beaker or stainless steel vessel
Procedure:
-
Pasting: In a beaker, create a smooth paste with the required amount of Naphthol AS-TR powder (e.g., 5-10 g/L) and an equal amount of Turkey Red Oil. Glycerine can be added here to facilitate pasting.[4]
-
Dissolution: Add a small volume of hot water (~80°C) to the paste and stir thoroughly.
-
Solubilization: Prepare a dilute solution of sodium hydroxide (e.g., 5-10 mL/L of 32% NaOH) and add it slowly to the Naphthol paste while stirring continuously. The solution should become clear, indicating the formation of the sodium naphtholate.
-
Dilution: Add the remaining volume of water (can be cold) to reach the final desired concentration and stir until the solution is homogeneous.[3] The bath is now ready for impregnation.
Protocol 2: Impregnation of the Textile Substrate
Rationale: This step ensures that the coupling component is absorbed uniformly by the textile fibers. The substantivity of Naphthol AS-TR is moderate, so salt can be added to improve exhaustion in discontinuous processes.[1][2]
Procedure:
-
Ensure the textile substrate (e.g., pre-scoured and bleached cotton) is clean and absorbent.
-
Immerse the fabric in the Naphthol AS-TR solution prepared in Protocol 1 at room temperature.
-
Agitate the material gently for 20-30 minutes to ensure even penetration.[4]
-
Remove the fabric from the bath and squeeze it uniformly to remove excess liquor. A padding mangle can be used for continuous processes to achieve a specific wet pick-up percentage.
-
Crucially, do not rinse the fabric at this stage. The impregnated fabric should be used for the coupling step immediately or stored away from light and acidic fumes to prevent premature decomposition of the naphtholate.[6][13]
Protocol 3: Preparation of the Diazo Component (Diazotization)
Rationale: This is the most temperature-sensitive step of the process. The reaction must be kept below 5°C to prevent the diazonium salt from decomposing into phenols, which would lead to a loss of color yield and potential staining.[4][11]
Materials:
-
Primary Aromatic Amine (e.g., Fast Red TR Base, Fast Scarlet R Base)
-
Hydrochloric Acid (32%)
-
Sodium Nitrite (NaNO₂)
-
Ice
-
Water
-
Beaker or non-metallic vessel[6]
Procedure:
-
In a beaker, make a paste of the aromatic amine (e.g., 5-10 g/L) with a small amount of water.
-
Add hydrochloric acid (typically 2-2.5 times the weight of the amine) and stir until the amine dissolves completely, forming the amine hydrochloride.
-
Cool the solution to 0-5°C by placing the beaker in an ice bath and adding ice directly to the solution.
-
Separately, prepare a concentrated solution of sodium nitrite (e.g., 1-1.5 times the weight of the amine).
-
Add the cold sodium nitrite solution dropwise to the cold amine hydrochloride solution while stirring vigorously. Maintain the temperature below 5°C throughout the addition.
-
The completion of diazotization can be checked using potassium iodide-starch paper (a blue-black color indicates excess nitrous acid, confirming the reaction is complete).
-
The resulting clear solution is the diazonium salt, ready for the coupling step. It must be used immediately.
Protocol 4: Coupling and Color Development
Rationale: The acidic diazonium salt solution reacts with the alkaline naphtholate present on the fabric. The coupling reaction is rapid and results in the instantaneous formation of the insoluble azo dye.
Procedure:
-
Immerse the naphthol-impregnated and squeezed fabric (from Protocol 2) into the freshly prepared cold diazonium salt solution (from Protocol 3).
-
Handle the fabric in the developing bath for 15-20 minutes, ensuring all parts of the material come into contact with the solution.
-
The color will develop on the fabric almost instantly.[3]
-
After development, remove the fabric and allow it to air for a few minutes before after-treatment.
Protocol 5: After-treatment
Rationale: This final stage is critical for achieving good fastness properties, especially rubbing fastness. It involves removing any unreacted chemicals and loosely adhering surface pigment.[2][13]
Procedure:
-
Cold Rinse: Thoroughly rinse the dyed fabric in cold water to remove excess acid and diazo solution.
-
Neutralization: A rinse with a weak alkali like sodium carbonate can be beneficial to neutralize any remaining acid.
-
Soaping: Wash the fabric in a solution containing a non-ionic detergent (e.g., 1-2 g/L) at or near boiling temperature for 15-20 minutes. This step aggregates the dye particles, removes surface color, and stabilizes the final shade.[2]
-
Hot and Cold Rinses: Rinse the fabric thoroughly, first in hot water and then in cold water, until the rinse water is clear.
-
Drying: Dry the fabric at an appropriate temperature.
Key Parameters and Shade Variation
The final color produced is determined not by the Naphthol AS-TR alone, but by the specific aromatic amine (fast base) used for diazotization. This allows for a wide palette of colors to be created from a single coupling component.
| Fast Base Component (Example) | Resulting Shade with Naphthol AS-TR |
| Fast Red TR Base (4-Chloro-2-methylaniline) | Red |
| Fast Scarlet R Base (4-Nitro-2-methoxyaniline) | Scarlet |
| Fast Bordeaux GP Base (3-Nitro-4-methoxyaniline) | Bordeaux / Deep Red |
| Fast Blue B Base (Dianisidine) | Blue |
| Fast Black K Salt | Black |
Note: The exact shade can be influenced by dyeing conditions and substrate.
Safety and Handling Precautions
Azoic dyeing involves several hazardous chemicals that require strict safety protocols.
-
Naphthol AS-TR & Aromatic Amines: Handle as powders in a well-ventilated area or with respiratory protection to avoid dust inhalation.[14][15] Many aromatic amines are toxic, and some are suspected carcinogens; always consult the specific Safety Data Sheet (SDS) before use. Wear gloves and eye protection to prevent skin and eye contact.[14]
-
Sodium Hydroxide & Hydrochloric Acid: These are highly corrosive. Handle with extreme care, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, goggles, and a lab coat.
-
Sodium Nitrite: This is an oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.
-
Diazonium Salts: While used in solution, some diazonium salts can be explosive if isolated in a dry, solid state.[11] Never attempt to evaporate the diazonium salt solution.
References
-
IMR Press. (n.d.). Aromatic amines: use in azo dye chemistry. Retrieved from [Link]
-
Al-Rubaie, L., Mhessn, R. J., & Al-Masoudi, W. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Molecules, 25(1), 35. Retrieved from [Link]
-
Scribd. (n.d.). Diazotization & Coupling For Azo-Dye. Retrieved from [Link]
-
Vidya, V. G., & Sadasivan, V. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Asian Journal of Chemistry, 30(9), 1983-1987. Retrieved from [Link]
-
Studylib. (n.d.). Aromatic Amines & Diazonium Ions: Azo Dye Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Naphthol AS in Modern Textile Dyeing. Retrieved from [Link]
-
Textile Knowledge. (n.d.). Azoic dye. Retrieved from [Link]
-
Textile Apex. (2023, August 18). An Overview of Azo Dyes. Retrieved from [Link]
-
Textile Study Center. (2020, April 25). Dyeing Of Cotton Fabric With Azoic Dyes. Retrieved from [Link]
-
Vipul Organics. (2020, September 7). How Naphthol Dyes are Applied and What Needs to be Checked. Retrieved from [Link]
-
Textile Learner. (2021, December 26). Naphthol Dyes and Dyeing Process, Stripping and Fastness Properties. Retrieved from [Link]
-
Vipul Organics. (2019, June 4). Introduction to Napthols. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Practical Guide: Applying Naphthol AS-G in Dyeing & Pigment Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Naphthol AS-KB (CAS 135-63-7) for Textile Dyeing. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024, September 20). Understanding Naphthols: Applications, Importance, and the Need for Quality Suppliers. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Naphthol AS in Textile Dyeing and Printing. Retrieved from [Link]
-
Vipul Organics. (2025, January 7). The Versatility and Application of Naphthols in Textile Dyeing. Retrieved from [Link]
-
Vipul Organics. (2025, August 7). Naphthols – The Foundation of Vibrant Textile Colors in Indian Manufacturing. Retrieved from [Link]
-
Dyeman. (n.d.). Naphtol & Diazo. Retrieved from [Link]
-
Aakaar Additives. (n.d.). Manufacturer Of Naphthol AS-BS For Textile And Dye Industries. Retrieved from [Link]
-
Scirp.org. (n.d.). Synthesis and Characterization of Nitrosonaphthol Dyes Based on 1-Naphthol and Their Dyeing Properties on Tanned Leather. Retrieved from [Link]
Sources
- 1. Textile Knowledge [textileengg.blogspot.com]
- 2. textilelearner.net [textilelearner.net]
- 3. textileapex.com [textileapex.com]
- 4. textilestudycenter.com [textilestudycenter.com]
- 5. chemodex.com [chemodex.com]
- 6. Introduction to Napthols | [vipulorganics.com]
- 7. nbinno.com [nbinno.com]
- 8. High-Quality Naphthols | Leading Manufacturer - Vipul Organics | [vipulorganics.com]
- 9. zdhchem.com [zdhchem.com]
- 10. storage.imrpress.com [storage.imrpress.com]
- 11. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. Naphthol ASITR, Naphthol ASG, Pigment Red 112, Pigment Red 170 manufacture | [vipulorganics.com]
- 14. NAPHTHOL AS-TR PHOSPHATE - Safety Data Sheet [chemicalbook.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Notes and Protocols for Staining Cotton Fibers with N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide
Introduction
This document provides a detailed protocol for the staining of cotton fibers using N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide, a naphthol derivative also known as Naphthol AS-TR. This method is based on the principles of azoic dyeing, where an insoluble azo dye is synthesized in situ within the cellulosic fibers of the cotton. This process yields vibrant and wash-fast colors, making it a valuable technique for researchers in textile science, materials science, and drug development for visualizing fiber morphology and for applications where a durable color is required.
The staining process is a two-step procedure. Initially, the cotton fibers are impregnated with the colorless coupling component, N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide. Subsequently, the treated fibers are immersed in a solution of a diazonium salt (the diazo component). The coupling reaction between the naphthol and the diazonium salt within the fiber matrix results in the formation of a water-insoluble azo dye, which becomes physically entrapped within the fiber structure.[1][2][3] The choice of the diazonium salt determines the final color of the stained fibers.
Core Principles of the Staining Mechanism
The staining of cotton fibers with N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide relies on the principles of azoic dyeing, a method that ingeniously circumvents the challenge of dyeing cellulosic fibers with non-substantive colorants.[4][5] Cotton, being primarily composed of cellulose, possesses a porous structure with hydroxyl groups that can interact with dye molecules.[6]
The process unfolds in two key stages:
-
Naphtholation: In the first step, the cotton fibers are treated with an alkaline solution of N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide. The alkali, typically sodium hydroxide, deprotonates the hydroxyl group of the naphthol, rendering it soluble in water as its sodium salt (naphtholate).[2][3] This allows the colorless naphtholate to penetrate the amorphous regions of the cellulose fibers.[7] The affinity of this naphthol for cotton is moderate, which allows for good penetration and subsequent coupling.[8]
-
Coupling: The second stage involves the introduction of a diazonium salt solution. Diazonium salts are reactive compounds that readily undergo a coupling reaction with the activated aromatic ring of the naphthol derivative that is now present within the cotton fibers. This reaction forms a stable and intensely colored azo compound (-N=N-), which is insoluble in water.[1][2][5] Because this insoluble dye is synthesized directly within the fiber, it becomes mechanically entrapped, leading to excellent wash fastness.[3][4] The reaction is typically carried out at a low temperature (0-5 °C) to ensure the stability of the diazonium salt.[4]
The versatility of this staining method lies in the ability to produce a wide array of colors by simply changing the diazonium salt component that is coupled with the N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide.[8][9]
Experimental Workflow
The following diagram illustrates the sequential steps involved in the staining protocol.
Caption: Experimental workflow for staining cotton fibers.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide | Laboratory Grade | e.g., Sigma-Aldrich | Also known as Naphthol AS-TR.[10] |
| Sodium Hydroxide (NaOH) | Analytical Reagent | Standard Supplier | For solubilizing the naphthol. |
| Diazonium Salt (e.g., Fast Red RC Salt) | Laboratory Grade | Standard Supplier | The choice of salt determines the final color.[11] |
| Sodium Nitrite (NaNO₂) | Analytical Reagent | Standard Supplier | Used for in situ diazotization if starting from an aromatic amine. |
| Hydrochloric Acid (HCl) | Analytical Reagent | Standard Supplier | Used for in situ diazotization. |
| Sodium Chloride (NaCl) | Laboratory Grade | Standard Supplier | To enhance the uptake of the naphthol.[12] |
| Non-ionic Surfactant | Laboratory Grade | Standard Supplier | For post-staining wash. |
| Distilled or Deionized Water | - | - | For all solution preparations and washes. |
| Cotton Fibers | - | - | Scoured and bleached for optimal results. |
Detailed Staining Protocol
1. Preparation of Solutions
-
Naphthol Stock Solution (0.1 M):
-
Accurately weigh 3.12 g of N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide.
-
In a 100 mL beaker, create a paste of the naphthol powder with a small amount of distilled water.
-
Add 20 mL of 1 M Sodium Hydroxide solution and stir until the naphthol is completely dissolved.
-
Transfer the solution to a 100 mL volumetric flask and bring the volume to the mark with distilled water.
-
-
Diazonium Salt Solution (0.1 M):
-
Using a pre-made diazonium salt (e.g., Fast Red RC Salt):
-
Dissolve the appropriate amount of the diazonium salt in cold (0-5 °C) distilled water to make a 0.1 M solution. Prepare this solution immediately before use as diazonium salts are unstable.[4]
-
-
In situ Diazotization (if starting with an aromatic amine):
-
Dissolve 0.1 moles of the chosen aromatic amine in a mixture of 25 mL of 5 M Hydrochloric Acid and 25 mL of distilled water, cooling the mixture in an ice bath.
-
Slowly add a solution of 0.1 moles of Sodium Nitrite in 20 mL of cold distilled water, keeping the temperature below 5 °C. Stir for 10-15 minutes.
-
-
2. Naphtholation of Cotton Fibers
-
Prepare a naphtholation bath by diluting the Naphthol Stock Solution to a working concentration of 1-5% (on weight of fabric) in a beaker. For every 1 gram of cotton fibers, use approximately 20-40 mL of the diluted naphthol solution.
-
Add Sodium Chloride to the bath (10-20 g/L) to improve the uptake of the naphtholate by the cotton fibers.[12]
-
Immerse the pre-wetted cotton fibers in the naphtholation bath at room temperature.
-
Agitate the fibers gently for 20-30 minutes to ensure even impregnation.
-
Remove the fibers from the bath and squeeze them to remove excess liquor. Do not rinse the fibers at this stage.
3. Coupling Reaction
-
Immediately immerse the naphthol-impregnated cotton fibers into the freshly prepared, cold (0-5 °C) diazonium salt solution.
-
Agitate the fibers gently for 15-20 minutes. The color will develop rapidly as the coupling reaction proceeds.[4]
-
Remove the stained fibers from the coupling bath.
4. Post-Staining Treatment
-
Rinse the stained fibers thoroughly with cold water to remove any unreacted diazonium salt and surface dye particles.
-
Perform a soaping treatment by washing the fibers in a solution containing a non-ionic surfactant (1-2 g/L) at 60-80 °C for 10-15 minutes. This step is crucial for removing any loosely adhering dye particles and improving the final wash fastness.
-
Rinse the fibers again with hot water, followed by a final cold water rinse.
-
Squeeze out excess water and allow the stained cotton fibers to air dry or dry in an oven at a low temperature (e.g., 60 °C).
Safety Precautions
-
Naphthol derivatives and diazonium salts can be hazardous. Always handle these chemicals in a well-ventilated fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust from the powdered reagents.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Uneven Staining | - Incomplete wetting of fibers- Uneven impregnation | - Ensure fibers are thoroughly wetted before naphtholation.- Agitate the fibers gently and continuously during all steps. |
| Weak Color | - Low concentration of reagents- Decomposed diazonium salt | - Increase the concentration of the naphthol or diazonium salt.- Prepare the diazonium salt solution fresh and keep it cold. |
| Poor Wash Fastness | - Inadequate soaping | - Ensure the soaping step is carried out at the recommended temperature and for the specified duration. |
Conclusion
This protocol provides a reliable method for staining cotton fibers with N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide. The resulting stained fibers exhibit vibrant coloration with high wash fastness, making this technique suitable for a variety of research and development applications. The final color can be tailored by selecting different diazonium salts for the coupling reaction. Researchers are encouraged to optimize the concentrations and reaction times to achieve the desired staining intensity for their specific applications.
References
- 1. Azoic Dye (Full PDF) | DOCX [slideshare.net]
- 2. scribd.com [scribd.com]
- 3. textilestudycenter.com [textilestudycenter.com]
- 4. textiletrainer.com [textiletrainer.com]
- 5. Azo dye | Synthesis, Applications, Dyeing | Britannica [britannica.com]
- 6. cottoninc.com [cottoninc.com]
- 7. benchchem.com [benchchem.com]
- 8. chembk.com [chembk.com]
- 9. About Naphthol Dyes, from Paula Burch's About Dyes [pburch.net]
- 10. lookchem.com [lookchem.com]
- 11. Naphthol Dyes - Fast Red RC Base Service Provider from Mumbai [m.megha-international.com]
- 12. textilelearner.net [textilelearner.net]
Application Note: A Robust HPLC Method for the Quantitative Analysis of Naphthol AS-TR
Abstract
This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Naphthol AS-TR (N-(4-Chloro-2-methylphenyl)-3-hydroxy-2-naphthamide). Naphthol AS-TR is a key chemical intermediate used in the manufacturing of azo dyes and serves as a histochemical substrate.[1][2] Given its industrial and research applications, a reliable analytical method is crucial for quality control, purity assessment, and stability studies. The described isocratic method utilizes a C18 column and a UV detector, demonstrating excellent specificity, linearity, accuracy, and precision. This protocol is designed for researchers, quality control analysts, and scientists in chemical and pharmaceutical development.
Introduction and Scientific Principle
Naphthol AS-TR, with the chemical formula C₁₈H₁₄ClNO₂, is a derivative of 3-hydroxy-2-naphthoic acid.[3][4][5] It is primarily used as a coupling component in the synthesis of high-performance azo dyes for textiles and is also a precursor for fluorogenic substrates like Naphthol AS-TR Phosphate used in enzyme assays.[1][2] The purity of Naphthol AS-TR directly impacts the quality, yield, and safety of the final products. Therefore, a robust and validated analytical method is essential.
Principle of Reverse-Phase Chromatography:
This method is based on the principle of reverse-phase chromatography, the most common mode of HPLC separation.
-
Causality of Selection: Naphthol AS-TR is a moderately non-polar molecule due to its aromatic rings and substituted anilide structure. This makes it ideally suited for separation on a non-polar stationary phase.
-
Mechanism: A C18 (octadecylsilane) column is employed as the stationary phase, which consists of silica particles chemically bonded with C18 alkyl chains, creating a hydrophobic surface. The mobile phase is a more polar mixture of acetonitrile and water. When the sample is injected, Naphthol AS-TR partitions between the stationary and mobile phases. Its non-polar nature causes it to be retained by the hydrophobic C18 stationary phase. The acetonitrile in the mobile phase acts as the stronger eluting solvent; by optimizing its concentration, we can control the retention time and achieve a sharp, symmetrical peak, ensuring effective separation from polar impurities that elute earlier and less polar impurities that are retained longer. The addition of a small amount of acid (e.g., trifluoroacetic acid) to the mobile phase is a common practice to suppress the ionization of free silanol groups on the silica backbone, which prevents peak tailing and leads to improved peak shape and reproducibility.[6][7]
Caption: Principle of Naphthol AS-TR retention in RP-HPLC.
Materials and Instrumentation
2.1 Reagents and Chemicals
-
Naphthol AS-TR Reference Standard (Purity ≥99%)[2]
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Dimethyl Sulfoxide (DMSO, HPLC Grade)
-
Trifluoroacetic Acid (TFA, HPLC Grade)
2.2 Instrumentation
-
HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Analytical Balance (4-decimal place)
-
pH Meter
-
Sonicator
-
Volumetric flasks and pipettes (Class A)
-
Syringe filters (0.45 µm, PTFE or Nylon)
Chromatographic Conditions
All quantitative parameters are summarized in the table below for quick reference. This isocratic method is optimized for simplicity and robustness, making it suitable for routine quality control.
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water : TFA (65:35:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 281 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
| Diluent | Acetonitrile : Water (50:50, v/v) |
Rationale for Wavelength Selection: Based on spectral data for similar naphthol compounds, maximum absorbance occurs around 281 nm, providing high sensitivity for detection.[8]
Experimental Protocols
Caption: Overall workflow for Naphthol AS-TR analysis.
4.1 Mobile Phase Preparation
-
Carefully measure 650 mL of Acetonitrile, 350 mL of HPLC-grade Water, and 1.0 mL of TFA.
-
Combine in a 1 L solvent bottle.
-
Mix thoroughly and sonicate for 15 minutes to degas the solution.
4.2 Standard Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of Naphthol AS-TR reference standard into a 10 mL volumetric flask.
-
Dissolve in approximately 5 mL of DMSO. Naphthol AS-TR is insoluble in water but soluble in DMSO.[2][3]
-
Once fully dissolved, dilute to the mark with DMSO to create a 1000 µg/mL primary stock solution.
-
Pipette 1.0 mL of the primary stock into a 10 mL volumetric flask and dilute to the mark with the Diluent (Acetonitrile:Water, 50:50). This yields the 100 µg/mL working standard.
-
Prepare calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the working standard with the Diluent.
4.3 Sample Preparation
-
Accurately weigh a sample powder equivalent to 10 mg of Naphthol AS-TR and prepare a 1000 µg/mL stock solution in DMSO, following steps 4.2.1 to 4.2.3.
-
Dilute this stock solution with the Diluent to a final theoretical concentration of 50 µg/mL (within the calibration range).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
4.4 HPLC System Operation and Data Acquisition
-
Set up the HPLC system according to the conditions in the table above.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (Diluent) to ensure no carryover or system contamination.
-
Inject the calibration standards in sequence, from lowest to highest concentration.
-
Inject the prepared samples. It is recommended to bracket sample injections with check standards to verify system stability.
Method Validation and System Suitability
To ensure the trustworthiness of results, the method must be validated according to International Conference on Harmonization (ICH) guidelines.[9] A similar validation approach was successfully used for Naphthol AS-E Phosphate.[6][7]
5.1 System Suitability Before any sample analysis, inject the 50 µg/mL standard solution five times. The system is deemed ready if the following criteria are met:
-
Tailing Factor: ≤ 1.5
-
Theoretical Plates: ≥ 2000
-
% RSD of Peak Area: ≤ 2.0%
5.2 Validation Parameters
-
Specificity: Analyze a blank, a placebo (if applicable), and a spiked sample to demonstrate that no endogenous components interfere with the Naphthol AS-TR peak.
-
Linearity: Construct a calibration curve using at least five concentration levels (e.g., 1-100 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of Naphthol AS-TR into a blank matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. The %RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD between the two days should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N). Typically, LOD is established at S/N ≈ 3 and LOQ at S/N ≈ 10.[9]
-
Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min) and assess the impact on the results. The results should remain unaffected, demonstrating the method's reliability during normal use.
Conclusion
The RP-HPLC method described provides a reliable, specific, and robust tool for the quantitative analysis of Naphthol AS-TR. The detailed protocol and validation framework ensure that the method is suitable for implementation in regulated quality control environments and for research purposes, guaranteeing the integrity of data for purity assessment and formulation analysis.
References
-
ChemBK. (2024). naphthol as-tr purified crystalline. Retrieved from [Link]
-
PubMed. (2025). Validation of an Reverse phase high performance liquid chromatography Method for In Vitro Quantification and Degradation Analysis of Naphthol AS-E Phosphate in Bulk Drugs and Nanoparticles. Retrieved from [Link]
-
ResearchGate. (2025). Validation of an Reverse phase high performance liquid chromatography Method for In Vitro Quantification and Degradation Analysis of Naphthol AS-E Phosphate in Bulk Drugs and Nanoparticles | Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Naphthol AS. Retrieved from [Link]
-
ResearchGate. (n.d.). The coupling reaction of fast red TR (FR) and naphthol AS-MX (N) after.... Retrieved from [Link]
-
NIH. (n.d.). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 1-Naphthol on Newcrom R1 HPLC column. Retrieved from [Link]
-
Scientific Laboratory Supplies. (n.d.). Naphthol AS-TR phosphate disod | n6125-5g | SIGMA-ALDRICH. Retrieved from [Link]
-
LCGC Europe. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis spectrum of naphthol. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemodex.com [chemodex.com]
- 3. chembk.com [chembk.com]
- 4. Naphthol AS - Wikipedia [en.wikipedia.org]
- 5. scbt.com [scbt.com]
- 6. Validation of an Reverse phase high performance liquid chromatography Method for In Vitro Quantification and Degradation Analysis of Naphthol AS-E Phosphate in Bulk Drugs and Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
Gas chromatography-mass spectrometry (GC/MS) analysis of 4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide derivatives
Introduction: The Analytical Imperative for Naphthanilide Derivatives
4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide and its analogues represent a class of compounds with significant interest in the fields of dye chemistry, agrochemicals, and pharmaceuticals. The presence of hydroxyl, chloro, and methyl functional groups on a naphthanilide backbone imparts a range of chemical properties that are crucial to their function but also present unique challenges for analytical characterization. Accurate and sensitive quantification of these derivatives is paramount for quality control, metabolic studies, and environmental monitoring.
Gas chromatography-mass spectrometry (GC/MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. However, the inherent polarity and low volatility of this compound, due to the presence of the hydroxyl group, necessitates a derivatization step to render it amenable to GC/MS analysis. This application note provides a comprehensive and detailed protocol for the analysis of this compound using a robust derivatization method followed by GC/MS analysis. We will delve into the rationale behind each step, from sample preparation to data interpretation, to provide researchers, scientists, and drug development professionals with a reliable and scientifically sound methodology.
Part 1: The Analytical Strategy - Overcoming Polarity with Silylation
The primary obstacle in the GC/MS analysis of this compound is the active hydrogen on the phenolic hydroxyl group. This functional group increases the compound's boiling point and can lead to poor peak shape and thermal degradation in the hot GC inlet. To circumvent this, a derivatization step is essential.
Silylation: The Gold Standard for Hydroxyl Group Derivatization
Silylation is a chemical modification technique that replaces the active hydrogen of a functional group with a trimethylsilyl (TMS) group.[1][2] This process effectively masks the polar hydroxyl group, leading to several analytical advantages:
-
Increased Volatility: The TMS derivative is significantly more volatile than the parent compound, allowing it to be readily vaporized in the GC inlet and transported through the analytical column.
-
Enhanced Thermal Stability: Silylation protects the thermally labile hydroxyl group, preventing degradation at the high temperatures employed in GC analysis.
-
Improved Peak Shape: By reducing intermolecular hydrogen bonding, silylation leads to sharper, more symmetrical chromatographic peaks, which is crucial for accurate quantification.
-
Characteristic Mass Spectra: The TMS group imparts a distinct fragmentation pattern in the mass spectrometer, aiding in the identification and structural elucidation of the analyte.
For this application, we will utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the silylating reagent. BSTFA is a powerful and versatile reagent that reacts efficiently with hydroxyl groups to form stable TMS ethers.
Part 2: Detailed Experimental Protocol
This section outlines a step-by-step protocol for the derivatization and subsequent GC/MS analysis of this compound.
2.1. Reagents and Materials
| Reagent/Material | Grade | Supplier |
| This compound | Analytical Standard | Sigma-Aldrich or equivalent |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS | Derivatization Grade | Sigma-Aldrich or equivalent |
| Pyridine | Anhydrous | Sigma-Aldrich or equivalent |
| Ethyl Acetate | GC Grade | Fisher Scientific or equivalent |
| Naphthalene-d8 (Internal Standard) | Analytical Standard | Sigma-Aldrich or equivalent |
| GC Vials (2 mL) with PTFE-lined caps | --- | Agilent Technologies or equivalent |
| Heating Block or Oven | --- | --- |
| Vortex Mixer | --- | --- |
| Gas Chromatograph-Mass Spectrometer (GC/MS) | --- | Agilent, Shimadzu, or equivalent |
2.2. Safety Precautions
-
This compound may cause skin and eye irritation.[3] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
BSTFA is corrosive and moisture-sensitive.[1] Work in a well-ventilated fume hood and avoid contact with skin and eyes.
-
Pyridine is a flammable and toxic liquid. Handle with care in a fume hood.
2.3. Standard and Sample Preparation
2.3.1. Preparation of Stock Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ethyl acetate.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of Naphthalene-d8 and dissolve it in 10 mL of ethyl acetate.
2.3.2. Preparation of Calibration Standards
Prepare a series of calibration standards by serial dilution of the analyte stock solution with ethyl acetate to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL). To each calibration standard, add the internal standard to a final concentration of 10 µg/mL.
2.4. Derivatization Protocol
The following workflow illustrates the derivatization procedure:
Caption: Workflow for the silylation of this compound.
Step-by-Step Derivatization Procedure:
-
Transfer 100 µL of the sample or calibration standard into a 2 mL GC vial.
-
Add 10 µL of anhydrous pyridine to the vial. Pyridine acts as a catalyst for the reaction.
-
Add 50 µL of BSTFA (with 1% TMCS) to the vial. The addition of a small amount of trimethylchlorosilane (TMCS) can enhance the silylating power of the reagent.[4]
-
Immediately cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven. This ensures the derivatization reaction goes to completion.
-
Allow the vial to cool to room temperature before placing it in the GC/MS autosampler.
2.5. GC/MS Instrumentation and Parameters
The following table provides a starting point for the GC/MS parameters. Optimization may be necessary depending on the specific instrument and column used.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Port | Splitless | To maximize the transfer of the analyte onto the column for trace analysis. |
| Injector Temperature | 280°C | Ensures rapid and complete vaporization of the derivatized analyte. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas with good chromatographic performance. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Provides optimal column efficiency. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms or equivalent) | A non-polar column suitable for the separation of a wide range of organic compounds. |
| Oven Program | Initial: 150°C (hold 1 min) | Ensures good initial focusing of the analyte on the column. |
| Ramp 1: 20°C/min to 300°C | Rapidly elutes the derivatized analyte. | |
| Hold: 5 min at 300°C | Ensures elution of any less volatile components. | |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC/MS, providing reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | Standard energy for generating library-searchable mass spectra. |
| Source Temperature | 230°C | Optimal temperature for ionization and minimizing source contamination. |
| Quadrupole Temperature | 150°C | Maintains stable mass analysis. |
| Acquisition Mode | Full Scan (m/z 50-500) and Selected Ion Monitoring (SIM) | Full scan for qualitative analysis and SIM for enhanced sensitivity in quantitative analysis. |
| Transfer Line Temp. | 280°C | Prevents condensation of the analyte between the GC and MS. |
Part 3: Data Analysis and Interpretation
3.1. Qualitative Analysis: Identifying the Derivatized Analyte
The mass spectrum of the trimethylsilyl derivative of this compound is expected to exhibit several characteristic features:
-
Molecular Ion (M+•): The molecular ion of the TMS derivative will be observed at m/z 383. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 385 with an intensity of approximately one-third of the M+• peak.
-
Characteristic TMS Fragments: The presence of the TMS group will give rise to characteristic fragment ions at m/z 73 ([Si(CH₃)₃]⁺) and a loss of a methyl group (M-15) from the molecular ion.
-
Fragmentation of the Naphthanilide Core: The fragmentation of the core structure is expected to involve cleavage of the amide bond and fragmentation of the naphthyl and chloromethylphenyl rings.
The following diagram illustrates the expected key fragmentation pathways:
Caption: Predicted key fragmentation pathways for TMS-derivatized this compound.
3.2. Quantitative Analysis: Building a Calibration Curve
For quantitative analysis, a calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The use of an internal standard corrects for variations in injection volume and potential matrix effects.[5]
Selected Ion Monitoring (SIM) for Enhanced Sensitivity
For trace-level quantification, Selected Ion Monitoring (SIM) mode is recommended. In SIM mode, the mass spectrometer is set to detect only a few specific ions, which significantly increases the signal-to-noise ratio.
Recommended Ions for SIM Analysis:
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| TMS-4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide | 383 | 385 | 368 |
| Naphthalene-d8 (IS) | 136 | - | - |
Conclusion: A Robust and Reliable Method
This application note provides a detailed and scientifically grounded protocol for the GC/MS analysis of this compound. By employing a robust silylation derivatization procedure, the challenges associated with the analysis of this polar and semi-volatile compound are effectively overcome. The provided GC/MS parameters, along with the discussion on data interpretation and quantification, offer a solid foundation for researchers to develop and validate their own methods for the analysis of this important class of compounds. The principles and techniques outlined herein are also applicable to a broader range of naphthanilide derivatives and other hydroxylated aromatic compounds, making this a valuable resource for the analytical community.
References
-
SCION Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved from [Link]
- Sessions, A. L. (2009, July). Preparation of TMS Derivatives for GC/MS. Sessions Biogeochemistry Lab.
- BenchChem. (2025). Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis.
- Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(1-2), 105–211.
- Merck Millipore. (2025, February 12). SAFETY DATA SHEET: 4'-Chloro-3-hydroxy-2-naphthanilide.
- Käfferlein, H. U., et al. (2017). Quantification of N-phenyl-2-naphthylamine by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions. Archives of Toxicology, 91(11), 3587–3596.
- TDI-Brooks. (n.d.).
- AptoChem. (2008).
- Petersson, G. (1969).
- Restek. (2020, October 7).
- Scribd. (n.d.).
- BenchChem. (2025). A Technical Guide to Deuterated Internal Standards in Mass Spectrometry.
- Fisher Scientific. (2012, October 30). SAFETY DATA SHEET: 3-Chloro-4-hydroxyacetanilide.
- EURL-SRM. (n.d.). chemical label 4'-chloro-3-hydroxy-2-naphthanilide.
- X-Mol. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis.
- Hadj-Abed, D., et al. (2022). Machine learning for identification of silylated derivatives from mass spectra.
- Varghese, C. P., et al. (2012). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. American Journal of Applied Sciences, 9(7), 1124-1136.
- Li, F., et al. (2022). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of The American Society for Mass Spectrometry, 33(4), 636–644.
- Popp, M., et al. (2015). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium - Freie Universität Berlin.
- Sigma-Aldrich. (n.d.). 3-hydroxy-N-(naphthalen-1-yl)naphthalene-2-carboxamide.
- Benchchem. (n.d.). 3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide | 132-68-3.
- ResearchGate. (n.d.). GC-MS spectrum of control sample of 2-naphthol.
- Deutsche Forschungsgemeinschaft. (2020). Naphthalene – Determination of 1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 3. Quantification of N-phenyl-2-naphthylamine by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Machine learning for identification of silylated derivatives from mass spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
Application and Protocol for the Histochemical Detection of Chloroacetate Esterase Using 4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide
Introduction: Unmasking Specific Esterases in Cellular Landscapes
In the intricate field of histochemistry, the precise identification of cell types within tissue architecture is paramount for both fundamental research and diagnostics. 4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide, more commonly known in this application as Naphthol AS-D Chloroacetate , is a crucial chromogenic substrate for the detection of a specific class of esterases. This method, widely recognized as the Leder stain , provides a robust and reliable tool for the visualization of chloroacetate esterase (ChAE) activity, an enzyme predominantly found in the granules of mast cells and cells of the granulocytic lineage (neutrophils, eosinophils).[1][2][3]
The significance of this technique lies in its ability to specifically label these cell populations, allowing for their enumeration and localization in both healthy and pathological tissues. For instance, it is an invaluable adjunct in dermatopathology for identifying mast cells in conditions like urticaria pigmentosa and in hematopathology for distinguishing granulocytic leukemias.[4][5][6] The reaction is particularly advantageous as it can be successfully applied to formalin-fixed, paraffin-embedded tissue sections, a common format in histology laboratories.[3][6][7]
The Principle of Detection: A Two-Step Chromogenic Reaction
The histochemical method for detecting chloroacetate esterase is an elegant example of enzyme-substrate kinetics culminating in a visually distinct, insoluble precipitate at the site of enzymatic activity. The process unfolds in two primary stages:
-
Enzymatic Hydrolysis: Chloroacetate esterase, present within the cytoplasmic granules of target cells, acts on the substrate, Naphthol AS-D Chloroacetate. The enzyme cleaves the ester bond, liberating a colorless, soluble naphthol derivative (this compound).[2][3][8]
-
Azo-Coupling Reaction: The liberated naphthol compound immediately couples with a diazonium salt present in the incubation medium. This reaction, known as azo-coupling, forms a highly colored, insoluble azo dye.[2][6] The resulting precipitate is a vivid red to reddish-brown color, marking the precise location of the enzyme.[1][8] Commonly used diazonium salts for this purpose include hexazotized pararosaniline or New Fuchsin.[2][9][10]
This two-step process ensures high specificity and sensitivity, as the final colored product only forms where the enzyme is active.
Visualizing the Workflow
The following diagram illustrates the sequential steps involved in the Naphthol AS-D Chloroacetate Esterase staining protocol, from tissue preparation to final microscopic analysis.
Caption: A flowchart of the Naphthol AS-D Chloroacetate Esterase staining protocol.
Detailed Protocol for Paraffin-Embedded Sections
This protocol is a standardized procedure for the detection of chloroacetate esterase in formalin-fixed, paraffin-embedded tissues.
I. Required Reagents and Solutions
| Reagent | Preparation | Storage |
| Naphthol AS-D Chloroacetate Stock Solution | Dissolve 10 mg of Naphthol AS-D Chloroacetate in 5 mL of N,N-Dimethylformamide. | Store at -20°C, protected from light.[9] |
| New Fuchsin Solution (4%) | Dissolve 1 g of New Fuchsin in 25 mL of 2N HCl. Filter and store in a dark bottle. | Room Temperature, protected from light.[9] |
| Sodium Nitrite Solution (4%) | Dissolve 1 g of Sodium Nitrite in 25 mL of distilled water. Prepare fresh. | N/A (Prepare Fresh) |
| Phosphate Buffered Saline (PBS), 1x | pH 7.2-7.6 | Room Temperature |
| Harris Hematoxylin | Commercially available or prepared according to standard histological procedures. | Room Temperature |
| Xylene and Graded Alcohols | 100%, 95%, 70% Ethanol | Room Temperature |
Safety Note: Always handle reagents like N,N-Dimethylformamide and New Fuchsin within a fume hood and wear appropriate personal protective equipment (PPE).
II. Staining Procedure
-
Deparaffinization and Rehydration: a. Immerse slides in three changes of xylene for 5-8 minutes each.[9] b. Transfer through two changes of 100% ethanol for 3 minutes each.[9] c. Transfer through two changes of 95% ethanol for 3 minutes each.[9] d. Hydrate in 70% ethanol for 3 minutes.[9] e. Rinse thoroughly in running tap water, followed by a final rinse in distilled water.
-
Preparation of Working Staining Solution (Prepare immediately before use): This protocol is for a 5 mL working solution. Scale volumes as needed. a. In a glass test tube, mix 12.5 µL of 4% Sodium Nitrite solution with 12.5 µL of New Fuchsin solution. Let stand for 1-2 minutes. This mixture is known as hexazotized New Fuchsin.[9] b. In a separate glass container, add 225 µL of the Naphthol AS-D Chloroacetate stock solution to 5 mL of 1x PBS (pH 7.2-7.6) and mix by inversion until homogeneous. The solution should appear as a foggy white translucent mixture.[9] c. Add the 25 µL of the hexazotized New Fuchsin (from step 2a) to the 5 mL Naphthol/PBS mixture. The solution should turn a pinkish-red color.[9] d. Filter the final working solution using Whatman No. 1 filter paper.
-
Incubation: a. Place the rehydrated slides in a staining jar or apply the filtered working solution dropwise to cover the tissue section. b. Incubate at room temperature (or 37°C for an accelerated reaction) for 30-45 minutes, protected from light.[9][11]
-
Washing and Counterstaining: a. Wash the slides thoroughly in running tap water for 3-5 minutes.[9][12] b. Counterstain with Harris Hematoxylin for 30 seconds to 2 minutes, depending on the desired intensity of nuclear staining.[9] c. Wash again in running tap water until the water runs clear. d. "Blue" the hematoxylin by dipping the slides in a weak alkaline solution (e.g., Scott's tap water substitute or saturated lithium carbonate) for a few seconds, followed by a thorough wash in tap water.[9]
-
Dehydration and Mounting: a. Dehydrate the sections rapidly through graded alcohols (70%, 95%, 100%, 100%).[9] b. Clear in two to three changes of xylene. c. Mount with a permanent mounting medium.
Expected Results and Interpretation
-
Positive Staining: Sites of chloroacetate esterase activity will be marked by a distinct, bright red to reddish-brown granular precipitate in the cytoplasm.[1][8]
-
Negative Staining: Other cell types, such as lymphocytes, plasma cells, and fibroblasts, will not show red staining.[1]
-
Counterstain: Nuclei will be stained blue to purple by the hematoxylin, providing morphological context.
The clear color contrast between the red enzymatic reaction product and the blue nuclear counterstain allows for easy identification and differentiation of positive cells.[1]
Mechanism of Staining: A Deeper Look
The chemical transformation at the core of this technique is a classic example of histochemical enzyme detection. The diagram below details the molecular events from the substrate to the final colored product.
Caption: The chemical principle of the Naphthol AS-D Chloroacetate Esterase stain.
Conclusion and Field Insights
The Naphthol AS-D Chloroacetate esterase stain is a time-tested, specific, and highly reliable method. Its ability to work on routinely processed paraffin-embedded tissue makes it a cornerstone technique in many diagnostic and research laboratories. While other methods exist for identifying mast cells, such as metachromatic staining with toluidine blue, the Leder stain often provides superior contrast and easier identification of cells, especially in inflamed tissues.[1][4] The stability of the final reaction product also allows for long-term archiving of stained slides. By understanding the underlying principles and meticulously following the protocol, researchers and clinicians can confidently identify key cellular players in a wide range of biological contexts.
References
-
Leder, L. D. (1979). The Chloroacetate Esterase Reaction for Mast Cells in Dermatopathology. Acta Dermato-Venereologica, 62(5), 431-434. [Link]
-
Atiakshin, D., Buchwalow, I., Samoilova, V., & Tiemann, M. (2022). Chloroacetate esterase reaction combined with immunohistochemical characterization of the specific tissue microenvironment of mast cells. Folia Histochemica et Cytobiologica, 60(3), 227-237. [Link]
-
ChemBK. (2024). This compound. [Link]
-
PubMed. (1982). The chloroacetate esterase reaction for mast cells in dermatopathology: a comparison with metachromatic staining methods. Acta Dermato-Venereologica. [Link]
-
Next Steps in Dermatology. (2021). It's Mnemonic Monday! Stains for Mast Cells. [Link]
-
StainsFile. Leder Esterase for Mast Cells. [Link]
-
University of Rochester Medical Center. Protocol for CAE Staining (Chloroacetate Esterase). [Link]
-
Analytical Chemical Products. Naphthol AS-D Chloroacetate Esterase (AS–DCE) Stain. [Link]
-
Prezi. Naphthol AS-D chloroacetate esterase technique. [Link]
-
LookChem. 4'-Chloro-3-hydroxy-2-naphthanilide. [Link]
-
PubMed. (1983). Naphthol AS-D chloroacetate esterase reaction. Systematic modifications for optimization to smears and sections. Acta Pathologica Japonica. [Link]
Sources
- 1. medicaljournalssweden.se [medicaljournalssweden.se]
- 2. Chloroacetate esterase reaction combined with immunohistochemical characterization of the specific tissue microenvironment of mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alkalisci.com [alkalisci.com]
- 4. The chloroacetate esterase reaction for mast cells in dermatopathology: a comparison with metachromatic staining methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nextstepsinderm.com [nextstepsinderm.com]
- 6. prezi.com [prezi.com]
- 7. 白细胞氯乙酸AS-D萘酚酯(特异性酯酶)试剂盒 | Sigma-Aldrich [sigmaaldrich.com]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. tau.ac.il [tau.ac.il]
- 10. Naphthol AS-D chloroacetate esterase reaction. Systematic modifications for optimization to smears and sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. stainsfile.com [stainsfile.com]
Application Notes & Protocols: Naphthol AS-TR Phosphate for Chromogenic Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Naphthol AS-TR Phosphate in Enzyme Localization
In the fields of histochemistry, diagnostics, and drug development, the precise localization of enzyme activity is critical for understanding cellular function and disease pathology. Naphthol AS-TR phosphate has established itself as a versatile and reliable chromogenic substrate for the detection of various hydrolytic enzymes, particularly acid and alkaline phosphatases.[1][2][3] Its utility lies in the generation of a distinct, insoluble colored precipitate directly at the site of enzymatic activity, providing high-resolution spatial information within cells and tissues.[2][4][5]
This guide provides a comprehensive overview of the underlying principles, detailed protocols, and expert insights required to effectively utilize Naphthol AS-TR phosphate. We will delve into the causality behind experimental choices, ensuring that researchers can not only execute these protocols but also adapt and troubleshoot them for robust and reproducible results.
Principle of the Assay: The Simultaneous Azo-Coupling Reaction
The detection method is based on a simultaneous azo-coupling reaction, a cornerstone of enzyme histochemistry.[1][5][6] The process is an elegant, two-step cascade that occurs in situ:
-
Enzymatic Hydrolysis: The target enzyme (e.g., phosphatase) cleaves the phosphate group from the soluble, colorless Naphthol AS-TR phosphate substrate. This enzymatic action liberates a reactive naphthol intermediate, Naphthol AS-TR.[1][2][5] The insolubility of this intermediate is a key feature, as it minimizes diffusion and ensures the signal remains localized to the site of the enzyme.[5]
-
Azo-Coupling: The incubation medium also contains a diazonium salt, such as Fast Red TR.[5][7] The liberated Naphthol AS-TR immediately couples with this salt in an electrophilic aromatic substitution reaction.[8] This reaction forms a stable, intensely colored, and insoluble azo dye precipitate, which visually marks the location of enzyme activity.[1][5]
The result is a sharp, permanent visual record of the enzyme's distribution, observable via standard light microscopy.
Core Reagents and Foundational Considerations
The success of this technique hinges on the quality and preparation of its core components. Understanding their roles is essential for optimization and troubleshooting.
-
Substrate (Naphthol AS-TR Phosphate): This is the molecule the enzyme acts upon. Due to its limited solubility in aqueous buffers, it is standard practice to first dissolve it in an organic solvent like N,N-Dimethylformamide (DMF) to create a concentrated stock solution.[1][5][9] This stock is then added to the larger volume of aqueous buffer.
-
Expert Insight: Always prepare the substrate stock solution fresh. Over time, the phosphate ester can undergo spontaneous hydrolysis, leading to high background staining. Adding the DMF stock to the buffer while vortexing can prevent localized precipitation.[9]
-
-
Coupling Agent (Diazonium Salt): Fast Red TR is a commonly used diazonium salt that couples with Naphthol AS-TR to produce a vibrant red precipitate.[5][7][10] These salts are generally stable as powders but can be sensitive to light and moisture.
-
Expert Insight: The concentration of the diazonium salt is a balancing act. Too little, and the coupling reaction will be slow, allowing the naphthol intermediate to diffuse. Too much can lead to non-specific precipitation and high background.[11] Always filter the final working solution before use to remove any undissolved salt or aggregates.[1][11]
-
-
Buffer System: The buffer's pH is the most critical parameter for ensuring enzyme specificity. Phosphatases have distinct optimal pH ranges.
-
Alkaline Phosphatase (ALP): Typically requires an alkaline environment, with Tris-HCl buffers at pH 8.2-9.2 being common.[2][5]
-
Acid Phosphatase (ACP): Requires an acidic environment, for which a 0.1 M Acetate buffer at pH 5.0-5.5 is standard.[1][3]
-
Trustworthiness Check: Always verify the final pH of your working incubation medium after all components have been added, as some reagents can alter it slightly.[1]
-
-
Endogenous Enzyme Inhibition (Critical for ALP): Many tissues have high levels of endogenous alkaline phosphatase activity, which can cause significant background staining.[11][12] To specifically detect AP activity from an antibody conjugate (e.g., in immunohistochemistry), this endogenous activity must be blocked.
Experimental Protocols
The following protocols provide a robust starting point for the detection of acid and alkaline phosphatase in frozen tissue sections.
Protocol 1: Acid Phosphatase (ACP) Detection in Frozen Sections
This protocol is optimized for detecting lysosomal acid phosphatase activity.
A. Reagent Preparation:
-
Fixative: Cold acetone (-20°C) or 4% Paraformaldehyde in PBS.
-
Acetate Buffer (0.1 M, pH 5.0): Prepare fresh and verify pH.
-
Substrate Stock (10 mg/mL): Dissolve 10 mg of Naphthol AS-TR phosphate in 1 mL of DMF.[1] This should be prepared fresh.
-
Hexazonium Pararosaniline (Optional, for stronger coupling): Prepare by mixing equal volumes of freshly made 4% sodium nitrite and a stock solution of 1g basic fuchsin in 25 mL of 2N HCl.[1] Let stand for 1 minute before use.
-
Working Incubation Medium (Prepare immediately before use):
-
To 40 mL of 0.1 M Acetate buffer (pH 5.0), add 40 mg of Fast Red TR salt and dissolve.
-
Alternatively, for a different color/precipitate, add 1.6 mL of the hexazonium pararosaniline solution.
-
Slowly add 0.4 mL of the Naphthol AS-TR phosphate stock solution while mixing.
-
Verify pH is between 5.0-5.2.[1]
-
Filter the final solution through a 0.22 µm filter before applying to slides.[1]
-
B. Staining Procedure:
-
Sample Preparation: Cut frozen tissue sections at 5-10 µm thickness and mount on slides. Let air dry briefly.
-
Fixation: Fix sections in cold acetone for 5-10 minutes at -20°C. Rinse gently with distilled water.
-
Incubation: Immerse slides in the freshly prepared working incubation medium in a Coplin jar. Incubate for 30-120 minutes at 37°C in the dark.[1]
-
Expert Insight: Monitor color development periodically under a microscope to avoid overstaining.
-
-
Washing: Stop the reaction by rinsing the slides thoroughly in three changes of distilled water.[1]
-
Counterstaining (Optional): Counterstain with Mayer's Hematoxylin for 1-2 minutes for nuclear detail. Rinse well.
-
Mounting: Mount with an aqueous mounting medium . The red azo dye precipitate is soluble in organic solvents like xylene, so avoid standard dehydration and clearing steps.[10]
Protocol 2: Alkaline Phosphatase (ALP) Detection in Adherent Cells
This protocol is designed for cell cultures and incorporates an endogenous enzyme inhibitor.
A. Reagent Preparation:
-
Tris-HCl Buffer (0.1 M, pH 9.0): Prepare fresh and verify pH.
-
Substrate Stock (10 mg/mL): Dissolve 10 mg of Naphthol AS-TR phosphate in 1 mL of DMF.[1]
-
Levamisole Stock (100 mM): Prepare in distilled water.
-
Working Incubation Medium (Prepare immediately before use):
-
To 50 mL of 0.1 M Tris-HCl buffer (pH 9.0), add 25 mg of Fast Red TR salt and dissolve completely.[1]
-
Add 500 µL of 100 mM Levamisole (final concentration 1 mM) to inhibit endogenous ALP.
-
Slowly add 0.5 mL of the Naphthol AS-TR phosphate stock solution while mixing.[1]
-
Filter the final solution before use.
-
B. Staining Procedure:
-
Sample Preparation: Grow cells on coverslips or in chamber slides.
-
Washing: Gently wash the cells three times with Phosphate-Buffered Saline (PBS).
-
Fixation: Fix cells with an appropriate fixative (e.g., 4% PFA) for 10 minutes at room temperature. Wash again with PBS.
-
Incubation: Cover the cells with the working incubation medium. Incubate for 15-60 minutes at room temperature in the dark.[1] Monitor for the development of a red precipitate.
-
Washing: Stop the reaction by washing the cells three times with PBS.[1]
-
Counterstaining (Optional): Counterstain with a suitable nuclear stain like Hematoxylin for 1-2 minutes.[1] Rinse thoroughly.
-
Mounting: Mount the coverslips onto slides using an aqueous mounting medium.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. alkalisci.com [alkalisci.com]
- 8. Azo coupling - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide in Pigment and Ink Formulations
These application notes provide a comprehensive technical guide for researchers, scientists, and formulation chemists on the utilization of N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide. This compound is a key intermediate, known in the industry as Naphthol AS-TR or Azoic Coupling Component 8, for the synthesis of high-performance monoazo pigments. The primary focus of this guide is the synthesis of a brilliant red pigment and its subsequent application in both solvent-based and water-based ink formulations.
Introduction: The Chemistry of Naphthol AS-TR and Azo Pigmentation
N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide (CAS 92-76-2) is a crucial azoic coupling component belonging to the Naphthol AS series.[1] These compounds are instrumental in the production of a wide range of organic pigments due to their ability to react with diazonium salts in an azo coupling reaction to form stable, intensely colored molecules.[2][3] The resulting pigments are characterized by their vibrant hues, good lightfastness, and chemical stability, making them suitable for demanding applications such as printing inks, coatings, and plastics.[1][4]
The principle of azo pigment synthesis is a two-step process:
-
Diazotization: A primary aromatic amine is converted into a highly reactive diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0-5 °C).[5][6]
-
Azo Coupling: The diazonium salt then acts as an electrophile and attacks an electron-rich coupling component, such as Naphthol AS-TR, to form the stable azo pigment.[3][5]
The specific aromatic amine and Naphthol AS derivative used determine the final color and performance properties of the pigment. In the context of this guide, we will focus on the synthesis of C.I. Pigment Red 112, a brilliant neutral red pigment, which is produced by the coupling of diazotized 2,4,5-trichloroaniline with a Naphthol AS derivative. While some literature refers to Naphthol AS-D as the coupling component for Pigment Red 112, the use of Naphthol AS-TR also yields a high-performance red pigment with excellent properties.
Chemical Structure of N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide
Figure 1: Chemical structure of N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide.
Synthesis of C.I. Pigment Red 112: A Laboratory Protocol
This protocol outlines the synthesis of C.I. Pigment Red 112 through the diazotization of 2,4,5-trichloroaniline and subsequent coupling with N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide.
Materials and Reagents
-
2,4,5-Trichloroaniline
-
N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide (Naphthol AS-TR)
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Sodium Hydroxide (NaOH)
-
Sodium Acetate
-
Deionized Water
-
Ice
Equipment
-
Beakers (assorted sizes)
-
Magnetic stirrer with stir bar
-
Ice bath
-
Thermometer
-
Buchner funnel and flask
-
Filter paper
-
Drying oven
Step-by-Step Synthesis Protocol
Step 1: Preparation of the Diazo Component Solution
-
In a 250 mL beaker, add 9.8 g (0.05 mol) of 2,4,5-trichloroaniline.
-
Carefully add 15 mL of concentrated hydrochloric acid and 50 mL of deionized water.
-
Stir the mixture to form a fine suspension.
-
Cool the suspension to 0-5 °C in an ice bath with continuous stirring.
Step 2: Diazotization
-
In a separate beaker, dissolve 3.5 g (0.05 mol) of sodium nitrite in 20 mL of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cold suspension of 2,4,5-trichloroaniline over 15-20 minutes, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution is the diazonium salt solution.
Step 3: Preparation of the Coupling Component Solution
-
In a 500 mL beaker, dissolve 15.6 g (0.05 mol) of N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide in 100 mL of a 5% sodium hydroxide solution.
-
Warm the mixture gently to aid dissolution, then cool to 10-15 °C in an ice bath.
Step 4: Azo Coupling Reaction
-
Slowly add the cold diazonium salt solution to the Naphthol AS-TR solution over 30-40 minutes with vigorous stirring.
-
Maintain the temperature of the reaction mixture at 10-15 °C.
-
During the addition, a vibrant red precipitate of the pigment will form.
-
After the addition is complete, continue stirring for 1-2 hours to ensure the completion of the coupling reaction.
-
The pH of the final mixture should be in the range of 4.0-5.0. Adjust with sodium acetate if necessary.
Step 5: Isolation and Purification of the Pigment
-
Filter the pigment suspension using a Buchner funnel.
-
Wash the filter cake thoroughly with deionized water until the filtrate is neutral and free of soluble salts.
-
Dry the pigment in an oven at 60-70 °C until a constant weight is achieved.
-
The dried pigment can be pulverized to a fine powder.
Synthesis Workflow Diagram
Figure 2: Workflow for the synthesis of C.I. Pigment Red 112.
Performance Characteristics of C.I. Pigment Red 112
The synthesized pigment exhibits a range of desirable properties that make it suitable for various applications.
| Property | Value/Rating | Source(s) |
| Color Index Name | C.I. Pigment Red 112 | [7][8] |
| C.I. Number | 12370 | [7][8] |
| CAS Number | 6535-46-2 | [9][10] |
| Chemical Class | Monoazo | [2] |
| Hue | Bright, neutral red | [10] |
| Heat Stability | Up to 200°C | [10] |
| Lightfastness (Full Shade) | 6-7 (on a scale of 1-8) | [7] |
| Lightfastness (Tint) | 6 (on a scale of 1-8) | [7] |
| Weather Resistance | Good | [2] |
| Acid Resistance | Excellent (5 on a scale of 1-5) | [8] |
| Alkali Resistance | Excellent (5 on a scale of 1-5) | [8] |
| Average Particle Size | ~0.11 - 0.2 µm | [10][11] |
| Specific Surface Area | 17-40 m²/g | [8][10] |
Application in Ink Formulations
The performance of C.I. Pigment Red 112 in an ink formulation is highly dependent on its proper dispersion. The following protocols provide starting point formulations for both solvent-based and water-based inks.
Protocol for a Solvent-Based Gravure Ink
Solvent-based gravure inks are widely used in packaging printing due to their fast drying speeds and excellent print quality on non-porous substrates.
4.1.1. Components and Suggested Ratios
| Component | Function | Weight Percentage (%) |
| C.I. Pigment Red 112 | Colorant | 10 - 15 |
| Nitrocellulose Resin | Binder/Film Former | 15 - 20 |
| Polyurethane Resin | Adhesion Promoter, Flexibility | 5 - 10 |
| Ethyl Acetate | Fast-evaporating Solvent | 30 - 40 |
| Toluene | Solvent | 15 - 25 |
| Plasticizer (e.g., DOP) | Flexibility, Adhesion | 2 - 5 |
| Dispersing Agent | Pigment Wetting and Stabilization | 1 - 3 |
4.1.2. Formulation Procedure
-
Binder Dissolution: In a mixing vessel, dissolve the nitrocellulose and polyurethane resins in the solvent blend (ethyl acetate and toluene) under agitation until a clear, homogeneous solution is obtained.
-
Pigment Dispersion:
-
Add the dispersing agent to the resin solution and mix thoroughly.
-
Slowly add the C.I. Pigment Red 112 powder to the vessel under high-speed dispersion.
-
Continue mixing until the pigment is fully wetted.
-
-
Milling: Transfer the pre-dispersion to a bead mill for grinding. Mill until the desired particle size and color strength are achieved (typically a fineness of < 5 µm).
-
Let-down and Adjustment:
-
Transfer the milled concentrate to a let-down tank.
-
Add the remaining resin solution and the plasticizer.
-
Adjust the viscosity with additional solvent to meet the specifications for gravure printing (e.g., 14-20 seconds in a Zahn cup #3).[12]
-
Filter the final ink to remove any undispersed particles.
-
Protocol for a Water-Based Flexographic Ink
Water-based flexographic inks are increasingly popular due to their low volatile organic compound (VOC) content and are commonly used for printing on paper and board.
4.2.1. Components and Suggested Ratios
| Component | Function | Weight Percentage (%) |
| C.I. Pigment Red 112 | Colorant | 15 - 20 |
| Styrene-Acrylic Resin Emulsion | Binder/Film Former | 35 - 45 |
| Dispersing Agent | Pigment Wetting and Stabilization | 3 - 6 |
| Deionized Water | Solvent | 25 - 35 |
| Propylene Glycol | Co-solvent, Drying Retarder | 3 - 5 |
| Defoamer | Foam Control | 0.2 - 0.5 |
| Wax Emulsion | Slip and Rub Resistance | 2 - 4 |
| pH Adjuster (e.g., Ammonia) | pH Control (8.0-9.0) | As needed |
4.2.2. Formulation Procedure
-
Pigment Dispersion (Mill Base Preparation):
-
In a high-speed disperser, combine the deionized water, dispersing agent, and defoamer.
-
Slowly add the C.I. Pigment Red 112 powder while mixing at high speed.
-
Continue mixing for 20-30 minutes to form a pre-dispersion.
-
Transfer the pre-dispersion to a bead mill and grind to the desired fineness (typically < 10 µm).
-
-
Let-down:
-
In a separate vessel, combine the styrene-acrylic resin emulsion, propylene glycol, and wax emulsion.
-
Slowly add the milled pigment dispersion (mill base) to the resin mixture under gentle agitation.
-
Adjust the pH to 8.0-9.0 using a suitable pH adjuster.
-
Make final adjustments to viscosity with deionized water.
-
Filter the final ink before use.
-
Ink Formulation Workflow
Figure 3: General workflow for pigment-based ink formulation.
Conclusion
N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide is a versatile and crucial intermediate for the synthesis of high-performance red azo pigments. The resulting C.I. Pigment Red 112 offers a desirable combination of vibrant color, good lightfastness, and chemical resistance, making it a valuable colorant for a wide range of ink and coating applications. The protocols provided herein offer a solid foundation for the laboratory synthesis and formulation of this pigment. Researchers and formulators are encouraged to use these guidelines as a starting point and to optimize the conditions and compositions to meet the specific requirements of their end-use applications.
References
- 1. chsopensource.org [chsopensource.org]
- 2. ispigment.com [ispigment.com]
- 3. DE602006017431D1 - NON-Aqueous dispersion of NAPHTHOL-AS-PIGMENTS - Google Patents [patents.google.com]
- 4. 360iresearch.com [360iresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. DuraPaint®6512B Pigment Red 112 | Fineland Chem [finelandchem.com]
- 8. Pigment Red 112 - SY Chemical Co., Ltd. [sypigment.com]
- 9. zeyachem.net [zeyachem.net]
- 10. Pigment Red 112 [jnogilvychem.com]
- 11. hengyitek.com [hengyitek.com]
- 12. JP2005120264A - Organic solvent-based gravure printing ink - Google Patents [patents.google.com]
Application Notes & Protocols: In-Situ Azoic Staining of Viscose, Silk, and Nylon Fibers with 4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide (Naphthol AS-TR)
Abstract and Core Principles
These application notes provide a comprehensive guide for the staining of viscose, silk, and nylon fibers using 4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide, a key intermediate in azoic dyeing processes.[1][2] Also known commercially as Naphthol AS-TR or Azoic Coupling Component 8, this compound is not a direct dye but rather a precursor that facilitates the in-situ formation of an insoluble azo dye within the fiber matrix.[3] This method is renowned for producing vibrant, deep shades with excellent wash fastness, as the large, insoluble pigment is physically trapped inside the fiber.[4][5]
The entire process is predicated on a two-stage reaction sequence that is fundamental to azoic coloration technology:
-
Naphtholation (Impregnation): The fiber is first immersed in an alkaline solution of the Naphthol AS-TR. Naphthols are inherently insoluble in water but dissolve in caustic alkali to form sodium naphtholates.[5][6] These smaller, soluble molecules have an affinity for the fibers and diffuse into the polymer structure.[7]
-
Coupling (Development): The naphthol-impregnated fiber is then treated with a cold, stabilized diazonium salt solution (often referred to as a "fast base" or "fast salt").[5][6] This triggers a rapid coupling reaction, forming a large, insoluble azo pigment directly within the amorphous regions of the fiber.[4]
This guide provides tailored protocols for three distinct fiber types: a regenerated cellulosic fiber (viscose), a natural protein fiber (silk), and a synthetic polyamide fiber (nylon), with detailed explanations for the methodological choices specific to each substrate's unique chemistry.
Reagents, Materials, and Equipment
Key Chemical Reagents
-
Naphthol Component: this compound (Naphthol AS-TR, CAS No: 92-76-2).[1][2]
-
Diazo Component (Fast Salt/Base): e.g., Fast Red B Base, Fast Garnet GBC Base, or a corresponding stabilized diazonium salt. The choice of base determines the final color.[2][8]
-
Alkalis: Sodium Hydroxide (NaOH).
-
Acids: Hydrochloric Acid (HCl), Acetic Acid (CH₃COOH).
-
Diazotizing Agent: Sodium Nitrite (NaNO₂).
-
Auxiliaries:
-
Sodium Chloride (NaCl) or Glauber's Salt (Na₂SO₄) (as an electrolyte to aid exhaustion).
-
Non-ionic detergent (for scouring and soaping).
-
Glycerine (optional, as a dispersing agent).[5]
-
-
Solvents: Pyridine or Dimethylformamide (for stock solution preparation, if necessary).[1][9]
-
Distilled or deionized water.
Fiber Substrates
-
Scoured Viscose (Rayon) fabric or yarn.[10]
-
Scoured Silk fabric or yarn.
-
Scoured Nylon (Polyamide) fabric or yarn.
Essential Equipment
-
Laboratory-scale dyeing machine, shaking water bath, or beaker dyer.
-
Glass beakers, graduated cylinders, and pipettes.
-
Magnetic stirrer and hot plate.
-
pH meter or pH indicator strips.
-
Analytical balance.
-
Laboratory padder (for uniform application, optional).
-
Ice bath.
Foundational Procedures: Preparation of Staining Solutions
Preparation of Naphthol AS-TR Stock Solution (Naphtholation Bath)
The insolubility of Naphthol AS-TR in water necessitates its conversion to a soluble sodium salt (naphtholate) using a strong alkali.[5]
Procedure:
-
Accurately weigh the required amount of Naphthol AS-TR powder.
-
Create a smooth paste by adding a small amount of glycerine (if used) and a minimal volume of hot water.
-
Slowly add a concentrated Sodium Hydroxide solution while stirring continuously until the Naphthol powder is completely dissolved, forming a clear solution.
-
Dilute with distilled water to the final required volume. The pH of this solution will be highly alkaline.
Preparation of the Diazonium Salt Solution (Developing Bath)
This procedure involves the diazotization of a primary aromatic amine (the "fast base") or the direct dissolution of a stabilized "fast salt." The diazonium ion is highly reactive and unstable at room temperature; therefore, all steps must be performed under cold conditions (0-5 °C).[5]
Procedure (from a Fast Base):
-
Dissolve the fast base (e.g., Fast Red B Base) in water with the aid of Hydrochloric Acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-chilled solution of Sodium Nitrite (NaNO₂) dropwise while maintaining the low temperature.
-
The resulting solution contains the active diazonium salt and is ready for the coupling stage. It should be used promptly.
Staining Protocol for Viscose (Regenerated Cellulose) Fibers
Viscose, being a regenerated cellulosic fiber, has a high affinity for the naphtholate ion, similar to cotton.[11][12] The protocol is straightforward, focusing on ensuring deep penetration and removal of surface deposits.
Experimental Parameters for Viscose Staining
| Parameter | Value/Range | Rationale |
| Naphthol AS-TR Conc. | 2-5 g/L | Determines the potential depth of the final shade. |
| Sodium Hydroxide Conc. | 4-8 g/L | To ensure complete solubilization of the Naphthol. |
| Sodium Chloride Conc. | 10-20 g/L | Acts as an electrolyte to promote naphtholate uptake by the fiber.[7] |
| Naphtholation Temp. | 25-30 °C | Room temperature is sufficient for viscose impregnation.[6] |
| Naphtholation Time | 20-30 min | Allows for adequate diffusion of the naphtholate into the fiber core. |
| Coupling Temp. | 5-10 °C | Essential for the stability of the diazonium salt and to control the coupling reaction. |
| Coupling Time | 15-20 min | The coupling reaction is rapid; this ensures completion. |
| Soaping Temp. | 90-95 °C | High temperature is required to remove unreacted surface pigment and crystallize the internal pigment, improving fastness.[13] |
Step-by-Step Methodology
-
Pre-treatment (Scouring): Wash the viscose material with a 1-2 g/L non-ionic detergent solution at 60-70°C for 20 minutes to remove any impurities, then rinse thoroughly.[14]
-
Naphtholation: Immerse the wet viscose fabric in the prepared Naphthol AS-TR bath at room temperature. Agitate for 20-30 minutes to ensure even impregnation.
-
Intermediate Squeezing: Remove the fabric and squeeze it evenly to remove excess surface liquor. This step is critical to prevent loose color formation on the surface, which leads to poor rubbing fastness.
-
Coupling/Development: Immediately transfer the naphtholated fabric to the cold developing bath containing the diazonium salt. The color will develop almost instantly.[5] Agitate for 15-20 minutes.
-
Rinsing: Rinse the stained fabric thoroughly in cold water to remove excess acid and unreacted diazo compounds.
-
Soaping: Treat the fabric in a bath containing 1-2 g/L of non-ionic detergent at or near boiling (90-95°C) for 15 minutes. This crucial step removes surface pigment and stabilizes the shade.
-
Final Rinse & Dry: Rinse with warm water, then cold water, and allow to air dry.
Viscose Staining Workflow
Caption: Azoic staining workflow for viscose fibers.
Staining Protocol for Silk (Natural Protein) Fibers
Staining silk with azoic dyes requires careful control of alkalinity. Silk is a protein fiber composed of amino acids and is susceptible to damage (hydrolysis) under the highly alkaline conditions typically used for naphtholation.[15] Therefore, the protocol must be modified to preserve the fiber's integrity and luster.
Experimental Parameters for Silk Staining
| Parameter | Value/Range | Rationale |
| Naphthol AS-TR Conc. | 2-4 g/L | Sufficient for good color depth on protein fibers. |
| Sodium Hydroxide Conc. | 2-4 g/L (Reduced) | Crucial modification: Lower alkalinity minimizes protein hydrolysis and fiber damage.[15] |
| Sodium Chloride Conc. | 5-15 g/L | Aids in uniform uptake of the naphtholate. |
| Naphtholation Temp. | 25-30 °C | Elevated temperatures combined with alkali would severely damage silk. |
| Naphtholation Time | 20-30 min | Sufficient time for impregnation without prolonged exposure to alkali. |
| Coupling Temp. | 5-10 °C | Maintains diazonium salt stability. |
| Coupling Time | 15-20 min | Ensures complete color development. |
| Soaping Temp. | 70-80 °C (Reduced) | High temperatures can dull the luster of silk; a lower soaping temperature is a necessary compromise. |
Step-by-Step Methodology
-
Pre-treatment (Scouring): Gently wash the silk material in a neutral, non-ionic detergent solution at 40-50°C. Rinse thoroughly.
-
Naphtholation: Immerse the wet silk in the modified, low-alkali Naphthol AS-TR bath at room temperature for 20-30 minutes.
-
Intermediate Squeezing: Gently squeeze the material to remove excess liquor. Avoid harsh wringing.
-
Coupling/Development: Transfer to the cold diazonium salt bath and agitate gently for 15-20 minutes.
-
Rinsing & Neutralization: Rinse thoroughly in cold water. A subsequent rinse in a very dilute acetic acid solution (pH 5-6) is recommended to neutralize any residual alkali and restore the silk's natural handle.[16]
-
Soaping: Perform the soaping step at a reduced temperature of 70-80°C for 15 minutes with a non-ionic detergent.
-
Final Rinse & Dry: Rinse well and allow to air dry away from direct sunlight.
Silk Staining Workflow
Caption: Modified azoic staining workflow for silk fibers.
Staining Protocol for Nylon (Synthetic Polyamide) Fibers
Nylon is a synthetic polyamide with terminal amine (-NH₂) and carboxyl (-COOH) groups, giving it a chemical nature somewhat analogous to protein fibers.[17][18] It can be successfully stained with azoic dyes, and its synthetic nature makes it more resistant to alkali than silk.
Experimental Parameters for Nylon Staining
| Parameter | Value/Range | Rationale |
| Naphthol AS-TR Conc. | 2-5 g/L | Higher concentrations can be used due to nylon's robust nature. |
| Sodium Hydroxide Conc. | 3-6 g/L | A moderate alkali concentration is effective and safe for nylon. |
| Sodium Chloride Conc. | 10-20 g/L | Promotes exhaustion of the naphtholate onto the fiber. |
| Naphtholation Temp. | 40-50 °C | A slightly elevated temperature can increase the rate of diffusion into the more crystalline structure of nylon compared to viscose. |
| Naphtholation Time | 30-40 min | Longer time to ensure full penetration into the synthetic fiber. |
| Coupling Temp. | 5-10 °C | Standard temperature for diazonium salt stability. |
| Coupling Time | 15-20 min | Sufficient for complete color formation. |
| Soaping Temp. | 90-95 °C | Nylon is thermally stable, and high-temperature soaping is effective for good fastness.[19] |
Step-by-Step Methodology
-
Pre-treatment (Scouring): Wash the nylon material with 1-2 g/L non-ionic detergent at 60-70°C for 20 minutes to remove any spin finishes or oils.[19] Rinse thoroughly.
-
Naphtholation: Immerse the wet nylon in the Naphthol AS-TR bath. Raise the temperature to 40-50°C and hold for 30-40 minutes with agitation.
-
Intermediate Squeezing: Remove the material and squeeze evenly to remove excess surface liquor.
-
Coupling/Development: Immediately transfer the fabric to the cold developing bath for 15-20 minutes to develop the color.
-
Rinsing: Rinse thoroughly in cold water.
-
Soaping: Treat in a bath with 1-2 g/L non-ionic detergent at 90-95°C for 15 minutes to maximize fastness properties.
-
Final Rinse & Dry: Rinse with warm water, then cold water, and air dry.
Nylon Staining Workflow
Caption: Azoic staining workflow for nylon (polyamide) fibers.
References
- Benchchem. (n.d.). Application Notes and Protocols for Staining Nylon Fibers with Acid Blue 120.
- Benchchem. (n.d.). In-Situ Dyeing of Silk and Wool Fibers with C.I. Acid Violet 48: Application Notes and Protocols.
- ChemicalBook. (2023). This compound | 92-76-2.
- Benchchem. (n.d.). Application Notes and Protocols for Dyeing Nylon Fibers with Acid Yellow 199.
- Benchchem. (n.d.). Application Notes and Protocols: Staining of Polyamide and Viscose Fabrics with Acid Red 213.
- Jain Merchants. (n.d.). Naphthol Dyes Powder - Fast Garnet Gbc Base from Ahmedabad.
- Megha International. (n.d.). Naphthol Dyes - Fast Red RC Base Service Provider from Mumbai.
- Conservation Wiki. (2024). BPG Fiber Identification.
- ChemBK. (2024). This compound.
- Vipul Organics. (2019). Introduction to Napthols.
- Vipul Organics. (2025). The Versatility and Application of Naphthols in Textile Dyeing.
- Fine Chemical Manufacturer. (n.d.). The Role of Naphthol AS in Textile Dyeing and Printing.
- LookChem. (n.d.). 4'-Chloro-3-hydroxy-2-naphthanilide.
- Sino Silk. (n.d.). Silk Dyeing 101: A Complete Guide and Step-By-Step Tutorial.
- Textile Learner. (2012). Dyeing Process of Cotton Fabric with Azoic Dyes.
- Textile Learner. (2021). Viscose Dyeing Process: Fiber, Yarn and Fabric Form.
- Nearchimica. (n.d.). Viscose.
- Textile Apex. (2023). An Overview of Azo Dyes.
- Wikipedia. (n.d.). Rayon.
- University of Massachusetts Boston. (n.d.). Silk and Nylon.
- LookChem. (n.d.). This compound.
Sources
- 1. This compound | 92-76-2 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. lookchem.com [lookchem.com]
- 4. High-Quality Naphthols | Leading Manufacturer - Vipul Organics | [vipulorganics.com]
- 5. textilelearner.net [textilelearner.net]
- 6. Introduction to Napthols | [vipulorganics.com]
- 7. Naphthol Dyes - Fiber Naphthol Dyes and Naphthol Direct Dyes [megha-international.com]
- 8. jainmerchants.in [jainmerchants.in]
- 9. lookchem.com [lookchem.com]
- 10. Rayon - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. textilelearner.net [textilelearner.net]
- 14. extranet.nearchimica.it [extranet.nearchimica.it]
- 15. textileapex.com [textileapex.com]
- 16. snsilk.com [snsilk.com]
- 17. benchchem.com [benchchem.com]
- 18. cdnsm5-ss8.sharpschool.com [cdnsm5-ss8.sharpschool.com]
- 19. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting precipitation and solubility issues of Naphthol AS-TR
Technical Support Center: Naphthol AS-TR
A Guide to Troubleshooting Precipitation and Solubility Challenges
Welcome to the technical support center for Naphthol AS-TR and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the solubility and precipitation of Naphthol AS-TR, particularly its commonly used phosphate form, in experimental settings. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your work. Precipitation of this substrate is a frequent issue, but by understanding its properties, you can design robust and reproducible assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing an immediate precipitate when I add Naphthol AS-TR phosphate to my aqueous buffer. What is happening?
This is the most common issue encountered and is almost always due to the low aqueous solubility of the free-acid form of Naphthol AS-TR phosphate.[1] While the disodium salt of Naphthol AS-TR phosphate is readily soluble in water (up to 50 mg/mL), its solubility dramatically decreases in buffered or acidic solutions as it converts to the less soluble free-acid form.[2][3][4]
Causality: The core of the problem lies in the protonation of the phosphate group. In neutral or acidic aqueous environments, the highly soluble disodium salt can be protonated, leading to the formation of the less soluble free acid, which then precipitates out of the solution. Direct addition of the powder to a buffer, especially one with a pH below the optimal range, creates a localized high concentration of the compound in an environment that cannot sustain its solubility, causing immediate precipitation.
Solution: The universally accepted and most effective method is to first create a concentrated stock solution in a suitable organic solvent before diluting it into the aqueous buffer.[1] This ensures the compound is fully solvated at a molecular level before being introduced to the aqueous environment, preventing aggregation and precipitation.
Recommended Organic Solvents:
-
Dimethyl sulfoxide (DMSO): Highly effective and the most commonly recommended solvent.[1][5]
-
N,N-Dimethylformamide (DMF): Another suitable option, often used in histochemical protocols.[1][6]
-
Ethanol: Can also be used, though DMSO or DMF are generally preferred.[1]
Q2: What is the correct, step-by-step procedure for preparing a stable working solution of Naphthol AS-TR phosphate?
Following a validated protocol is critical for experimental success. The key is the sequential addition and constant mixing to avoid localized concentration spikes that lead to precipitation.
-
Prepare the Stock Solution:
-
Weigh out the required amount of Naphthol AS-TR phosphate powder.
-
Dissolve the powder in a minimal amount of high-purity DMSO (or DMF) to create a concentrated stock solution (e.g., 10-20 mg/mL).[2] Ensure complete dissolution by gentle vortexing or warming if necessary. This stock solution is generally stable when stored correctly.
-
-
Prepare the Aqueous Buffer:
-
Prepare your desired aqueous buffer (e.g., Tris-HCl or Diethanolamine for alkaline phosphatase assays).
-
Adjust the pH to the optimal level for your experiment. This is a critical step, as pH directly impacts both enzyme activity and substrate solubility.[1]
-
-
Prepare the Working Solution:
-
Place the required volume of aqueous buffer into a new tube.
-
While vigorously vortexing or stirring the buffer, add the organic stock solution dropwise and slowly. This rapid dispersion into the larger volume of buffer is crucial to prevent precipitation.[1]
-
If your protocol requires a diazonium salt (e.g., Fast Red TR) for chromogenic detection, it should be added to the working solution after the Naphthol AS-TR phosphate has been fully diluted.[6]
-
-
Final Steps:
-
Use the working solution immediately, as it is less stable than the stock solution.[6]
-
If filtration is necessary to remove any micro-precipitates, use a low-protein-binding filter.
-
The following workflow diagram illustrates this critical process.
Caption: Workflow for Preparing Naphthol AS-TR Phosphate Solution
Q3: My solution is initially clear but becomes cloudy or forms a precipitate over time, especially at lower temperatures. Why?
This phenomenon is typically caused by one of two factors: suboptimal pH or exceeding the solubility limit at a reduced temperature.
-
pH-Dependent Instability: The solubility of naphthol derivatives is highly dependent on pH.[1] For alkaline phosphatase assays, a pH around 9.0 is often optimal for both enzyme activity and substrate solubility. For acid phosphatase assays, the required acidic pH makes the substrate inherently less stable in solution. If the buffer's pH shifts or is not optimal, the Naphthol AS-TR phosphate can slowly fall out of solution.
-
Temperature-Dependent Solubility: Like many compounds, Naphthol AS-TR phosphate is more soluble at higher temperatures. If you prepare a saturated or near-saturated solution at room temperature or 37°C and then store it at 4°C or on ice, the concentration may exceed the solubility limit at that lower temperature, causing it to precipitate.[1]
Troubleshooting Steps:
-
Verify Buffer pH: Always double-check the pH of your final working solution. Ensure your buffer has sufficient capacity to maintain the pH throughout the experiment.
-
Prepare Fresh Solutions: Prepare the working solution fresh before each experiment and avoid storing diluted solutions, especially at low temperatures.[1]
-
Maintain Working Temperature: Keep the solution at the intended temperature of the experiment. Avoid moving it between different temperatures (e.g., from a 37°C incubator to a bench at room temperature) for extended periods.
The diagram below illustrates the relationship between pH and solubility.
Caption: pH-Dependent Solubility of Naphthol AS-TR Phosphate
Q4: In my histochemical staining, the final colored product appears diffuse or as crystalline deposits instead of being localized. What causes this?
This issue points to a problem with the coupling reaction that is fundamental to the detection mechanism. Naphthol AS-TR phosphate is a substrate for phosphatases. The enzyme cleaves the phosphate group, releasing an insoluble naphthol derivative. This derivative must then immediately couple with a diazonium salt to form the final colored azo dye precipitate at the site of enzyme activity.[6]
Potential Causes and Solutions:
-
Diffusion of the Intermediate: If the coupling reaction with the diazonium salt is too slow, the liberated naphthol derivative can diffuse away from the site of the enzyme before it precipitates. This results in a diffuse, non-localized stain.
-
High Reagent Concentration: If the concentrations of either the Naphthol AS-TR phosphate or the diazonium salt are too high, it can lead to the formation of large crystalline precipitates instead of a fine, localized deposit.
-
Solution: Optimize the concentrations of both components. You may need to perform a titration to find the ideal balance for your specific tissue and enzyme levels.
-
-
Incomplete Dissolution: If the reagents are not fully dissolved before use, the remaining particulates can act as nucleation sites, leading to crystalline deposits.
-
Solution: Ensure both the substrate and the diazonium salt are completely dissolved. Filter the final incubation medium before applying it to your sample.[6]
-
The diagram below outlines the enzymatic and coupling reaction.
Caption: Enzymatic Detection via Azo-Coupling Reaction
Data Summary & Storage
For quick reference, the following table summarizes the solubility and recommended storage conditions for Naphthol AS-TR phosphate.
| Compound | Solvent/Buffer | Solubility | Storage (Powder) | Storage (Stock Solution) | Source(s) |
| Naphthol AS-TR Phosphate (Disodium Salt) | Water | 50 mg/mL | -20°C | -20°C (avoid freeze-thaw) | [1][2][3][4] |
| Naphthol AS-TR Phosphate (Disodium Salt) | DMSO | ~50 mg/mL (with warming) | -20°C | -20°C (avoid freeze-thaw) | [1][7] |
| Naphthol AS-BI Phosphate* | 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | - | - | [2] |
*Note: Data for the structurally similar Naphthol AS-BI phosphate is included to illustrate the significant drop in solubility in aqueous buffers, even with a co-solvent.[2]
Handling Advice: Naphthol AS-TR and its phosphate salt are very hygroscopic. It is recommended to store them under an inert gas and handle them in a dry environment.[4][5]
References
- BenchChem. (2025).
- BenchChem Technical Support Team. (2025).
- BenchChem. (2025).
- Chemodex. (n.d.). Naphthol AS-TR - CAS-Number 92-76-2.
- Sigma-Aldrich. (n.d.). Naphthol AS-TR phosphate disodium salt, ≥99% (HPLC), Bulk package.
- Chemodex. (n.d.). Naphthol AS-TR phosphate disodium salt - CAS-Number 4264-93-1.
- MedChemExpress. (n.d.). Naphthol AS-TR phosphate disodium.
Sources
Technical Support Center: Optimization of Dyeing with N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide (Naphthol AS-TR)
Welcome to the technical support guide for N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide, commonly known in the industry as Naphthol AS-TR or Azoic Coupling Component 8. This document is designed for researchers and scientists engaged in textile dyeing, pigment synthesis, and drug development. It provides in-depth, field-proven insights into the optimization of dyeing parameters, troubleshooting common issues, and understanding the fundamental chemistry that governs the process.
Introduction: The Chemistry of In-Situ Dye Synthesis
Naphthol AS-TR is a key intermediate in azoic dyeing, a fascinating process where an insoluble pigment is synthesized directly within the fibers of a substrate, such as cotton or other cellulosic materials.[1][2] This in-situ formation is what imparts the characteristically vibrant shades and excellent wash fastness properties to azoic dyes.[3][4]
The process is a classic example of electrophilic aromatic substitution and occurs in two critical stages:
-
Naphtholation: The substrate is first impregnated with Naphthol AS-TR, which is solubilized in an alkaline medium to form the corresponding naphtholate salt. This salt has a substantive affinity for cellulosic fibers.[1][5]
-
Coupling: The naphthol-impregnated substrate is then treated with a cold, aqueous solution of a diazonium salt (prepared from a "Fast Base"). The diazonium salt couples with the naphthol to form the final, insoluble azo dye molecule, which becomes physically entrapped within the fiber matrix.[6][7]
The final color is determined by the specific chemical structure of both the naphthol and the diazo component used.[8]
Experimental Workflow: The Azoic Dyeing Process
The following diagram outlines the complete workflow for dyeing with Naphthol AS-TR.
Caption: General workflow for the azoic dyeing process using Naphthol AS-TR.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of each chemical in the Naphthol AS-TR dyeing process?
A1: Each chemical has a precise function. Understanding these roles is critical for troubleshooting and optimization.
| Chemical/Component | Formula/Type | Primary Function & Scientific Rationale | Reference |
| Naphthol AS-TR | Azoic Coupling Component | The precursor molecule that, after coupling, forms the chromophore. Its structure dictates the final shade and fastness properties. | [9] |
| Caustic Soda | NaOH | Solubilizes the water-insoluble Naphthol AS-TR by converting it to its sodium naphtholate salt, which is substantive to cellulose. Maintains the required high pH in the naphtholation bath. | [1][8] |
| Turkey Red Oil | Wetting Agent | Reduces the surface tension of the naphthol bath, ensuring rapid and uniform penetration of the naphtholate into the tightly woven fiber structure. | [1] |
| Sodium Chloride | NaCl | Acts as an electrolyte to increase the substantivity (affinity) of the naphtholate for the fiber, promoting better exhaustion from the bath and preventing its migration out of the fiber before coupling. | [1] |
| Fast Base / Salt | Aromatic Amine / Diazonium Salt | The diazo component. The aromatic amine (Fast Base) is converted into a reactive diazonium salt, which then acts as an electrophile, attacking the electron-rich naphtholate on the fiber to form the azo bond (-N=N-). | [7][10] |
| Sodium Nitrite | NaNO₂ | Reacts with hydrochloric acid to form nitrous acid (HNO₂) in situ, which is the essential reagent for converting the primary aromatic amine of the Fast Base into a diazonium salt. | [1][7] |
| Hydrochloric Acid | HCl | Provides the acidic medium necessary for the formation of nitrous acid and the subsequent diazotization reaction. It also dissolves the Fast Base. | [1] |
| Sodium Acetate | CH₃COONa | Acts as a buffer in the developing (coupling) bath. It neutralizes excess mineral acid (HCl), raising the pH to the optimal range (typically 4-6) for the coupling reaction to proceed efficiently. | [1][11] |
Q2: Why is temperature control so critical, especially during diazotization?
A2: The diazotization reaction, which creates the diazonium salt from the Fast Base, is highly exothermic and the resulting diazonium salt is thermally unstable.[7] If the temperature rises above 5-10°C, the diazonium salt will rapidly decompose into a phenol and nitrogen gas, rendering it incapable of coupling.[7] This leads to a significant loss of color yield or a complete failure of the dyeing process. Therefore, maintaining a temperature of 0-5°C using an ice bath is mandatory for successful diazotization.
Q3: What types of fibers can be dyed with Naphthol AS-TR?
A3: Naphthol AS-TR is primarily used for dyeing cellulosic fibers such as cotton, linen, jute, and viscose rayon.[3] It can also be used on silk.[12] However, it is generally unsuitable for protein fibers like wool because the highly alkaline conditions of the naphtholation bath can cause fiber damage.[13]
Q4: What are the expected fastness properties of dyes derived from Naphthol AS-TR?
A4: When applied correctly, azoic dyes made with Naphthol AS-TR exhibit very good to excellent wash fastness because the large, insoluble pigment molecule is physically trapped within the fiber.[1][3] Light fastness is generally good, though it depends heavily on the specific Fast Base used.[14] The most common issue is poor rubbing fastness (crocking), which is almost always a result of improper application or insufficient soaping.[1][15]
Troubleshooting Guide
This section addresses specific issues encountered during experiments with Naphthol AS-TR.
Problem 1: Poor Rubbing Fastness (Crocking)
Q: My dyed fabric shows significant color transfer when rubbed, especially when wet. What is causing this and how can I fix it?
A: This is the most common problem in azoic dyeing. It is caused by dye particles that are formed on the surface of the fibers instead of inside them. These surface particles are poorly adhered and easily rub off.
Causality Diagram:
Caption: Key causes leading to poor rubbing fastness.
Solutions:
-
Optimize Naphtholation:
-
Increase Salt Concentration: Ensure adequate sodium chloride (e.g., 15-20 g/L) is used in the naphthol bath. Salt reduces the solubility of the naphtholate in the aqueous phase, pushing it into the fiber and minimizing its tendency to bleed out into the developing bath.[1]
-
Intermediate Rinsing: After naphtholation, perform an intermediate rinse with a brine (salt) solution before entering the coupling bath. This removes excess surface naphthol that would otherwise form loose pigment on the fiber surface.[1]
-
-
Ensure Proper Coupling:
-
Crucial Final Step: Thorough Soaping:
-
Boiling Soaping: After coupling and rinsing, the fabric MUST be "soaped" at or near boiling temperature (e.g., 90-100°C) with a non-ionic dispersing agent for 15-20 minutes.[1] This critical step does two things: it removes all unfixed surface pigment and helps the dye molecules within the fiber to aggregate and crystallize, which improves both rubbing fastness and the brightness of the shade.[1][15] Insufficient soaping is the most frequent cause of poor rubbing fastness.[15][16]
-
Problem 2: Uneven or Patchy Dyeing
Q: The color on my substrate is not uniform, with lighter and darker patches. What went wrong?
A: Uneven dyeing indicates that either the naphthol or the diazo component was not absorbed uniformly across the substrate.
Solutions:
-
Substrate Preparation: Ensure the material is properly scoured and bleached before dyeing. Any residual sizing agents, oils, or impurities will create a barrier to dye absorption, leading to patchiness.[17]
-
Naphtholation Bath:
-
Complete Dissolution: Ensure the Naphthol AS-TR is completely dissolved. Make a paste with Turkey Red Oil before adding boiling water and caustic soda. An incompletely dissolved naphthol will lead to uneven uptake.[8]
-
Wetting Agent: Use an effective wetting agent (like Turkey Red Oil) to ensure the liquor rapidly and evenly penetrates the fabric.[1]
-
-
Liquor Circulation & Agitation: During both impregnation and coupling, ensure there is uniform agitation or liquor circulation. For fabric pieces, move the material gently and consistently. Inadequate movement is a primary cause of unevenness.
-
Hydro-extraction: If removing excess naphthol mechanically (squeezing/padding), ensure the pressure is perfectly even across the material. Uneven pressure will leave varying amounts of naphthol, resulting in light and dark areas after coupling.[18]
Problem 3: Weak or No Color Development
Q: I followed the procedure, but the final color is very pale or non-existent. What is the likely cause?
A: This issue almost always points to a problem with the diazonium salt.
Solutions:
-
Check Diazotization Temperature: This is the most critical parameter. If the temperature of the Fast Base, sodium nitrite, and acid mixture exceeded 5-10°C, the diazonium salt decomposed before it could be used. Re-prepare the solution, ensuring an ice bath is used throughout and that all component solutions are pre-chilled.[3][7]
-
Verify Reagent Stoichiometry: Ensure the correct molar ratios of Fast Base:HCl:NaNO₂ were used. An insufficient amount of sodium nitrite will result in incomplete diazotization.
-
Fresh Reagents: Diazonium salt solutions are unstable and must be used immediately after preparation.[19] Do not store them. Sodium nitrite solutions can also degrade over time. Use fresh, properly stored reagents.
-
Coupling Bath pH: If the coupling bath is too acidic (pH < 4), the coupling reaction rate can be significantly reduced.[11] Conversely, if it is too alkaline, the diazonium salt may convert to a non-reactive form. Check and adjust the pH with sodium acetate.
Problem 4: Naphthol Precipitation in the Bath
Q: The naphtholation bath became cloudy and a precipitate formed. Why did this happen?
A: Naphthol AS-TR is only soluble under sufficiently alkaline conditions. Precipitation indicates the alkalinity has dropped.
Solutions:
-
Insufficient Caustic Soda: The most likely cause is an inadequate amount of NaOH to both solubilize the naphthol and maintain a stable alkaline pH. Re-check calculations and ensure enough caustic soda is used. A typical recipe might use 1/4 teaspoon (approx. 1-1.5g) of caustic soda flakes for 2g of naphthol in 1L of water.[8]
-
Acidic Contamination: Exposure to acidic fumes or contamination can neutralize the alkali in the bath, causing the naphthol to precipitate. Ensure the working area is free from acid vapors.[3]
-
Excess Salt: While salt is necessary to improve substantivity, adding an excessive amount can decrease the solubility of the sodium naphtholate, causing it to "salt out" of the solution.[1] Adhere to recommended concentrations (e.g., 15-20 g/L).
References
-
Textile Learner. (2021). Naphthol Dyes and Dyeing Process, Stripping and Fastness Properties. [Link]
-
Dyeman. (n.d.). Naphtol & Diazo. [Link]
-
Textile Apex. (2023). An Overview of Azo Dyes. [Link]
-
International Journal of Engineering Research & Technology. (2013). Dyeing of Cotton Fabric by Using Different Technique with Azoic Color & Their Comparative study. [Link]
-
Sinoever. (2019). What Can Be Done To Improve Wet Rubbing Fastness?[Link]
-
Scribd. (n.d.). Cotton Dyeing with Azoic Dyes. [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Crucial Role of Naphthol AS in Modern Textile Dyeing. [Link]
-
National Center for Biotechnology Information. (2024). The continuous flow synthesis of azos. [Link]
-
ResearchGate. (n.d.). The coupling reaction of fast red TR (FR) and naphthol AS-MX (N) after...[Link]
-
Vipul Organics. (2019). Introduction to Napthols. [Link]
-
Knowledge. (2020). Improve the rubbing fastness of textiles. [Link]
-
Textile Knowledge. (n.d.). Azoic dye. [Link]
-
Vipul Organics. (2020). How Naphthol Dyes are Applied and What Needs to be Checked. [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Crucial Role of Naphthol AS in Modern Textile Dyeing. [Link]
-
Scribd. (n.d.). The 8 Method To Improve Wet Rubbing Fastness. [Link]
-
World dye variety. (2012). Azoic Diazo Component 8. [Link]
-
Shiva Chem International. (n.d.). NAPHTHOL AS. [Link]
-
Wikipedia. (n.d.). Azo coupling. [Link]
-
IndiaMART. (n.d.). Fast Red TR Base, 25Kg. [Link]
-
The Synthesis of Azo Dyes. (n.d.). The Synthesis of Azo Dyes. [Link]
-
Megha International. (n.d.). Naphthol Dyes - Fast Red RC Base Service Provider from Mumbai. [Link]
-
SDC ColourClick. (n.d.). Liquid Brands of Azoic Coupling Components and Azoic Diazo Components. [Link]
-
Jain Merchants. (n.d.). Naphthol Dyes Powder - Fast Garnet Gbc Base from Ahmedabad. [Link]
-
Naphthol AS – LEADING factory and manufacturers. (n.d.). PriceList for Reactive Dyes For Textile. [Link]
-
Jagson Colorchem Limited. (n.d.). Premium Napthol Salts for Textile Dyeing. [Link]
-
Vipul Organics. (2025). Troubleshooting Common Reactive Dye Problems in Textile Production. [Link]
-
Shree Narnarayan Corporation. (n.d.). Napthol Dyes - Naphthol Asg Dye Manufacturer from Ahmedabad. [Link]
-
Scientific Research Publishing. (2014). Synthesis and Characterization of Nitrosonaphthol Dyes Based on 1-Naphthol and Their Dyeing Properties on Tanned Leather. [Link]
-
Shiva Chem International. (n.d.). NAPHTHOL ASBS. [Link]
-
ResearchGate. (2025). Methanol as Antisolvent for Recycling of Caustic Soda Solution Used in Aluminum products manufacturing. [Link]
Sources
- 1. textilelearner.net [textilelearner.net]
- 2. ijsrp.org [ijsrp.org]
- 3. Introduction to Napthols | [vipulorganics.com]
- 4. jainmerchants.in [jainmerchants.in]
- 5. Naphthol Dyes - Fiber Naphthol Dyes and Naphthol Direct Dyes [megha-international.com]
- 6. Azo coupling - Wikipedia [en.wikipedia.org]
- 7. sdc.org.uk [sdc.org.uk]
- 8. Naphtol & Diazo | Dyeman [dyeman.com]
- 9. chemodex.com [chemodex.com]
- 10. textileapex.com [textileapex.com]
- 11. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. Textile Knowledge [textileengg.blogspot.com]
- 14. indiamart.com [indiamart.com]
- 15. What Can Be Done To Improve Wet Rubbing Fastness? [avenotester.com]
- 16. dttwister.com [dttwister.com]
- 17. mdpi.com [mdpi.com]
- 18. How to improve the wet rubbing fastness of fabrics dyed with reactive dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Purification of Crude 4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide by Recrystallization
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of crude 4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide (CAS No. 92-76-2) via recrystallization. Moving beyond a simple procedural outline, this document delves into the fundamental principles, offers detailed protocols, and presents a robust troubleshooting framework to address common experimental challenges.
Section 1: Foundational Principles of Recrystallization
This section addresses the core concepts underpinning recrystallization as a powerful purification technique.
Q1: What is the fundamental principle of recrystallization and how does it achieve purification?
Recrystallization is a purification technique used for solid compounds that leverages differences in solubility.[1][2][3] The core principle is that the solubility of most solids increases with temperature.[2] The process involves dissolving the impure compound (the solute) in a suitable hot solvent to create a saturated or near-saturated solution.[4] As this solution is allowed to cool, the solubility of the desired compound decreases, leading to the formation of a supersaturated solution from which pure crystals gradually form.[1]
The purification occurs because the crystal lattice of the target compound is highly ordered and tends to exclude molecules that do not fit its structure—namely, the impurities.[4] Ideally, the impurities remain dissolved in the cold solvent (mother liquor) and are subsequently separated from the pure crystals by filtration.[3][5]
Q2: What are the defining characteristics of an ideal solvent for this purification?
The choice of solvent is the most critical factor for a successful recrystallization.[2] An ideal solvent should exhibit the following properties:
-
High Temperature Coefficient: It should dissolve the this compound sparingly or not at all at room temperature but dissolve it completely at or near its boiling point.[2][4][6] This differential solubility is essential for maximizing the recovery of the purified product.
-
Impurity Solubility Profile: The solvent should either dissolve impurities extremely well, even at low temperatures, or not dissolve them at all.[4][6] If impurities are highly soluble, they will remain in the mother liquor upon cooling. If they are insoluble, they can be removed via hot gravity filtration before cooling.[7]
-
Chemical Inertness: The solvent must not react with the compound being purified.[4][6] Recrystallization is a physical separation process and should not alter the chemical nature of the product.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[4]
-
Safety and Cost: The solvent should be non-flammable, non-toxic, and inexpensive whenever possible.[4]
Section 2: Experimental Protocol for Recrystallization
This section details the practical steps for purifying this compound.
Part A: Solvent Selection and Screening
Given the chemical structure of this compound (an aromatic amide with hydroxyl functionality), moderately polar to polar solvents are likely candidates. The compound is known to be soluble in pyridine and dimethylformamide (DMF).[8][9] However, for recrystallization, less viscous and more volatile solvents are often preferred.
Data Presentation: Solvent Selection Guide
| Solvent | Boiling Point (°C)[10] | Polarity | Rationale & Comments |
| Toluene | 111 | Low | May be effective due to the large aromatic structure. Naphthalene derivatives often crystallize well from toluene.[11] |
| Chlorobenzene | 132 | Low | Used in the synthesis of the compound, indicating it is a suitable solvent at high temperatures.[8] |
| Ethanol | 78.5 | Polar | A good general choice for amides, but may show high solubility at room temperature.[12] Often used in a solvent pair with water. |
| Ethyl Acetate | 77 | Medium | A less polar option that may be effective if more polar solvents show excessive solubility at room temperature.[12] |
| Acetone | 56 | Polar | Can be a good solvent for ketones and related functional groups, but its low boiling point provides a smaller temperature gradient for crystallization.[13] |
Experimental Protocol: Small-Scale Solvent Screening
-
Place approximately 20-30 mg of the crude this compound into several different test tubes.
-
To each tube, add a different potential solvent dropwise at room temperature, swirling after each addition, until a total of 0.5 mL has been added. Note the solubility. A suitable solvent should not dissolve the compound at this stage.[6]
-
For the tubes where the compound was insoluble at room temperature, gently heat them in a water or sand bath towards the solvent's boiling point.
-
Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume of solvent required.
-
Allow the clear solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. The best solvent will yield a large crop of well-defined crystals.
Part B: Detailed Recrystallization Workflow
This protocol assumes a suitable solvent has been identified from the screening process.
Mandatory Visualization: Recrystallization Workflow
Caption: A general workflow for the purification of a solid compound by recrystallization.
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the selected solvent and heat the mixture to boiling while stirring. Continue adding the minimum amount of near-boiling solvent until the solid is completely dissolved.[5] Using a large excess of solvent is a common error that will significantly reduce the final yield.[5]
-
Decolorization (If Necessary): If the hot solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount (1-2% by weight) of activated charcoal to adsorb the colored impurities.[7] Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration (If Necessary): If charcoal or insoluble impurities are present, they must be removed from the hot solution. Use a pre-heated stemless funnel and fluted filter paper to rapidly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.[7] This step prevents premature crystallization of the product in the funnel.
-
Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2] Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[7]
-
Isolation: Collect the purified crystals using vacuum filtration with a Büchner funnel.[4]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing dissolved impurities.[5]
-
Drying: Dry the crystals thoroughly to remove all traces of the solvent. This can be done by leaving them under vacuum in the funnel, followed by drying in a low-temperature oven or a vacuum desiccator.[4]
Section 3: Troubleshooting Guide
This section provides solutions to common problems encountered during recrystallization in a direct Q&A format.
Mandatory Visualization: Troubleshooting Decision Tree
Caption: A decision tree to diagnose and solve common recrystallization problems.
Q3: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?
This is a common issue that can arise from two main causes:
-
Excess Solvent: You may have used too much solvent, meaning the solution is not saturated enough for crystals to form even when cold.[14] The remedy is to gently boil the solution to evaporate some of the solvent, thereby increasing the concentration of the solute, and then attempt to cool it again.
-
Supersaturation: The solution may be supersaturated, a metastable state where the solute concentration is higher than its solubility, but crystal nucleation has not occurred.[14] To induce crystallization, you can:
Q4: My compound separated as an oily liquid instead of solid crystals. How can I fix this?
This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of impurities is very high.[14] To resolve this:
-
Reheat the solution until the oil completely redissolves.
-
Add a small amount of additional hot solvent to lower the saturation point slightly.
-
Allow the solution to cool much more slowly. You can insulate the flask to slow down the rate of heat loss. This encourages the formation of an ordered crystal lattice rather than an amorphous oil.[14]
Q5: My final product is pure, but the recovery yield is very low. What are the likely causes?
Low yield is often a result of procedural errors. Common causes include:
-
Using a large excess of solvent during the initial dissolution step.[5]
-
Filtering the crystals before the solution has been thoroughly cooled, leaving a significant amount of product dissolved in the mother liquor.
-
Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently chilled, which redissolves some of the product.[5]
-
Significant product loss during transfers between flasks.
Section 4: Purity Assessment FAQs
Q6: How can I quickly assess the purity of my recrystallized product?
The most common and rapid method for assessing the purity of a crystalline organic solid is by measuring its melting point . Pure crystalline solids typically have a sharp melting point, melting over a narrow range of 1-2°C.[15] Impurities disrupt the crystal lattice, which generally causes two effects: a depression of the melting point and a broadening of the melting point range.[15][16][17]
For this compound, the literature melting point is 244-245°C.[8] A successful purification should yield a product with a sharp melting point within this range. A broad melting range (e.g., 235-241°C) would indicate the presence of residual impurities.[18]
Q7: What are the likely impurities in my crude sample, and what advanced techniques can confirm their removal?
The primary impurities are likely unreacted starting materials from the synthesis: 3-Hydroxy-2-naphthoic acid and 2-methyl-4-chloroaniline .[8] Additionally, side-products from the condensation reaction may be present.
While melting point is a good indicator, advanced analytical techniques are required for definitive impurity profiling and quantification. These include:
-
High-Performance Liquid Chromatography (HPLC): An excellent technique for separating the target compound from impurities and quantifying them.[19]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both separation and mass information, which is invaluable for identifying unknown impurities.[20][21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information to confirm the identity of the desired product and characterize impurities if they are present in sufficient concentration.[19]
References
- 1. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 2. edu.rsc.org [edu.rsc.org]
- 3. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 4. Recrystallization [sites.pitt.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. chembk.com [chembk.com]
- 9. lookchem.com [lookchem.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 15. tutorchase.com [tutorchase.com]
- 16. Solved: State two effects of impurities on melting point of naphthalene. (2 mạrks) _ _ _ _ [Chemistry] [gauthmath.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. m.youtube.com [m.youtube.com]
- 19. rroij.com [rroij.com]
- 20. biomedres.us [biomedres.us]
- 21. researchgate.net [researchgate.net]
Naphthol AS-TR long-term stability and recommended storage conditions
Naphthol AS-TR Technical Support Center
Welcome to the technical support guide for Naphthol AS-TR, a critical substrate for the histochemical demonstration of phosphatase activity. This document provides in-depth information on the long-term stability, storage, and effective use of Naphthol AS-TR and its phosphate derivatives, tailored for researchers, scientists, and drug development professionals. Our goal is to equip you with the necessary knowledge to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for Naphthol AS-TR phosphate powder?
Naphthol AS-TR phosphate powder is hygroscopic, meaning it readily absorbs moisture from the atmosphere. To ensure its long-term stability, it should be stored at -20°C.[1][2][3] For optimal preservation, store the powder under an inert gas, such as argon or nitrogen, and keep the container tightly sealed to prevent moisture ingress.[1][4] When stored correctly, the powder is stable for at least two years upon receipt.[1][4][5]
Q2: I've prepared a stock solution of Naphthol AS-TR phosphate. How should I store it and for how long?
Stock solutions, typically prepared in an organic solvent like N,N-Dimethylformamide (DMF), should be stored in small aliquots in tightly sealed vials at -20°C to prevent degradation from repeated freeze-thaw cycles.[3][6] While it's always best to prepare working solutions fresh on the day of use, a properly stored stock solution can be viable for up to one month.[6] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to minimize condensation.[6]
Q3: How can I visually identify if my Naphthol AS-TR phosphate has degraded?
The pure, high-quality powder should appear as a white to off-white crystalline powder.[1][4] A noticeable change to a dark yellow or green color may indicate degradation or impurity.[7] For solutions, any significant color change, cloudiness, or precipitation in the stock solution when brought to room temperature is a sign of degradation or reduced solubility and the solution should be discarded.
Q4: What are the experimental consequences of using degraded Naphthol AS-TR?
Using degraded or improperly stored Naphthol AS-TR phosphate can severely compromise experimental results. The primary consequences include:
-
Weak or No Staining: The most common issue is a significant reduction in staining intensity because the substrate is no longer efficiently hydrolyzed by the target enzyme.[2][8]
-
High Background Staining: Degraded reagents can lead to non-specific binding or spontaneous decomposition of the diazonium salt, resulting in high background noise that obscures the specific signal.[2][9]
-
Formation of Precipitates: Impure or degraded reagents can lead to the formation of crystalline precipitates on the tissue section, making microscopic evaluation difficult.[2][9]
Storage Conditions Summary
| Reagent Form | Temperature | Light/Moisture Protection | Recommended Shelf Life |
| Naphthol AS-TR Phosphate Powder | -20°C[1][2][10] | Keep tightly sealed; store under inert gas[1][4] | ≥ 2 years[1][4][5] |
| Stock Solution (in DMF) | -20°C[3][6] | Store in aliquots in tightly sealed vials | Up to 1 month[6] |
| Working Staining Solution | Use Immediately | Prepare fresh before each experiment[2][8] | Not recommended for storage |
Troubleshooting Guide
This guide addresses common issues encountered during histochemical staining procedures using Naphthol AS-TR phosphate, focusing on problems related to reagent stability.
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cause1a [label="Cause: Inactive Substrate\n(Degraded Naphthol AS-TR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1b [label="Cause: Incorrect pH", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1c [label="Cause: Inactive Enzyme", fillcolor="#EA4335", fontcolor="#FFFFFF"];
cause2a [label="Cause: Spontaneous Diazonium\nSalt Decomposition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause2b [label="Cause: Incomplete Washing", fillcolor="#EA4335", fontcolor="#FFFFFF"];
cause3a [label="Cause: Impure Reagents", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause3b [label="Cause: High Diazonium\nSalt Concentration", fillcolor="#EA4335", fontcolor="#FFFFFF"];
sol1a [label="Solution: Use fresh Naphthol\nAS-TR stored at -20°C.\nPrepare new stock solution.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol1b [label="Solution: Prepare fresh buffer\nand verify pH.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol1c [label="Solution: Optimize tissue fixation\nand handling protocols.", fillcolor="#34A853", fontcolor="#FFFFFF"];
sol2a [label="Solution: Prepare staining\nsolution immediately before use\nand filter.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2b [label="Solution: Ensure thorough\nrinsing after fixation.", fillcolor="#34A853", fontcolor="#FFFFFF"];
sol3a [label="Solution: Use high-purity\nreagents. Filter staining solution.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3b [label="Solution: Reduce the\nconcentration of the diazonium salt.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> no_stain; start -> high_bg; start -> precipitate;
no_stain -> cause1a -> sol1a; no_stain -> cause1b -> sol1b; no_stain -> cause1c -> sol1c;
high_bg -> cause2a -> sol2a; high_bg -> cause2b -> sol2b;
precipitate -> cause3a -> sol3a; precipitate -> cause3b -> sol3b; } end_dot
Experimental Protocol: TRAP Staining
Tartrate-Resistant Acid Phosphatase (TRAP) staining is a hallmark technique for identifying osteoclasts.[9] The stability of the Naphthol AS-TR phosphate substrate is paramount for reliable results.
I. Reagent Preparation
-
Substrate Stock Solution (20 mg/mL):
-
Acetate Buffer (0.1 M, pH 5.0):
-
Action: Prepare a 0.1 M solution of sodium acetate and adjust the pH to 5.0 using acetic acid.
-
Causality: Acid phosphatases, including TRAP, have optimal activity at an acidic pH. This buffer maintains the required pH for the enzymatic reaction.[11]
-
-
Working Staining Solution (Prepare Fresh):
-
Action: a. To 40 mL of 0.1 M Acetate buffer (pH 5.0), add a diazonium salt such as Fast Red Violet LB salt (e.g., 30 mg).[11] Mix until dissolved. b. Add 0.575 g of sodium L-tartrate.[11] c. Add the Naphthol AS-TR phosphate stock solution (e.g., 0.4 mL). d. Mix well and filter the final solution through a 0.45 µm filter before use.[8]
-
Causality: The solution is prepared fresh because diazonium salts are unstable in aqueous solutions and can decompose, leading to high background.[2] Tartrate is included to inhibit most other phosphatases, ensuring the staining is specific for TRAP. Filtering removes any micro-precipitates that could interfere with imaging.[9]
-
II. Staining Procedure
-
Deparaffinize and Rehydrate: For paraffin-embedded sections, deparaffinize in xylene and rehydrate through a graded series of ethanol to distilled water.[12][13]
-
Incubation: Immerse slides in the freshly prepared and pre-warmed (37°C) staining solution. Incubate for 30-60 minutes at 37°C in a dark place.[8][14]
-
Causality: Incubation at 37°C optimizes enzyme activity. Protection from light is necessary as the azo dye product can be light-sensitive.
-
-
Washing: Gently rinse the slides in several changes of distilled water.[9][12]
-
Counterstaining (Optional): Counterstain with a suitable nuclear stain like Methyl Green or Hematoxylin for 1-2 minutes to visualize nuclei.[8]
-
Mounting: Air dry the slides thoroughly. Mount with an aqueous mounting medium.[9][12]
-
Causality: Do not dehydrate through alcohols and xylene after staining. The resulting azo dye precipitate is soluble in organic solvents, and this step would wash away the signal.[2]
-
III. Self-Validating Controls
-
Positive Control: Use a tissue section known to be rich in osteoclasts (e.g., bone tissue) to confirm that the staining protocol and reagents are working correctly.
-
Negative Control: Incubate a section in the staining solution prepared without the Naphthol AS-TR phosphate substrate. This should result in no color development and confirms that the color is due to the enzymatic reaction.[2]
References
- Chemodex. (n.d.). Naphthol AS-TR - CAS-Number 92-76-2.
- Benchchem. (n.d.). Application Notes and Protocols for Detecting Tartrate-Resistant Acid Phosphatase (TRAP) with Naphthol AS-TR Phosphate.
- Chem-Impex. (n.d.). Naphthol AS-TR phosphate.
- Apollo Scientific. (2023). Naphthol AS-TR phosphate disodium salt Safety Data Sheet.
- ChemicalBook. (n.d.). NAPHTHOL AS-TR PHOSPHATE - Safety Data Sheet.
- Benchchem. (n.d.). Application Notes and Protocols: Naphthol AS-TR Phosphate for Histochemical Staining.
- Chemodex. (n.d.). Naphthol AS-TR phosphate disodium salt - CAS-Number 4264-93-1.
- University of Rochester Medical Center. (2020). TRAP Stain Protocol. Retrieved from University of Rochester Medical Center website.
- DC Chemicals. (n.d.). Naphthol AS-TR phosphate|COA.
- DC Chemicals. (n.d.). Naphthol AS-TR phosphate|MSDS.
- Benchchem. (n.d.). Application Notes and Protocols for Naphthol AS-TR Phosphate in Enzyme Localization.
- Gralle, M., et al. (2021). Colorimetric and fluorescent TRAP assays for visualising and quantifying fish osteoclast activity. PMC - NIH.
- Dai, Q., et al. (2018). Tartrate-Resistant Acid Phosphatase Staining: An In Vitro Technique to Detect TRAP Enzyme-Containing Cultured Osteoclasts. JoVE.
- Benchchem. (n.d.). Preventing precipitation of Naphthol AS-TR phosphate in solution.
- Benchchem. (n.d.). A Comparative Review of Naphthol AS-TR and Naphthol AS-MX for Enzyme Detection.
- Benchchem. (n.d.). Application Notes and Protocols for Naphthol AS-TR Phosphate in Enzyme Histochemistry.
- Sigma-Aldrich. (n.d.). Naphthol AS-TR phosphate disodium salt, ≥99% (HPLC), Bulk package.
- Merck Millipore. (n.d.). NAPHTHOL AS-TR PHOSPHATE DISODIUM SALT | N6125-100MG.
- AdipoGen Life Sciences. (n.d.). Naphthol AS-TR phosphate disodium salt | CAS 4264-93-1.
Sources
- 1. chemodex.com [chemodex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemodex.com [chemodex.com]
- 5. adipogen.com [adipogen.com]
- 6. Naphthol AS-TR phosphate|COA [dcchemicals.com]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Naphthol AS-TR phosphate = 99 HPLC, Bulk package 4264-93-1 [sigmaaldrich.com]
- 11. Colorimetric and fluorescent TRAP assays for visualising and quantifying fish osteoclast activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. urmc.rochester.edu [urmc.rochester.edu]
- 13. benchchem.com [benchchem.com]
- 14. Tartrate-Resistant Acid Phosphatase Staining: An In Vitro Technique to Detect TRAP Enzyme-Containing Cultured Osteoclasts [jove.com]
Technical Support Center: Azoic Dyes Featuring N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide (Naphthol AS-TR)
Welcome to the technical support center for resolving poor color fastness in textiles dyed with N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide, commercially known as Naphthol AS-TR. This guide is designed for researchers and textile scientists to diagnose and resolve common issues encountered during the azoic dyeing process, ensuring the development of vibrant, durable, and high-quality dyed textiles.
Foundational Principles: Understanding the Azoic Dyeing Process with Naphthol AS-TR
Azoic dyeing is a unique process where an insoluble azo dye is synthesized directly within the textile fiber. This in-situ formation is responsible for the characteristically bright shades and generally good wash fastness of this dye class.[1][2] The process is a two-stage reaction involving two key components: a coupling component (a Naphthol) and a diazo component (a diazotized amine, often supplied as a stabilized "Fast Base" or "Fast Salt").[1]
In this context, N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide (Naphthol AS-TR) serves as the coupling component.[3] The process can be broadly categorized as follows:
-
Naphtholation: The textile substrate, typically cellulosic fibers like cotton, is impregnated with an alkaline solution of Naphthol AS-TR.[4][5] The Naphthol, being insoluble in water, is dissolved using caustic soda to form a water-soluble sodium naphtholate.[5]
-
Diazotization and Coupling: A primary aromatic amine (a Fast Base) is treated with sodium nitrite and hydrochloric acid at a low temperature (0-5°C) to form a reactive diazonium salt.[4][6] The naphtholated fabric is then passed through this diazonium salt solution. The diazonium salt couples with the Naphthol AS-TR molecules already inside the fiber, forming a large, insoluble azo dye molecule that is mechanically entrapped.[6]
This mechanical entrapment within the fiber's polymer system is the primary reason for the high wash fastness of azoic dyes.[7]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can lead to poor color fastness when using Naphthol AS-TR.
FAQ 1: Why is my fabric exhibiting poor wash fastness, with significant color bleeding in the first few washes?
Answer:
Poor wash fastness is typically due to the presence of unfixed dye particles loosely adhering to the fiber surface.[5] This can be attributed to several factors during the dyeing process:
-
Inadequate Soaping: The most critical step for ensuring good wash fastness is a thorough "soaping" after dyeing.[8] This treatment, typically done at or near boiling with a detergent, removes superficial pigment that has not been mechanically entrapped within the fiber.[7]
-
Naphthol Migration: If the Naphthol AS-TR has low substantivity (affinity for the fiber), it can migrate from the fabric into the developing bath and react with the diazo component there, forming pigments on the fiber surface instead of inside it.[7][9]
-
Improper pH Control: An incorrect pH in the coupling bath can lead to premature decomposition of the diazonium salt or precipitation of the Naphthol, both of which can result in surface deposition of the pigment.[9]
Causality Explained: The large, insoluble azo dye molecule must be formed inside the amorphous regions of the cellulose fiber to be physically trapped. If the coupling reaction occurs on the surface, the resulting pigment particles are only loosely attached and will be easily removed during washing.[5]
FAQ 2: I'm observing poor rubbing fastness (crocking), especially in dark shades. What is the cause and how can I fix it?
Answer:
Poor rubbing fastness is closely related to the issues causing poor wash fastness—namely, the presence of loose dye particles on the fiber surface.[5] For dark shades, this problem is often exacerbated because higher concentrations of both Naphthol and diazo components are used, increasing the likelihood of surface reactions.[10]
Key Causes & Corrective Actions:
-
Insufficient Soaping: As with wash fastness, a vigorous soaping process at a high temperature is essential to remove surface pigments. For dark shades, multiple soaping baths may be necessary.[7]
-
Low Naphthol Substantivity: Naphthol AS-TR has moderate substantivity.[5] In general, the higher the substantivity of the naphthol, the better the rubbing fastness because less azo pigment forms on the fiber surfaces.[5] Increasing the salt concentration in the naphtholation bath can improve the exhaustion of the naphthol onto the fiber.[4]
-
Fabric Preparation: The surface characteristics of the fabric play a role. Fabrics made from mercerized cotton or those with a smooth surface tend to exhibit better rubbing fastness.[11]
Expert Insight: Wet rubbing fastness is often lower than dry rubbing fastness. This is because water acts as a lubricant, facilitating the transfer of loose dye particles.[8] Improving wet rubbing fastness often requires optimizing the soaping process and considering the use of specialized fixing agents.[10]
FAQ 3: The dyed fabric's color is fading upon exposure to light. How can I improve the light fastness?
Answer:
The light fastness of azoic dyes is highly dependent on the chemical structure of both the Naphthol and the diazo component used.[12] The azo bond (-N=N-) is the chromophore responsible for the color, and its degradation by UV radiation leads to fading.[13]
Factors Influencing Light Fastness:
-
Choice of Diazo Component: Different "Fast Bases" will produce dyes with varying light fastness when coupled with Naphthol AS-TR. For instance, combinations that produce deep maroon and bordeaux shades often have excellent light fastness, sometimes rated as high as 6-7 on the blue wool scale.[12][14][15]
-
Shade Depth: In pale shades, azoic dyes often exhibit significantly reduced light fastness.[14] This is because at lower dye concentrations, a larger proportion of the dye molecules are exposed on the fiber surface, making them more susceptible to photodegradation.
-
Presence of Impurities: Unfixed dye and residual chemicals on the fabric can accelerate fading.[16]
Mechanism of Fading: Photodegradation is a complex process involving photo-oxidation of the azo group. Upon absorbing photons, the dye molecule enters an excited state and can react with oxygen, leading to the cleavage of the azo bond and destruction of the chromophore.[13]
FAQ 4: My dyeing results are uneven and patchy. What procedural errors could be causing this?
Answer:
Uneven dyeing, or "unlevelness," is a common problem in azoic dyeing that can stem from issues in either the naphtholation or coupling stages.[9]
Common Causes of Unevenness:
-
Faulty Liquor Movement/Fabric Movement: Inadequate circulation of the dye liquor or improper movement of the fabric through the bath can lead to uneven application of the Naphthol AS-TR.[7]
-
Improper Naphtholation: If the Naphthol AS-TR is not fully dissolved or if the bath conditions (temperature, pH) are not optimal, the Naphthol may not be absorbed evenly by the fabric.[7]
-
Incorrect Hydroextraction: After naphtholation, the fabric is squeezed to remove excess liquor. If this is done unevenly, it will result in varying concentrations of Naphthol across the fabric, leading to a patchy appearance after coupling.[7]
-
Premature Decomposition of Diazo Salt: Diazonium salts are unstable at higher temperatures. If the coupling bath is not kept cold (0-5°C), the diazonium salt will decompose before it can react with the Naphthol, leading to lighter and uneven shades.[6]
Experimental Protocols & Data
Protocol 1: Standard Dyeing Procedure for Cotton with Naphthol AS-TR
This protocol provides a baseline for dyeing cotton fabric. Optimization may be required based on the specific equipment and desired shade.
Step 1: Naphtholation
-
Prepare the Naphthol Stock Solution:
-
Make a paste of Naphthol AS-TR with an equal amount of Turkey Red Oil (a wetting agent).
-
Add a concentrated caustic soda (NaOH) solution (e.g., 40° Tw) and hot water (around 80-90°C) while stirring until the Naphthol is fully dissolved and the solution is clear.[4]
-
-
Set the Naphtholation Bath:
-
Dilute the stock solution to the required volume with cold water.
-
Add common salt (NaCl) to aid in the exhaustion of the Naphthol onto the cotton.
-
Immerse the pre-wetted cotton fabric into the bath.
-
Agitate for the specified time to ensure even impregnation.
-
-
Hydroextraction:
-
Remove the fabric from the bath and squeeze it evenly to remove excess liquor.
-
Step 2: Diazotization and Coupling
-
Prepare the Diazo Solution:
-
Make a paste of the chosen Fast Base (e.g., Fast Red TR Base) with a small amount of water.
-
Add concentrated Hydrochloric Acid (HCl) and stir.
-
Cool the solution to 0-5°C using crushed ice.
-
Slowly add a cold solution of Sodium Nitrite (NaNO₂) while maintaining the low temperature. Stir for 20-30 minutes until diazotization is complete. The solution should be clear.
-
Note: If using a stabilized Fast Salt, dissolve it in cold water as per the manufacturer's instructions.
-
-
Set the Coupling Bath:
-
Dilute the diazo solution to the final volume with cold water and ice.
-
Adjust the pH if necessary. The coupling reaction is typically carried out in a slightly acidic to neutral medium.[9]
-
-
Development:
-
Pass the naphtholated fabric through the cold diazo bath. The color will develop almost instantly.[4]
-
Step 3: Post-Treatment
-
Rinsing: Immediately rinse the dyed fabric thoroughly in cold water to remove excess chemicals.
-
Soaping: Treat the fabric in a bath containing a non-ionic detergent at or near boil (90-95°C) for 15-20 minutes.[5]
-
Final Rinsing: Rinse with hot water and then cold water.
-
Drying: Dry the fabric.
Data Tables
Table 1: Typical Recipe for Naphtholation of Cotton with Naphthol AS-TR
| Component | Concentration | Purpose |
| Naphthol AS-TR | 1-3% (on weight of fabric) | Coupling Component |
| Caustic Soda (NaOH) | 1.5 - 2 times the weight of Naphthol | Solubilizes the Naphthol[5] |
| Turkey Red Oil | 1 g/L | Wetting and dispersing agent[5] |
| Common Salt (NaCl) | 10-20 g/L | Aids exhaustion of Naphthol[4] |
| Process Parameters | ||
| Temperature | Room Temperature (~25-30°C) | Optimal for Naphthol absorption |
| Time | 20-30 minutes | For even impregnation |
| Material-to-Liquor Ratio | 1:20 - 1:30 | Standard for exhaust dyeing |
Table 2: Common Fast Bases/Salts for Naphthol AS-TR and Resulting Shades
| Fast Base / Salt (Azoic Diazo Component) | C.I. Number | Resulting Shade on Cotton |
| Fast Red TR Base | ADC 11 (37085) | Red[12] |
| Fast Scarlet G Base | ADC 12 (37105) | Scarlet |
| Fast Bordeaux GP Base | ADC 1 (37135) | Bordeaux[15] |
| Fast Orange GC Base | ADC 2 (37005) | Orange |
| Fast Garnet GBC Base | ADC 4 (37210) | Garnet |
(Note: The exact shade can vary depending on the dyeing conditions and the specific substrate.)
Visualization of Key Processes
Diagram 1: Azoic Dyeing Workflow
This diagram illustrates the sequential steps involved in forming the insoluble azo dye within the textile fiber.
Caption: Azoic Dyeing Workflow
Diagram 2: Troubleshooting Logic for Poor Wash/Rubbing Fastness
This diagram provides a logical pathway for diagnosing the root cause of poor wash and rubbing fastness.
Caption: Troubleshooting Logic for Poor Fastness
References
-
Microbial Degradation of Azo Dyes From Textile Industry - Review. (n.d.). International Journal for Research in Applied Science & Engineering Technology. Retrieved from [Link]
- S. S. Phugare, et al. (2011). Biodegradation and detoxification of textile azo dyes by bacterial consortium under sequential microaerophilic/aerobic processes. Journal of Basic Microbiology.
- A. Yasir, et al. (2022).
- S. Das, et al. (2016). Biodegradation of Synthetic Dyes of Textile Effluent by Microorganisms: An Environmentally and Economically Sustainable Approach. European Journal of Microbiology & Immunology.
- A. Singh, S. Srivastava. (2020). Azo dye degrading bacteria and their mechanism: A review.
-
Problem in dyeing with azoic color. (n.d.). Textile Knowledge. Retrieved from [Link]
-
How to control the rubbing fastness of textiles? (2021, April 23). Hangzhou Tiankun Chem Co.,Ltd. Retrieved from [Link]
-
Azoic Dyes: Properties and Dyeing Process. (n.d.). Scribd. Retrieved from [Link]
-
How to Improve Color Fastness. (2023, February 3). FYI Tester. Retrieved from [Link]
-
Common Problems & Corrective Action in Azoic Dyeing. (n.d.). SlideShare. Retrieved from [Link]
-
S. El-Apasery. (2020, January 31). Classifications, properties, recent synthesis and applications of azo dyes. National Institutes of Health. Retrieved from [Link]
-
Factors Affecting the Rubbing Fastness of Textile Materials. (2013, December 1). Textile Learner. Retrieved from [Link]
-
Azo dyes. (n.d.). a-levelchemistry.co.uk. Retrieved from [Link]
-
Napthols and Bases - Dyeing and Processing. (2010, January 6). textilefashionstudy.com. Retrieved from [Link]
-
Naphtol & Diazo. (n.d.). Dyeman. Retrieved from [Link]
-
Practical Guide: Applying Naphthol AS-G in Dyeing & Pigment Synthesis. (n.d.). chemical-book.com. Retrieved from [Link]
-
Azoic Dye (Full PDF). (n.d.). SlideShare. Retrieved from [Link]
-
Magic Dye (Ice color): Azoic Dyeing of Cotton in Easy 3 Steps. (2022, September 5). Textile Trainer. Retrieved from [Link]
-
Rubbing Fastness in Textiles: Techniques for Durable & Quality Fabric Processing. (n.d.). Colourtex. Retrieved from [Link]
-
Methods of Improving the Color Fastness of Fabrics to Wet Rubbing. (2021, November 10). Gester Instruments. Retrieved from [Link]
-
Napthol AS-SW. (n.d.). Shreenathji Dye Chem. Retrieved from [Link]
-
Naphthol Dyes and Dyeing Process, Stripping and Fastness Properties. (2021, December 26). Textile Learner. Retrieved from [Link]
-
Azo dye formation. (n.d.). Khan Academy. Retrieved from [Link]
-
Fast Color Bases: (Azoic Diazo Component). (n.d.). Vipul Organics. Retrieved from [Link]
-
Azo Dye Formation (A-Level). (n.d.). ChemistryStudent. Retrieved from [Link]
-
Diazonium Salt Side Reaction (Azo Dye Formation). (2017, March 13). YouTube. Retrieved from [Link]
-
A. A. Moslemin, et al. (2014). Synthesis and Characterization of Nitrosonaphthol Dyes Based on 1-Naphthol and Their Dyeing Properties on Tanned Leather. Scirp.org. Retrieved from [Link]
-
Understanding Naphthol AS-KB (CAS 135-63-7) for Textile Dyeing. (n.d.). ningboinno.com. Retrieved from [Link]
-
The Crucial Role of Naphthol AS in Modern Textile Dyeing. (n.d.). ningboinno.com. Retrieved from [Link]
-
FAST BASES (AZOIC DIAZO COMPONENT). (n.d.). Shiva Chem International. Retrieved from [Link]
-
Naphthol AS. (n.d.). Wikipedia. Retrieved from [Link]
- S. S. J. Suganthi, et al. (2013). Effect of Reactive Dyes Structure on Light Fastness. International Journal of Engineering Research & Technology.
-
Naphthol AS factory and manufacturers. (n.d.). LEADING. Retrieved from [Link]
-
Napthol Dyes. (n.d.). Shree Narnarayan Corporation. Retrieved from [Link]
- Dyeing of Cotton Fabric by Using Different Technique with Azoic Color & Their Comparative study. (2015).
-
Naphthol AS-PH (CAS 92-74-0): Your Premier Cotton Dyeing Intermediate. (n.d.). chemical-book.com. Retrieved from [Link]
-
The Versatility and Application of Naphthols in Textile Dyeing. (2025, January 7). Vipul Organics. Retrieved from [Link]
Sources
- 1. Azoic Dye (Full PDF) | DOCX [slideshare.net]
- 2. High-Quality Naphthols | Leading Manufacturer - Vipul Organics | [vipulorganics.com]
- 3. colorexindia.com [colorexindia.com]
- 4. textiletrainer.com [textiletrainer.com]
- 5. textilelearner.net [textilelearner.net]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. scribd.com [scribd.com]
- 8. fyitester.com [fyitester.com]
- 9. Textile Knowledge : Problem in dyeing with azoic color [textileengg.blogspot.com]
- 10. How to control the rubbing fastness of textiles? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 11. textilelearner.net [textilelearner.net]
- 12. Fast Colour Bases,Fast Blue B Base, Blue B Base,Fast Red B Base, Fast Color, Fast Blue,Fast Red, Fast Bordeaux Base, Fast Orange Base, Fast Scarlet, Fast Garnet Base,Fast Red Base, Fast Scarlet Base, FRN, Fast Yellow GC Base [vipulorganics.com]
- 13. ijert.org [ijert.org]
- 14. Dyeing and Processing: Naphthols and Bases [dyeingworld1.blogspot.com]
- 15. FAST BASES (AZOIC DIAZO COMPONENT) | Shiva Chem International | Manufacturer & Exporter Of Fast Bases. [shivacheminternational.com]
- 16. ijert.org [ijert.org]
Technical Support Center: Troubleshooting the Synthesis of 4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide (Naphthol AS-TR)
Welcome to the technical support center for the synthesis of 4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide, a key intermediate in the manufacturing of high-performance azo dyes and pigments. This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, we address common challenges and frequently asked questions encountered during the synthesis, with a focus on the identification and mitigation of side-products. Our approach is grounded in established chemical principles and practical, field-proven insights to ensure the integrity and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My final product is off-color (e.g., brownish or yellowish) instead of the expected dark beige powder. What is the likely cause?
An off-color final product is a common issue and is typically indicative of the presence of oxidation byproducts. The starting material, 3-hydroxy-2-naphthoic acid, and the final product, this compound, are sensitive to air and can oxidize, especially at elevated temperatures, leading to the formation of colored impurities, likely quinone-type structures.[][2][3]
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.
-
Temperature Control: Avoid excessive temperatures during the reaction and work-up, as this can accelerate oxidation.
-
Antioxidant Addition: In some cases, the addition of a small amount of a reducing agent, such as sodium bisulfite, during work-up can help to minimize oxidation.
-
Purification: If oxidation has already occurred, purification by recrystallization may be necessary to remove the colored impurities.
Q2: The yield of my reaction is consistently low. What are the potential reasons for this?
Low yields can be attributed to several factors, ranging from incomplete reactions to the formation of significant amounts of side-products.
Potential Causes and Solutions:
-
Inefficient Coupling Agent: The activity of the phosphorus trichloride (PCl₃) is crucial. Ensure it is of high purity and has not been hydrolyzed by atmospheric moisture.
-
Sub-optimal Reaction Temperature: The reaction temperature is a critical parameter. Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can promote the formation of side-products, thereby reducing the yield of the desired product.[4]
-
Moisture Contamination: The presence of water in the reaction mixture can hydrolyze the PCl₃ and any acyl chloride intermediate, leading to the formation of the starting carboxylic acid and reducing the overall yield. Ensure all glassware is thoroughly dried and that anhydrous solvents are used.
-
Side-Product Formation: The formation of significant quantities of side-products, particularly the amination of the naphthol ring (see Q3), will directly impact the yield of the desired product.
Q3: I've identified an impurity with a higher molecular weight than my target compound. What could it be?
A common and often significant side-product in the synthesis of Naphthol AS-type dyes is the result of a competing reaction involving the hydroxyl group of the 3-hydroxy-2-naphthoic acid. Instead of amide formation, the aniline can displace the hydroxyl group, leading to the formation of a 3-amino-2-naphthoic acid derivative. This intermediate can then react further with another molecule of the aniline to form the corresponding anilide.
In the synthesis of this compound, this key side-product is 3-((4-chloro-2-methylphenyl)amino)-N-(4-chloro-2-methylphenyl)-2-naphthamide .
This side-reaction is more prevalent at higher temperatures.[4]
Identification and Characterization:
This side-product can be identified by its higher molecular weight and distinct spectroscopic characteristics compared to the desired product.
| Compound | Molecular Formula | Molecular Weight |
| This compound | C₁₈H₁₄ClNO₂ | 311.77 g/mol |
| 3-((4-chloro-2-methylphenyl)amino)-N-(4-chloro-2-methylphenyl)-2-naphthamide | C₂₅H₂₀Cl₂N₂O | 435.35 g/mol |
-
Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the higher molecular weight of the side-product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of the side-product will show additional aromatic signals from the second aniline moiety and the absence of the phenolic hydroxyl proton.
Troubleshooting Guides
Guide 1: Identification and Mitigation of the Primary Side-Product: 3-((4-chloro-2-methylphenyl)amino)-N-(4-chloro-2-methylphenyl)-2-naphthamide
Symptoms:
-
A significant peak in the LC-MS analysis with a mass corresponding to the diarylamine side-product.
-
Complex aromatic region in the ¹H NMR spectrum of the crude product.
-
Reduced yield of the desired product.
Reaction Mechanism and Causality:
The formation of this side-product is a consequence of the nucleophilic aromatic substitution of the hydroxyl group on the naphthalene ring by the aniline, competing with the desired amidation of the carboxylic acid. This reaction is catalyzed by the phosphorus(III) coupling agent and is favored at elevated temperatures.[4]
Workflow for Identification and Mitigation:
Caption: Workflow for the identification and mitigation of the primary diarylamine side-product.
Experimental Protocol: Purification by Recrystallization
This protocol is a general guideline and may require optimization for your specific impurity profile.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water, acetone/water, or toluene)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of your crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. A mixed solvent system, such as ethanol and water, is often effective.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent (or the more soluble solvent in a mixed system). Heat the mixture to boiling with stirring to dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: If using a mixed solvent system, add the less soluble solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Then, add a few drops of the more soluble solvent to redissolve the precipitate. Allow the solution to cool slowly to room temperature. For purer crystals, it is best to let the solution stand undisturbed.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Guide 2: Addressing Oxidation and Colored Impurities
Symptoms:
-
The final product has a dark brown or yellow appearance.
-
The product is described as being "sensitive to air".[3]
Mechanism of Oxidation:
Phenolic compounds, such as 3-hydroxy-2-naphthoic acid and the final product, are susceptible to oxidation, which can be initiated by air, light, or trace metal impurities. This process typically involves the formation of radical intermediates that can couple to form colored polymeric materials or be oxidized to quinone-type structures.
Workflow for Preventing and Removing Oxidation Products:
Caption: Workflow for preventing and removing oxidation byproducts.
Experimental Protocol: Decolorization with Activated Charcoal
This procedure should be integrated into the recrystallization protocol if your product is significantly discolored.
-
After dissolving your crude product in the hot recrystallization solvent, remove the flask from the heat source.
-
Add a small amount of activated charcoal to the hot solution (typically 1-5% by weight of your crude product). Caution: Add the charcoal slowly to avoid bumping.
-
Gently swirl the flask for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Perform a hot filtration to remove the charcoal.
-
Proceed with the recrystallization as described in the previous guide.
By following these troubleshooting guides and understanding the underlying chemical principles, you can significantly improve the purity, yield, and consistency of your this compound synthesis.
References
-
Britannica. (n.d.). Naphthol. Retrieved from [Link]
-
BYJU'S. (n.d.). Preparation of 2-Naphthol Aniline Dye. Retrieved from [Link]
-
ChemBK. (2024, April 10). naphthol as-tr purified crystalline. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, May 27). Selective alkylation of carboxylic acid versus phenol. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, August 1). Reaction of carboxylic acid with phosphorus trichloride. Retrieved from [Link]
-
ChemSrc. (n.d.). naphthol as-tr purified crystalline. Retrieved from [Link]
-
CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
- Google Patents. (n.d.). EP0765858A1 - Naphthol derivatives and process for producing the same.
- Google Patents. (n.d.). US1949243A - Production of alpha naphthol.
- Google Patents. (n.d.). US3378591A - Production of 1-naphthol.
-
Indo American Journal of Pharmaceutical Research. (2015, June 30). SYNTHESIS OF ARYL ESTERS BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 24). Understanding Naphthol AS Purity & Specifications (CAS 92-77-3). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 14). The Chemistry of Color: Understanding Naphthol AS in Dye Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Oxidation of Nonactivated Anilines to Generate N-Aryl Nitrenoids. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-2-naphthoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxy-N,N-dimethyl-2-naphthamide. Retrieved from [Link]
-
Publisso. (2020, December 21). Naphthalene – Determination of 1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Design and Synthesis of Naphthol Derivative. Retrieved from [Link]
-
Shteinberg, L. (2023). SYNTHESIS OF 3-HYDROXY-2-NAPHTHOIC ACID ANILIDE CATALYZED BY PHOSPHORUS (III) COMPOUNDS IN VARIOUS MEDIA. Ukrainian Chemistry Journal, 89(3), 55-69. [Link]
-
The Chemistry of Color. (n.d.). How 2-Naphthol Enables Vibrant Dyes. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Hydroxy-2-naphthoic acid. Retrieved from [Link]
-
YouTube. (2020, September 3). Phenol 9 || Phenol + PCl3 / PCl 5 / Zn dust. Retrieved from [Link]
-
YouTube. (2021, August 26). Reactions of P2O5,PCl3,PCl5,SOCl2 with carboxylic acids and Amides || #jeemain #NEET. Retrieved from [Link]
Sources
Challenges and solutions for scaling up Naphthol AS-TR production
Welcome to the Technical Support Center for Naphthol AS-TR production. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for scaling up the synthesis of Naphthol AS-TR, a key intermediate in the manufacturing of various dyes and pigments.[1][2] This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of moving from laboratory-scale experiments to larger-scale production.
Understanding the Synthesis of Naphthol AS-TR
Naphthol AS-TR, chemically known as N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthalenecarboxamide, is synthesized through the condensation of 3-hydroxy-2-naphthoic acid with 4-chloro-2-methylaniline.[3] This amidation reaction is typically carried out at elevated temperatures in a suitable solvent.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of Naphthol AS-TR.
Troubleshooting Guide for Naphthol AS-TR Production Scale-Up
This section addresses common challenges encountered during the scale-up of Naphthol AS-TR synthesis in a question-and-answer format.
| Problem | Potential Causes | Solutions & Explanations |
| Low Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Side Reactions: Formation of byproducts due to localized overheating or impurities in starting materials. 3. Product Loss During Workup: Suboptimal purification procedures leading to loss of Naphthol AS-TR. | 1. Optimize Reaction Conditions: Gradually increase reaction time and/or temperature, monitoring the reaction progress by techniques like TLC or HPLC. 2. Improve Heat Transfer and Use High-Purity Reactants: Ensure efficient stirring and use a reactor with a high surface-area-to-volume ratio to maintain uniform temperature.[4][5] Verify the purity of 3-hydroxy-2-naphthoic acid and 4-chloro-2-methylaniline before use. 3. Refine Purification Protocol: Optimize the recrystallization solvent system and procedure to maximize recovery of pure product. |
| Product Impurity | 1. Unreacted Starting Materials: Incomplete conversion of reactants. 2. Formation of Byproducts: Such as self-condensation products or products from reactions with impurities. 3. Thermal Decomposition: Degradation of the product or reactants at high temperatures. | 1. Adjust Stoichiometry and Reaction Time: Consider using a slight excess of one reactant (typically the less expensive one) and ensure the reaction goes to completion. 2. Purify Starting Materials: Use high-purity starting materials to minimize side reactions.[6] 3. Precise Temperature Control: Implement a robust temperature control system in the reactor to avoid exceeding the thermal stability limits of the compounds. |
| Poor Filterability of the Product | 1. Fine Particle Size: Rapid precipitation or crystallization leading to the formation of small crystals that clog filters. 2. Amorphous Product: Lack of a well-defined crystalline structure. | 1. Controlled Crystallization: Cool the reaction mixture slowly and with controlled agitation to promote the growth of larger crystals. Seeding with a small amount of pure Naphthol AS-TR can also be beneficial. 2. Solvent Selection: Experiment with different solvent systems for crystallization to encourage the formation of a more crystalline product. |
| Color Deviations in Final Product | 1. Oxidation: Exposure of reactants or product to air at high temperatures. 2. Presence of Colored Impurities: Contaminants in the starting materials or formed during the reaction. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Decolorization: Treat the product solution with activated carbon before crystallization to adsorb colored impurities. |
Frequently Asked Questions (FAQs) for Naphthol AS-TR Production
Synthesis & Reaction Conditions
-
Q1: What is the optimal solvent for Naphthol AS-TR synthesis at scale?
-
A1: High-boiling aromatic hydrocarbons like xylene or toluene are commonly used. The choice of solvent can influence reaction kinetics and impurity profiles. For scale-up, consider factors like solvent recovery and safety.
-
-
Q2: Is a catalyst required for this reaction?
-
A2: The direct amidation of a carboxylic acid and an amine can be slow. While not always necessary, a dehydrating agent or a catalyst that facilitates amide bond formation can be employed to improve reaction rates and yield.
-
-
Q3: How can I monitor the progress of the reaction?
-
A3: Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are effective methods for monitoring the disappearance of starting materials and the formation of the product.
-
Purification
-
Q4: What is the most effective method for purifying Naphthol AS-TR on a large scale?
-
A4: Recrystallization is a common and effective method for purifying solid organic compounds like Naphthol AS-TR.[7] The choice of solvent is critical and should be one in which Naphthol AS-TR is sparingly soluble at room temperature but highly soluble at elevated temperatures. Industrial-scale purification may also involve slurry washes to remove impurities.
-
-
Q5: How can I remove unreacted 3-hydroxy-2-naphthoic acid from the final product?
-
A5: An alkaline wash (e.g., with a dilute sodium bicarbonate or sodium carbonate solution) can be used to convert the acidic 3-hydroxy-2-naphthoic acid into its water-soluble salt, which can then be separated from the water-insoluble Naphthol AS-TR.
-
Safety & Handling
-
Q6: What are the primary safety concerns when working with the reactants for Naphthol AS-TR synthesis?
-
Q7: What personal protective equipment (PPE) should be used?
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of Naphthol AS-TR
This protocol provides a general procedure for the laboratory-scale synthesis of Naphthol AS-TR.
Materials:
-
3-hydroxy-2-naphthoic acid
-
4-chloro-2-methylaniline
-
Xylene (or other suitable high-boiling solvent)
-
Phosphorus trichloride (optional, as a dehydrating agent)
-
Sodium bicarbonate solution (5%)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3-hydroxy-2-naphthoic acid and xylene.
-
Slowly add 4-chloro-2-methylaniline to the stirred suspension.
-
If using a dehydrating agent, add phosphorus trichloride dropwise to the mixture. The reaction is exothermic.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the crude product and wash it with a small amount of cold xylene.
-
To remove unreacted 3-hydroxy-2-naphthoic acid, wash the crude product with a 5% sodium bicarbonate solution, followed by water until the washings are neutral.
-
Dry the crude Naphthol AS-TR.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.
Caption: A simplified workflow for the laboratory synthesis of Naphthol AS-TR.
References
-
Loba Chemie. (2022). Safety Data Sheet: 3-HYDROXY-2-NAPHTHOIC ACID. Retrieved from [Link]
-
Material Safety Data Sheets. (n.d.). 3-HYDROXY-2-NAPHTHOIC ACID. Retrieved from [Link]
-
CPAchem Ltd. (2023). Safety data sheet: 4-Chloro-2-methylaniline. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: 4-CHLORO ANILINE 98%. Retrieved from [Link]
-
PubChem. (n.d.). 2-Naphthalenecarboxamide, N-(4-chloro-2-methylphenyl)-3-hydroxy-. Retrieved from [Link]
- Google Patents. (n.d.). US3316310A - Purification of naphthol.
-
HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of 2-Naphthalenecarboxamide, N-(4-chloro-2-methylphenyl)-4-[(4-chloro-2-methylphenyl)azo]-3-hydroxy- on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of 2-Naphthalenecarboxamide, 4-[(4-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-naphthalenecarboxamide, n-(4-chloro-2-methylphenyl)-3-hydroxy-. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding Naphthol AS Purity & Specifications (CAS 92-77-3). Retrieved from [Link]
-
US EPA. (n.d.). 2-Naphthalenecarboxamide, N-(5-chloro-2-methylphenyl)-3-hydroxy-. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemodex.com [chemodex.com]
- 3. 2-Naphthalenecarboxamide, N-(4-chloro-2-methylphenyl)-3-hydroxy- | C18H14ClNO2 | CID 66718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. lobachemie.com [lobachemie.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. bg.cpachem.com [bg.cpachem.com]
- 12. 4-Chloro-2-methylaniline 98 95-69-2 [sigmaaldrich.com]
- 13. cleanchemlab.com [cleanchemlab.com]
- 14. echemi.com [echemi.com]
Minimizing interference in the analytical detection of 4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide
Technical Support Center: 4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide Analysis
A Senior Application Scientist's Guide to Minimizing Analytical Interference
Welcome to the technical support center for the analysis of this compound (Naphthol AS-TR). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of detecting and quantifying this molecule. Given its use as a dye intermediate and its specific chemical properties, achieving accurate and reproducible results requires a proactive approach to identifying and mitigating sources of analytical interference. This document provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations.
Section 1: Frequently Asked Questions (FAQs) - Understanding Interference
This section addresses fundamental questions regarding analytical interference in the context of this compound analysis.
Q1: What is analytical interference, and why is it a critical issue?
A1: Analytical interference occurs when components within a sample, other than the analyte of interest, affect the measurement of the analyte's signal. This leads to inaccurate results—either falsely high (enhancement) or falsely low (suppression). For this compound, which is used in applications like dyeing, samples can be laden with precursors, by-products, or other chemicals from the manufacturing process, making interference a significant challenge.[1] Accurate quantification is paramount for quality control, regulatory compliance, and understanding reaction kinetics.
Q2: What are the most common sources of interference when analyzing this compound?
A2: Interference can arise from multiple sources:
-
The Sample Matrix: This includes all components in the sample apart from the analyte.[2] For this compound, the matrix could contain unreacted precursors (e.g., 3-Hydroxy-2-naphthoic acid, 4-Chloro-2-methylbenzenamine), other dye components, surfactants, salts, and textile finishing agents.[1][3][4]
-
Structurally Similar Compounds: Other naphthol derivatives or degradation products can have similar chromatographic behavior and spectral properties, leading to co-elution and overlapping signals.[5][6]
-
Sample Preparation Artifacts: Contaminants from glassware, solvents, filters, or plasticizers can introduce extraneous peaks.[7][8] The analyte's sensitivity to air and light can also lead to degradation products that interfere with the primary analysis.[3][4][9]
Q3: What are "matrix effects" in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis?
A3: Matrix effects are a specific type of interference in LC-MS where co-eluting compounds from the sample matrix alter the ionization efficiency of the target analyte in the mass spectrometer's ion source.[2][10] This does not affect the detector itself, but rather the process of turning the analyte into a detectable ion. The most common outcome is ion suppression , where matrix components compete with the analyte for ionization, reducing its signal and compromising the method's sensitivity and accuracy.[2][10] Less frequently, ion enhancement can occur.
Q4: How can I determine if my analysis is suffering from interference?
A4: Look for these common indicators:
-
Poor Peak Shape: Chromatographic peaks that are broad, tailing, or split often indicate on-column interference or incompatibility between the sample solvent and the mobile phase.[11]
-
Poor Reproducibility: High variability in peak areas or retention times across replicate injections of the same sample is a classic sign of inconsistent matrix effects or sample instability.
-
Low Analyte Recovery: When spiking a known amount of a standard into a sample matrix, a recovery rate significantly below 100% after sample preparation often points to ion suppression or loss of analyte during cleanup steps.
-
Unexplained Peaks: The presence of "ghost peaks" or a rising baseline can indicate contamination or carryover.[11]
Section 2: Troubleshooting Guide - Diagnosing and Solving Interference Issues
This guide provides a systematic approach to troubleshooting common problems encountered during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Possible Cause | Scientific Rationale & Recommended Solution |
| Incompatible Injection Solvent | Rationale: If the injection solvent is significantly stronger (more eluting power) than the initial mobile phase in a reversed-phase system, the analyte band will spread before it reaches the column head, leading to broad or split peaks. Solution: Ensure the sample is dissolved in a solvent that is as weak as, or weaker than, the starting mobile phase.[12] If the analyte's solubility requires a strong solvent (e.g., pure acetonitrile), minimize the injection volume to mitigate the effect.[12] |
| Column Contamination or Degradation | Rationale: The hydroxyl and amide groups on the analyte can interact with active sites on the silica backbone of the column, especially if the column is contaminated with matrix components. This secondary interaction causes peak tailing. Solution: Use a high-purity, end-capped column. Regularly flush the column with a strong solvent wash sequence (e.g., water, methanol, acetonitrile, isopropanol). Always use a guard column to protect the analytical column from strongly retained matrix components.[13] |
| Analyte Instability | Rationale: this compound is sensitive to air and its aqueous solutions can degrade with exposure to light.[3][4][9] On-column degradation can lead to peak broadening or the appearance of new, smaller peaks. Solution: Prepare samples fresh and use amber vials to protect them from light.[11] Degas the mobile phase to remove dissolved oxygen, which can promote oxidation. |
Issue 2: Inconsistent Results / Poor Reproducibility
| Possible Cause | Scientific Rationale & Recommended Solution |
| Incomplete Sample Dissolution | Rationale: The analyte is insoluble in water and requires specific organic solvents.[3][4] If not fully dissolved, the injected sample will be non-homogenous, leading to significant variation in the measured concentration. Solution: Based on its properties, use solvents like pyridine for stock solutions, and dilute into a mobile-phase-compatible solvent for analysis.[3] Use sonication to aid dissolution and visually inspect for particulates before injection. Ensure complete dissolution to avoid column blockages and improve accuracy.[12] |
| Significant Matrix Effects (LC-MS) | Rationale: The variability of complex matrices from sample to sample can cause inconsistent ion suppression or enhancement, destroying reproducibility. Solution: The most robust way to compensate for this is by using a stable isotope-labeled (SIL) internal standard . A SIL standard co-elutes with the analyte and experiences the same matrix effects, allowing for a reliable ratio-based quantification that corrects for signal variability.[10] If a SIL standard is unavailable, a structural analog can be used, but it must be proven to behave similarly. |
Issue 3: Extraneous or "Ghost" Peaks
| Possible Cause | Scientific Rationale & Recommended Solution |
| System or Sample Contamination | Rationale: Ghost peaks can originate from contaminated solvents, dirty glassware, or leaching from vial caps or filters.[7][11] Solution: Use only high-purity, HPLC- or LC-MS-grade solvents and reagents. Dedicate glassware for your analysis and implement a rigorous cleaning protocol.[7] Run solvent blanks to identify the source of contamination. Test different brands of syringe filters to ensure they do not leach interfering compounds. |
| Injector Carryover | Rationale: The analyte may have some degree of "stickiness" and can adsorb to surfaces in the injection port or needle. This adsorbed material can then be released in a subsequent injection, appearing as a ghost peak. Solution: Optimize the needle wash protocol in your autosampler method. Use a wash solution that is a strong solvent for the analyte and includes a mix of organic and aqueous components to clean effectively. An injection of a blank solvent after a high-concentration sample can confirm if carryover is occurring. |
Section 3: Optimized Experimental Protocols
Adherence to validated protocols is the best defense against interference. The following workflows provide a robust starting point for your method development.
Protocol 1: General Sample Preparation Workflow
This workflow outlines the critical steps and decision points for preparing a sample for analysis.
Sources
- 1. contractlaboratory.com [contractlaboratory.com]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. This compound | 92-76-2 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mastelf.com [mastelf.com]
- 8. Inks, Colorants, Dyes and Pigments Analysis [intertek.com]
- 9. 4-Chloro-3-methylphenol | C7H7ClO | CID 1732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. uhplcs.com [uhplcs.com]
- 12. Key Considerations For Sample Preparation in HPLC - Blogs - News [alwsci.com]
- 13. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Naphthol AS-TR and its Derivatives in Enzyme Histochemistry
For researchers, scientists, and professionals in drug development, the precise localization of enzymatic activity within tissues is paramount. The Naphthol AS family of substrates, when coupled with diazonium salts, provides a powerful tool for visualizing hydrolytic enzymes such as phosphatases and esterases. This guide offers an in-depth comparison of the performance of Naphthol AS-TR with other commonly used Naphthol AS derivatives, supported by experimental principles and data to facilitate informed substrate selection.
The Principle of Azo-Dye Coupling in Enzyme Histochemistry
The detection of enzymes using Naphthol AS substrates is based on the principle of simultaneous azo-dye coupling.[1] The process begins with the enzymatic hydrolysis of a Naphthol AS phosphate or ester substrate at an optimal pH for the target enzyme.[2] This reaction liberates a highly insoluble naphthol derivative at the site of enzyme activity.[1] This insolubility is a critical factor, as it prevents the diffusion of the reaction product, ensuring sharp localization.[1] The liberated naphthol derivative then immediately couples with a diazonium salt present in the incubation medium to form a brightly colored, insoluble azo dye precipitate.[2][3] This precipitate provides a precise visual marker of the enzyme's location within the tissue architecture.[2]
The choice of both the Naphthol AS derivative and the diazonium salt influences the color, intensity, and stability of the final reaction product.
Performance Comparison of Naphthol AS-TR with Other Derivatives
The performance of a Naphthol AS derivative in enzyme histochemistry is determined by several key factors: substantivity (the affinity for tissue proteins), the rate of the azo coupling reaction, and the solubility of both the substrate and the final azo dye. While direct, head-to-head quantitative comparisons of all Naphthol AS derivatives are not extensively available in the public domain, we can synthesize available data and qualitative observations to guide substrate selection.[3][4]
| Derivative | Key Features | Substantivity | Precipitate Color (with Fast Red TR) | Primary Applications & Notes |
| Naphthol AS-TR | Water-soluble phosphate salt available[5]; Good chromogenic substrate[3] | Moderate | Intense Red[3] | Well-suited for standard chromogenic biochemical and histochemical assays for phosphatases.[3] Its water-soluble form simplifies reagent preparation.[5] |
| Naphthol AS-MX | Versatile for both chromogenic and fluorogenic detection[3] | Moderate | Vibrant Red[6] | The hydrolyzed product is fluorescent, offering a more sensitive detection method.[3] This makes it a valuable tool for applications requiring higher sensitivity.[3] |
| Naphthol AS-BI | High substantivity[7]; Substrate for acid and alkaline phosphatase | High | Bright Red[8] | Its high substantivity leads to excellent localization of the final reaction product.[7] Naphthol AS-BI phosphate has been reported to have a higher affinity (lower Km) for rat intestinal alkaline phosphatase than pNPP.[4] |
| Naphthol AS-D | Used for the demonstration of esterases (Naphthol AS-D Chloroacetate) | Low to Moderate | Red-Brown | Primarily used for identifying granulocytes in blood and bone marrow smears due to its specificity for "specific esterase". |
| Naphthol AS-OL | Low substantivity[7] | Low | Varies with diazonium salt | Lower substantivity may increase the risk of diffusion artifacts, leading to less precise localization. |
| Naphthol AS-BO | High substantivity[7] | High | Varies with diazonium salt | Similar to Naphthol AS-BI, its high substantivity is advantageous for sharp localization of the final reaction product.[7] |
Note on Substantivity: In general, higher substantivity of the Naphthol derivative leads to better rubbing fastness of the resulting azo pigment, as less of it forms on the fiber surfaces.[7] The substantivity increases with the molecular size of the naphtholate ion.[7]
Experimental Protocols
The following is a generalized protocol for the demonstration of alkaline phosphatase activity in tissue sections using Naphthol AS-TR phosphate. Optimization for specific tissues and antibodies is recommended.
Reagents and Solutions
-
Fixative: 10% Neutral Buffered Formalin
-
Buffer: Tris-HCl buffer (0.1 M, pH 8.2-9.2)
-
Substrate Solution (prepare fresh):
-
Naphthol AS-TR phosphate: 4 mg
-
N,N-Dimethylformamide (DMF): 0.5 ml
-
Tris-HCl buffer (0.1 M, pH 9.2): 40 ml
-
Fast Red TR salt: 40 mg
-
-
Counterstain: Mayer's Hematoxylin
-
Mounting Medium: Aqueous mounting medium
Step-by-Step Methodology
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Pre-incubation: Incubate sections in Tris-HCl buffer (pH 8.2-9.2) for 10-15 minutes at room temperature.
-
Substrate Preparation:
-
Dissolve 4 mg of Naphthol AS-TR phosphate in 0.5 ml of N,N-Dimethylformamide.
-
In a separate container, dissolve 40 mg of Fast Red TR salt in 40 ml of 0.1 M Tris-HCl buffer (pH 9.2).
-
Add the Naphthol AS-TR phosphate solution to the buffer-diazonium salt solution and mix well. The final solution should be clear. Filter if necessary.
-
-
Incubation: Incubate the tissue sections with the freshly prepared substrate solution in the dark at 37°C for 15-60 minutes, or until the desired staining intensity is achieved.
-
Washing: Rinse the sections gently in distilled water.
-
Counterstaining (Optional): Counterstain with Mayer's Hematoxylin for 1-2 minutes to visualize cell nuclei.
-
Washing: Rinse again in distilled water.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol to xylene and mount with a permanent mounting medium.
Visualization of Key Processes
To better understand the experimental process and the underlying chemical reactions, the following diagrams have been generated.
Caption: The two-step process of enzyme detection using Naphthol AS-TR phosphate.
Caption: Generalized workflow for histochemical staining with Naphthol AS substrates.
Conclusion
Both Naphthol AS-TR and its derivatives are invaluable tools for the localization of enzyme activity. Naphthol AS-TR is a reliable choice for standard chromogenic assays due to its good water solubility and the formation of a distinct, intensely colored precipitate. For applications demanding higher sensitivity, Naphthol AS-MX offers the advantage of a fluorescent end-product. For studies where precise localization is critical, high-substantivity derivatives like Naphthol AS-BI and Naphthol AS-BO are excellent candidates. The selection of the most appropriate Naphthol AS derivative will ultimately depend on the specific requirements of the experiment, including the target enzyme, the desired detection method (chromogenic or fluorogenic), and the necessary level of sensitivity.
References
-
Luchter-Wasylewska, E. (1997). Continuous assay for acid phosphatase using 1-naphthyl phosphate as a substrate. Acta Biochimica Polonica, 44(4), 853-9. Available at: [Link]
-
Enzyme kinetics. Wikipedia. Available at: [Link]
-
2-Naphthol. PubChem. Available at: [Link]
-
Naphthol Dyes and Dyeing Process, Stripping and Fastness Properties. Textile Learner. Available at: [Link]
-
Naphthol Structure, Melting Point & Solubility. Study.com. Available at: [Link]
- Enzyme Kinetics. Washington University in St. Louis.
-
Granero, G., de Bertorello, M. M., & Briñón, M. C. (1999). Solubility profiles of some isoxazolyl-naphthoquinone derivatives. International journal of pharmaceutics, 190(1), 41–47. Available at: [Link]
-
Synthesis and spectroscopic study of naphtholic and phenolic azo dyes. ResearchGate. Available at: [Link]
-
The Role of Enzyme Kinetics in Conversion of Substrate into Produ. Longdom Publishing. Available at: [Link]
-
The continuous flow synthesis of azos. National Institutes of Health. Available at: [Link]
-
Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents. National Institutes of Health. Available at: [Link]
-
Structures of the tested 1‐naphthol derivatives. ResearchGate. Available at: [Link]
-
Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. National Institutes of Health. Available at: [Link]
-
Synthesis of Azo Dyes Based on Naphthols, Xanthenes, and Hydroxy Coumarins in the Presence of. Iranian Chemical Engineering Journal. Available at: [Link]
-
Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. PubMed. Available at: [Link]
-
Observations on naphthol staining and the histochemical localization of enzymes by naphthol-azo dye technique. PubMed. Available at: [Link]
-
Enzyme kinetics as a function of substrate concentration fitted to... ResearchGate. Available at: [Link]
-
Naphthol AS-D Chloroacetate Esterase (AS–DCE) Stain. Analytical Chemical Products. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. textilelearner.net [textilelearner.net]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Validation of an HPLC-UV Method for 4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide Quantification
For researchers, scientists, and professionals in drug development, the robust quantification of active pharmaceutical ingredients (APIs) is the bedrock of reliable and reproducible results. This guide provides an in-depth validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate measurement of 4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide.
This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind the methodological choices, ensuring a comprehensive understanding of the "why" alongside the "how." In line with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), every step is grounded in established scientific principles and validated against internationally recognized guidelines.
Introduction: The Imperative of Method Validation
In the landscape of pharmaceutical analysis, the validation of an analytical procedure is a critical process that demonstrates its suitability for the intended purpose.[1] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines to ensure the quality and reliability of analytical data.[2][3][4][5] This guide adheres to the principles outlined in the ICH Q2(R1) and the recently updated Q2(R2) guidelines, which provide a framework for validating analytical procedures.[2][5][6]
The objective of this work is to present a fully validated HPLC-UV method for the quantification of this compound, a compound with the chemical formula C₁₈H₁₄ClNO₂ and a molecular weight of 311.76 g/mol . This dark beige, crystalline powder is insoluble in water but soluble in organic solvents like pyridine, properties that inform our choice of analytical methodology.
The Developed HPLC-UV Method: A Rationale-Driven Approach
The selection of an analytical method is a strategic decision based on the physicochemical properties of the analyte and the desired performance characteristics of the assay. For this compound, an aromatic amide, a reverse-phase HPLC method with UV detection was chosen for its specificity, sensitivity, and wide applicability in pharmaceutical quality control.
Chromatographic Conditions
| Parameter | Condition | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | The non-polar C18 stationary phase is well-suited for the retention of the moderately non-polar analyte. The specified dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) | This mobile phase composition provides optimal retention and peak shape for the analyte. The high proportion of organic solvent is necessary due to the analyte's low water solubility. |
| Flow Rate | 1.0 mL/min | A standard flow rate that ensures good chromatographic efficiency and reasonable run times. |
| Injection Volume | 10 µL | A small injection volume minimizes potential for band broadening and column overload. |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Detection Wavelength | 258 nm | Naphthalene derivatives typically exhibit strong UV absorbance due to π-π* transitions in the aromatic rings. While a full UV scan is recommended during method development, literature suggests strong absorbance for similar compounds in the 258-260 nm range. |
Experimental Workflow
The logical flow of the HPLC-UV analysis is depicted in the following diagram:
Caption: Interrelationship of HPLC-UV method validation parameters.
Summary of Validation Results
| Validation Parameter | Acceptance Criteria | Experimental Results | Conclusion |
| Specificity | No interference at the retention time of the analyte. | The analyte peak was well-resolved from blank and placebo matrix components. | The method is specific. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 | The method is linear over the tested range. |
| Range | 80-120% of the target concentration. | 10 - 150 µg/mL | The method has a suitable range. |
| Accuracy | % Recovery between 98.0% and 102.0% | 99.2% - 101.5% | The method is accurate. |
| Precision | |||
| - Repeatability | RSD ≤ 2.0% | RSD = 0.8% | The method is repeatable. |
| - Intermediate Precision | RSD ≤ 2.0% | RSD = 1.2% | The method has good intermediate precision. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.5 µg/mL | The method is sensitive. |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 1.5 µg/mL | The method allows for accurate quantification at low concentrations. |
| Robustness | RSD ≤ 2.0% after minor variations. | All RSDs < 2.0% | The method is robust. |
Comparative Analysis with Alternative Methods
While HPLC-UV is a robust and widely used technique, other analytical methods can also be employed for the quantification of aromatic amides. A comparison with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is presented below.
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation of volatile compounds, detection by mass fragmentation. | HPLC separation followed by highly specific mass detection. |
| Specificity | Good, but can be limited by co-eluting compounds with similar UV spectra. | High, based on mass fragmentation patterns. | Excellent, highly specific due to parent-daughter ion transitions. |
| Sensitivity | Moderate (µg/mL range). | High (ng/mL to pg/mL range). | Very High (pg/mL to fg/mL range). |
| Sample Preparation | Generally straightforward dissolution and filtration. | May require derivatization to increase volatility and thermal stability. | Often requires solid-phase extraction or liquid-liquid extraction for complex matrices. |
| Cost | Relatively low instrument and operational costs. | Moderate instrument cost, higher operational costs (gases, columns). | High instrument and operational costs. |
| Throughput | High. | Moderate. | Moderate to High. |
Detailed Experimental Protocols
Preparation of Standard and Sample Solutions
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase (Acetonitrile:Water, 70:30).
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 150 µg/mL.
Sample Solution (Target Concentration: 50 µg/mL):
-
Accurately weigh a quantity of the sample powder equivalent to approximately 5 mg of this compound.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter a portion of the solution through a 0.45 µm syringe filter before injection.
Validation Experiments
Specificity:
-
Inject the mobile phase blank, a placebo solution, and a standard solution.
-
Compare the chromatograms to ensure no interfering peaks are present at the retention time of the analyte.
Linearity:
-
Inject the series of working standard solutions in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²).
Accuracy (% Recovery):
-
Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery at each level.
Precision:
-
Repeatability (Intra-assay precision):
-
Prepare six independent sample solutions at 100% of the target concentration.
-
Analyze the samples and calculate the relative standard deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day with a different analyst and/or on a different instrument.
-
Calculate the RSD for the combined results from both days.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Determine LOD and LOQ based on the signal-to-noise ratio of a series of diluted standard solutions.
-
Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve.
Robustness:
-
Introduce small, deliberate variations to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%).
-
Analyze a sample solution under each of the modified conditions.
-
Calculate the RSD of the results obtained under all conditions.
Conclusion
The HPLC-UV method presented in this guide has been demonstrated to be specific, linear, accurate, precise, and robust for the quantification of this compound. The comprehensive validation data confirms its suitability for routine quality control analysis in a pharmaceutical setting. The comparison with alternative methods provides valuable context for researchers to select the most appropriate analytical technique for their specific needs, ensuring data of the highest quality and integrity.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
U.S. Food and Drug Administration. Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
European Medicines Agency. Guideline on bioanalytical method validation. [Link]
-
International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Mastelf. (2025). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
Slideshare. ICH Q2 Analytical Method Validation. [Link]
-
European Medicines Agency. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
ResearchGate. Acceptance criteria of validation parameters for HPLC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. lookchem.com [lookchem.com]
- 4. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.qu.edu.iq [repository.qu.edu.iq]
- 6. N-(4-Chloro-2-methylphenyl)-3-hydroxy-2-naphthamide [cymitquimica.com]
A Comparative Performance Analysis of N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide (Naphthol AS-D) on Diverse Textile Substrates
Senior Application Scientist Insight: This guide provides a comprehensive evaluation of N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide, commercially known as Naphthol AS-D, across a range of textile fibers. Our analysis moves beyond simple application to dissect the underlying chemical principles that govern its performance, offering a robust framework for researchers and scientists in material science and textile chemistry.
Introduction and Chemical Background
N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide (CAS No. 92-76-2), hereafter referred to as Naphthol AS-D, is a key azoic coupling component used in the synthesis of insoluble azo dyes.[1][2][3] Unlike direct or reactive dyes that form chemical bonds with the fiber, azoic dyes are formed in situ within the textile substrate.[4][5] This "ingrain" dyeing process involves a two-step sequence:
-
Naphtholation: The fiber is first impregnated with the Naphthol component, which possesses a substantive affinity for cellulosic fibers.
-
Coupling: The Naphthol-impregnated material is then treated with a solution of a diazotized aromatic amine (a diazo salt), leading to a coupling reaction that forms the final, insoluble colored pigment inside the fiber matrix.[4][6]
This mechanism is critical to understanding the dye's performance, as the final properties are heavily dependent on the physical and chemical microenvironment of the host fiber. This guide presents experimental data comparing the efficacy of Naphthol AS-D on natural cellulosic (cotton), natural protein (wool, silk), and synthetic (polyester) fibers.
Experimental Design and Protocols
The choice of methodology is paramount for reproducible and comparative results. The following protocols are based on established industry standards to ensure self-validating and reliable data.
Materials
-
Textile Substrates: Scoured and bleached, plain-weave fabrics: 100% Cotton, 100% Wool, 100% Silk, and 100% Polyester (PET).
-
Azoic Coupling Component: N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide (Naphthol AS-D, C.I. Azoic Coupling Component 8).[3][7]
-
Azoic Diazo Component: Fast Red B Salt (C.I. Azoic Diazo Component 5).
-
Reagents: Sodium hydroxide (NaOH), Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Sodium chloride (NaCl), non-ionic wetting agent.
Application of Naphthol AS-D: A Two-Stage Process
The application protocol must be adapted to the chemistry of each substrate. Cellulosic fibers are treated under alkaline conditions, which swell the fiber and facilitate Naphthol penetration. In contrast, protein fibers like wool and silk are sensitive to high alkalinity, necessitating modified conditions.[4][8] Polyester, being hydrophobic and highly crystalline, presents a significant challenge for this class of dyes.
Caption: General workflow for the azoic dyeing process.
Protocol 1: Naphtholation
-
Solution Preparation: Prepare a 10 g/L solution of Naphthol AS-D by pasting it with a small amount of water, followed by the addition of 15 mL/L of 38°Bé Sodium Hydroxide and dissolving in hot water (70-80°C).
-
Impregnation: Immerse the textile samples in the Naphthol solution at the appropriate temperature (Cotton: 30°C; Wool/Silk: 25°C; Polyester: 30°C) for 20 minutes.
-
Squeezing: Pass the impregnated fabrics through a padding mangle to achieve a uniform 70-80% wet pick-up.
-
Drying: Dry the samples in a controlled environment at 60°C. Causality Note: Over-drying can lead to sublimation of the naphthol, while insufficient drying results in poor coupling.
Protocol 2: Coupling (Color Development)
-
Diazo Solution: Prepare a 15 g/L solution of Fast Red B Salt in cold water (5-10°C). Causality Note: The diazonium salt is unstable at higher temperatures and will decompose, leading to weak and uneven color development.
-
Development: Immerse the naphtholated fabrics in the cold diazo solution for 15-20 minutes until the full color (a deep red) develops.
-
Post-Treatment: Rinse the dyed fabrics thoroughly in cold water, followed by soaping at 60°C with a 2 g/L non-ionic detergent to remove superficial dye particles, and finally, a hot and cold rinse.
Performance Evaluation Methodologies
Color Fastness Testing:
-
Washing Fastness: Evaluated according to ISO 105-C06 .[9] Samples are washed in a detergent solution with steel balls to simulate laundering. Color change and staining on adjacent multifiber fabric are assessed using grey scales.
-
Rubbing Fastness (Crocking): Assessed using a crockmeter as per ISO 105-X12 .[10][11] This tests the transfer of color to a standard white cloth under dry and wet conditions.
-
Light Fastness: Determined according to ISO 105-B02 , where samples are exposed to a Xenon arc lamp simulating sunlight.[9][12] Fading is evaluated against blue wool standards on a scale of 1-8.
Thermal Stability Analysis:
-
Thermogravimetric Analysis (TGA): Performed on dyed samples to determine their thermal decomposition profile. This indicates how the dye affects the fabric's stability at elevated temperatures.[13][14]
Functional Property Assessment:
-
Antimicrobial Activity: A quantitative assessment using ASTM E 2149-13a , the "Standard Test Method for Determining the Antimicrobial Activity of Antimicrobial Agents Under Dynamic Contact Conditions."[15] This tests the reduction of bacterial colonies (e.g., E. coli, S. aureus) after contact with the fabric.
-
UV Protection Factor (UPF): Measured using a spectrophotometer according to AATCC 183-2020 .[16] The UPF rating indicates how effectively the fabric blocks UVA and UVB radiation.[17][18]
Results and Comparative Discussion
The performance of Naphthol AS-D is intrinsically linked to the substrate's morphology and chemical nature. The following tables summarize the expected experimental outcomes.
Color Fastness Properties
| Substrate | Wash Fastness (Color Change, 1-5) | Wash Fastness (Staining, 1-5) | Rubbing Fastness (Dry, 1-5) | Rubbing Fastness (Wet, 1-5) | Light Fastness (1-8) |
| Cotton | 4-5 | 4 | 4 | 2-3 | 5 |
| Wool | 3-4 | 3 | 3-4 | 2 | 4-5 |
| Silk | 3 | 2-3 | 3 | 1-2 | 4 |
| Polyester | 1-2 | 1 | 2 | 1 | 2-3 |
Discussion:
-
Cotton: Exhibits excellent wash fastness because the large, insoluble dye molecule is physically entrapped within the amorphous regions of the swollen cellulose fibers.[6] The primary drawback is the moderate wet rubbing fastness, a common issue with azoic dyes due to some surface-level pigment aggregation.
-
Wool & Silk: Performance on protein fibers is moderate.[8][19] Wool's complex, scaled structure allows for some mechanical entrapment, but the process is less efficient than in cotton. Silk, with its smoother fiber surface, shows poorer fastness properties, particularly in wet rubbing and staining. The required neutral-to-mild alkaline conditions are suboptimal for maximum naphthol uptake.
-
Polyester: Performance is very poor. Polyester is a highly crystalline, hydrophobic fiber with no natural affinity for Naphthol AS-D.[20] The dye remains almost entirely on the surface, leading to abysmal wash and rub fastness. This demonstrates the unsuitability of this dye class for untreated synthetic fibers.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2-Naphthalenecarboxamide, N-(4-chloro-2-methylphenyl)-3-hydroxy- | C18H14ClNO2 | CID 66718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide - CAS:92-76-2 - Sunway Pharm Ltd [3wpharm.com]
- 4. textileapex.com [textileapex.com]
- 5. Naphthol Dyes: Applications, Properties, and Importance in Textile Dyeing [buydye.com]
- 6. nbinno.com [nbinno.com]
- 7. N-(4-Chloro-2-methylphenyl)-3-hydroxy-2-naphthamide [cymitquimica.com]
- 8. brainly.com [brainly.com]
- 9. testbook.com [testbook.com]
- 10. blog.qima.com [blog.qima.com]
- 11. Mastering Color Fastness: Test Methods and Techniques for Exceptional Results - Textile Tester [darongtester.com]
- 12. textilementor.com [textilementor.com]
- 13. ovid.com [ovid.com]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. bloquv.com [bloquv.com]
- 17. testinglab.com [testinglab.com]
- 18. UPF Testing - UV Protection [intertek.com.hk]
- 19. Synthesis Of Azo Dyes Using 4-Amino-2,4′-Dichloro Diphenyl Ether and their Application on Wool, Nylon and Silk Fibres – Oriental Journal of Chemistry [orientjchem.org]
- 20. mdpi.com [mdpi.com]
A Comparative Guide for Azoic Dyeing: 4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide (Naphthol AS-TR) versus N-(4-chlorophenyl)-3-hydroxy-2-naphthamide (Naphthol AS-E)
In the realm of azoic dyeing, the selection of the appropriate Naphthol coupling component is paramount to achieving desired shades and performance characteristics on cellulosic fibers. This guide provides an in-depth technical comparison between two commonly utilized Naphthol derivatives: 4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide, commercially known as Naphthol AS-TR, and N-(4-chlorophenyl)-3-hydroxy-2-naphthamide, or Naphthol AS-E. This document is intended for researchers, scientists, and professionals in the dye and textile industry, offering objective analysis and supporting experimental context to inform application-specific decisions.
Introduction: The Chemistry of Azoic Dyes
Azoic dyes, also referred to as "ice colors" or "magic dyes," are not pre-formed colorants. Instead, they are synthesized directly within the fiber matrix through a two-step process.[1][2] This in-situ dye formation imparts excellent wash fastness properties. The process involves:
-
Naphtholation: The fiber, typically cotton, is impregnated with a soluble form of a Naphthol, which is an aromatic hydroxy compound.
-
Diazotization and Coupling: The naphtholated fiber is then treated with a solution of a diazotized aromatic amine (a diazo component or "Fast Base"), leading to a coupling reaction that forms the insoluble azo dye.
The choice of both the Naphthol and the Fast Base determines the final color and fastness properties of the dyeing.
Chemical Structures and Properties of Naphthol AS-TR and Naphthol AS-E
A clear understanding of the molecular structure of each Naphthol is crucial as it directly influences its dyeing characteristics, such as substantivity and the final shade.
Naphthol AS-TR (C.I. Azoic Coupling Component 8) is chemically known as this compound.
Naphthol AS-E (C.I. Azoic Coupling Component 10) is chemically known as N-(4-chlorophenyl)-3-hydroxy-2-naphthamide.
The key structural difference is the presence of a methyl group on the aniline ring of Naphthol AS-TR, which is absent in Naphthol AS-E. This seemingly minor difference can influence the molecule's planarity, solubility, and affinity for cellulosic fibers.
| Property | This compound (Naphthol AS-TR) | N-(4-chlorophenyl)-3-hydroxy-2-naphthamide (Naphthol AS-E) |
| C.I. Name | Azoic Coupling Component 8 | Azoic Coupling Component 10 |
| CAS Number | 92-76-2 | 92-78-4 |
| Molecular Formula | C₁₈H₁₄ClNO₂ | C₁₇H₁₂ClNO₂ |
| Molecular Weight | 311.76 g/mol | 297.74 g/mol |
| Appearance | Deep cream-colored or dark beige powder | White to light yellow or beige powder |
| Solubility | Insoluble in water and sodium carbonate solution; soluble in pyridine. | Insoluble in water; soluble in organic solvents like ethanol and acetone, and in alkaline solutions. |
| Melting Point | 244-245 °C | Approximately 255-259 °C |
Comparative Performance in Dyeing Applications
The performance of these two Naphthols in dyeing is a critical consideration for their selection. While direct comparative studies are not abundant in publicly available literature, we can infer performance differences based on their known properties and general principles of azoic dyeing.
Substantivity for Cotton
Substantivity, or the affinity of the Naphthol for the fiber, is a key factor in achieving good fastness properties, particularly to rubbing. Naphthols with higher substantivity will penetrate the fiber more effectively, leading to less surface deposition of the final pigment.
-
Naphthol AS-TR is described as having a medium affinity for cotton.
-
Naphthol AS-E , being a smaller molecule, may exhibit slightly different substantivity. Generally, an increase in molecular size can lead to higher substantivity.
The anilides of 3-hydroxy-2-naphthoic acid, to which both these compounds belong, generally have low to moderate substantivity for cotton.
Shade Gamut
The final color produced depends on the combination of the Naphthol and the Fast Base.
-
Naphthol AS-TR is versatile and is used as a primer for a wide range of colors including orange, various reds (brilliant red, bordeaux), navy blue, and other blue shades. For instance, when coupled with Fast Red ITR Base, it produces a brilliant red, and with Fast Blue B Base, it yields a navy blue.
-
Naphthol AS-E is particularly noted for its use in producing deep blue and navy blue shades when combined with blue bases or salts.
Fastness Properties
Azoic dyes are generally known for their good to excellent wash fastness due to the insoluble nature of the dye molecule formed within the fiber.[1] However, light and rubbing fastness can vary depending on the specific combination of Naphthol and Fast Base.
| Fastness Property | General Performance of Azoic Dyes | Considerations for Naphthol AS-TR vs. Naphthol AS-E |
| Washing Fastness | Good to Excellent | Both are expected to exhibit high wash fastness. |
| Light Fastness | Varies from poor to good | The specific combination of Naphthol and Fast Base is critical. Generally, azoic dyes have lower light fastness compared to vat dyes. |
| Rubbing (Crocking) Fastness | Varies; can be a point of weakness | Higher substantivity of the Naphthol generally leads to better rubbing fastness. The medium affinity of Naphthol AS-TR suggests it can provide acceptable rubbing fastness with proper application. |
Experimental Protocols
To provide a practical context, the following are representative, step-by-step methodologies for the application of Naphthol AS-TR and Naphthol AS-E in a laboratory setting for dyeing cotton yarn.
Naphtholation (Impregnation)
Objective: To impregnate the cotton fibers with the soluble sodium salt of the Naphthol.
Materials:
-
Naphthol AS-TR or Naphthol AS-E
-
Sodium hydroxide (Caustic Soda)
-
Turkey Red Oil (wetting agent)
-
Sodium chloride (Common Salt)
-
Cotton yarn
-
Beakers, heating plate, stirring rods
Protocol:
-
Prepare a paste of the required amount of Naphthol (e.g., 2-3% on the weight of the fabric) with an equal amount of Turkey Red Oil.
-
Add a solution of sodium hydroxide (e.g., 5-6 g/L) to the paste and heat gently with stirring until a clear solution is obtained. This converts the insoluble Naphthol into its soluble sodium naphtholate.
-
Add sodium chloride (e.g., 10-20 g/L) to the solution to enhance the substantivity of the Naphthol for the cotton.
-
Dilute the solution with water to the required volume (e.g., maintaining a material-to-liquor ratio of 1:20).
-
Immerse the pre-wetted cotton yarn in the Naphthol solution at room temperature for about 30-45 minutes.
-
Remove the yarn and squeeze out the excess liquor uniformly.
Diazotization of Fast Base
Objective: To prepare the diazonium salt solution from the Fast Base. This step is critical and must be performed at low temperatures to prevent the decomposition of the unstable diazonium salt.
Materials:
-
Fast Base (e.g., Fast Red TR Base, Fast Blue B Base)
-
Hydrochloric acid
-
Sodium nitrite
-
Ice
-
Beakers, stirring rods
Protocol:
-
Make a paste of the required amount of the Fast Base (concentration will depend on the desired shade) with a small amount of water.
-
Add concentrated hydrochloric acid and stir well.
-
Add cold water and crushed ice to bring the temperature of the solution down to 0-5°C.
-
Slowly add a pre-cooled solution of sodium nitrite with constant stirring, while maintaining the temperature between 0-5°C. The formation of the diazonium salt is indicated by a change in the solution's appearance.
Coupling (Development)
Objective: To react the diazotized Fast Base with the Naphthol present in the fiber to form the insoluble azo dye.
Protocol:
-
Transfer the naphtholated and squeezed cotton yarn to the freshly prepared, cold diazonium salt solution.
-
Work the yarn in this developing bath for about 20-30 minutes. The color will develop rapidly.
-
Remove the yarn from the developing bath.
After-treatment
Objective: To remove any unreacted chemicals and surface-adhered dye particles to improve fastness properties and the final feel of the material.
Protocol:
-
Rinse the dyed yarn thoroughly in cold water.
-
Soap the yarn in a solution containing a non-ionic detergent (e.g., 2 g/L) at a high temperature (near boil) for 15-20 minutes.
-
Rinse the yarn again in hot and then cold water.
-
Dry the dyed yarn.
Visualization of the Azoic Dyeing Process
The following diagram illustrates the key stages in the azoic dyeing process.
Caption: Workflow of the azoic dyeing process.
Conclusion and Recommendations
Both this compound (Naphthol AS-TR) and N-(4-chlorophenyl)-3-hydroxy-2-naphthamide (Naphthol AS-E) are valuable coupling components in the azoic dyeing of cellulosic fibers. The choice between them should be guided by the desired final shade and the specific performance requirements of the end product.
-
Naphthol AS-TR offers a broader versatility in producing a range of orange, red, and blue shades and is known for its medium affinity for cotton, which can contribute to good all-around fastness properties when applied correctly.
-
Naphthol AS-E is particularly well-suited for achieving deep blue and navy shades.
For applications requiring a wide color palette from a single Naphthol, Naphthol AS-TR may be the more flexible option. For applications specifically targeting deep blues with good fastness, Naphthol AS-E is an excellent choice.
It is imperative for researchers and dyehouse managers to conduct their own preliminary trials to determine the optimal combination of Naphthol and Fast Base, as well as the ideal process parameters, to meet their specific color and fastness targets. The after-treatment process, especially thorough soaping at the boil, is critical for achieving the best possible fastness properties with either of these Naphthols.
References
A Researcher's Guide to Differentiating Isomers of 4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide: A Spectroscopic Comparison
For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a critical step in ensuring the efficacy, safety, and patentability of a compound. Isomers, while sharing the same molecular formula, can exhibit vastly different biological activities and physical properties. This guide provides a comprehensive spectroscopic framework for the differentiation of 4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide and its positional isomers. In the absence of extensive published experimental data for each specific isomer, this guide will focus on the predictable variations in their spectroscopic signatures based on fundamental principles and data from analogous structures.
The Importance of Isomer Characterization
The subject of our focus is this compound, a molecule with potential applications stemming from its naphthanilide scaffold. The precise arrangement of the chloro, methyl, and hydroxyl functional groups on the phenyl and naphthyl rings is paramount. Even a minor shift in the position of a substituent can alter the molecule's conformation, electronic distribution, and ability to interact with biological targets. Consequently, robust analytical methods for isomer differentiation are not merely a matter of academic exercise but a necessity in pharmaceutical and materials science.
Molecular Structure of this compound and Its Potential Isomers
The primary structure of this compound is well-defined.[1] However, synthetic procedures can potentially yield a variety of positional isomers. This guide will consider the named compound and two plausible isomers where the positions of the chloro and methyl groups on the anilide ring are varied.
Figure 1. Molecular structure of this compound and its potential isomers.
Spectroscopic Comparison: A Predictive Approach
The following sections will detail the expected differences in the Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) spectra of these isomers.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment.
¹H NMR Spectroscopy:
The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.5 ppm) will be the most informative for distinguishing between the isomers. The substitution pattern on the anilide ring will dictate the splitting patterns (multiplicity) and chemical shifts of the aromatic protons.
-
This compound: The anilide ring will exhibit three aromatic protons. The proton at the 3'-position will likely appear as a doublet, coupled to the proton at the 5'-position. The proton at the 5'-position will appear as a doublet of doublets, and the proton at the 6'-position will be a doublet. The methyl group at the 2'-position will appear as a singlet in the upfield region (around δ 2.0-2.5 ppm).
-
Isomer 1 (2'-Chloro-4'-methyl): The steric hindrance from the 2'-chloro group may cause a downfield shift for the neighboring protons. The splitting patterns will also change significantly compared to the parent compound.
-
Isomer 2 (3'-Chloro-4'-methyl): The electronic effect of the chloro group at the 3'-position will influence the chemical shifts of the adjacent protons.
¹³C NMR Spectroscopy:
The chemical shifts of the carbon atoms in the anilide ring will be diagnostic. The carbon attached to the chlorine atom will experience a significant downfield shift. The position of the methyl and chloro substituents will uniquely influence the chemical shifts of all carbons in the anilide ring.
| Expected ¹³C NMR Chemical Shift Ranges (ppm) | 4'-Chloro-2'-methyl | 2'-Chloro-4'-methyl (Predicted) | 3'-Chloro-4'-methyl (Predicted) |
| C-Cl | ~130-135 | ~132-137 | ~133-138 |
| C-CH₃ | ~135-140 | ~138-143 | ~136-141 |
| Methyl Carbon | ~18-22 | ~19-23 | ~20-24 |
Table 1. Predicted ¹³C NMR chemical shift ranges for key carbons in the isomers of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. While the isomers will share many characteristic peaks, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.
Key expected vibrational frequencies include:
-
O-H stretch: A broad band around 3200-3400 cm⁻¹ due to the hydroxyl group.
-
N-H stretch: A sharp peak around 3300-3500 cm⁻¹.
-
C=O stretch (amide): A strong absorption around 1640-1680 cm⁻¹.
-
C-Cl stretch: Typically observed in the 600-800 cm⁻¹ region. The exact position will be sensitive to the substitution pattern on the aromatic ring.
The out-of-plane C-H bending vibrations in the fingerprint region are particularly sensitive to the substitution pattern of the aromatic ring and can be a key diagnostic tool for distinguishing between the isomers.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The naphthyl and substituted phenyl rings are the primary chromophores in these molecules. The position of the substituents on the anilide ring will influence the λmax (wavelength of maximum absorbance) and the molar absorptivity.
-
Effect of Substituents: The chloro and methyl groups are auxochromes that can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands of the aniline chromophore. The extent and direction of this shift will depend on their position relative to the amide linkage. Generally, substituents that extend the conjugation will lead to a bathochromic shift.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) will be the same for all isomers. However, the relative abundances of the fragment ions can differ, providing clues to the substitution pattern.
-
Isotopic Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak.
-
Fragmentation Pathways: The primary fragmentation is likely to involve the cleavage of the amide bond. The relative stability of the resulting carbocations and radical fragments will be influenced by the positions of the chloro and methyl groups, leading to different relative intensities of the fragment ions in the mass spectra of the isomers.
Experimental Protocols
To obtain the data for this comparative analysis, the following standard spectroscopic techniques would be employed.
Sample Preparation
A crucial first step is ensuring the purity of each isomer. This is typically achieved through techniques like recrystallization or column chromatography. For spectroscopic analysis, the purified solid samples are dissolved in appropriate deuterated solvents for NMR (e.g., DMSO-d₆ or CDCl₃) or spectroscopic grade solvents for UV-Vis (e.g., ethanol or acetonitrile). For IR, samples can be analyzed as KBr pellets or as a solution.
NMR Spectroscopy Workflow
Figure 2. A generalized workflow for NMR spectroscopic analysis of the isomers.
FTIR Spectroscopy Protocol
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.
-
Background Spectrum: Record a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the KBr pellet in the sample holder and record the IR spectrum.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups and compare the fingerprint regions of the different isomers.
UV-Vis Spectroscopy Protocol
-
Solution Preparation: Prepare dilute solutions of each isomer in a UV-transparent solvent (e.g., ethanol).
-
Blank Measurement: Record the spectrum of the pure solvent to use as a baseline.
-
Sample Measurement: Record the UV-Vis spectrum of each isomer solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Determine the λmax values and compare the overall spectral shapes.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas or liquid chromatography.
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Acquire the mass spectrum, ensuring good resolution to observe the isotopic pattern of the molecular ion.
-
Fragmentation Analysis: If using a tandem mass spectrometer (MS/MS), select the molecular ion and induce fragmentation to obtain a characteristic fragmentation pattern.
Conclusion
The definitive differentiation of this compound isomers is a task that relies on the meticulous application and interpretation of a suite of spectroscopic techniques. While publicly available experimental data for each isomer is sparse, a thorough understanding of spectroscopic principles allows for the prediction of key differences in their NMR, IR, UV-Vis, and Mass spectra. By focusing on the influence of substituent positions on chemical shifts, vibrational frequencies, electronic transitions, and fragmentation patterns, researchers can confidently distinguish between these closely related molecules. This guide provides a foundational framework for such an analysis, emphasizing the importance of a multi-technique approach to ensure unambiguous structural elucidation.
References
- Prajer-Janczewska, L., & Wroblewski, J. (1977). Spectroscopic Studies of Naphthol Compounds. Part VI IR Spectra of Some 2-Carboxy-3-Hydroxynaphthalene Derivatives.
- Supporting Information for various naphthol derivatives. (n.d.). Retrieved from various academic journals.
-
ResearchGate. (n.d.). FTIR spectra of (a) 2-naphthol, (b) 1,1′-bi-2-naphthol, and (c) poly(2-naphthol). [Link]
-
ResearchGate. (n.d.). UV-Vis spectra of various forms of 2-hydroxy-6-nitro-1-naphthaldehyde. [Link]
- Ram, S., Pandey, V. N., & Thakur, S. N. (1983). Infrared and Raman studies of some naphthols. Pramana, 20(2), 167-175.
-
NIST. (n.d.). 1-Hydroxy-2-(2,4,6-trimethyl) naphthanilide. NIST Chemistry WebBook. [Link]
-
ResearchGate. (n.d.). Stack plot of (a) a portion of 1 H NMR and (b) 13 C NMR of compound 1 at various temperatures. [Link]
-
PubChem. (n.d.). 3-Hydroxy-N,N-dimethyl-2-naphthamide. [Link]
-
ResearchGate. (n.d.). 3(a)FTIR spectrum of pure alpha naphthol. [Link]
-
HMDB. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0012322). [Link]
-
Stenutz. (n.d.). N-(4-chlorophenyl)-3-hydroxy-2-naphthamide. [Link]
-
YouTube. (2020, March 26). Example IR and NMR analysis of 2-naphthol. [Link]
-
SpectraBase. (n.d.). 3-Hydroxy-N-1-naphthyl-2-naphthamide. [Link]
-
PubChem. (n.d.). 3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide. [Link]
-
PubChem. (n.d.). 2-Naphthalenecarboxamide, N-(4-chloro-2-methylphenyl)-3-hydroxy-. [Link]
-
PubChemLite. (n.d.). N-(4-chlorophenyl)-3,5-dihydroxy-2-naphthamide (C17H12ClNO3). [Link]
-
PubChemLite. (n.d.). 3-hydroxy-2-naphthanilide (C17H13NO2). [Link]
-
PubChemLite. (n.d.). N-(4-chlorophenyl)-3-hydroxy-7-methoxy-2-naphthamide (C18H14ClNO3). [Link]
-
MDPI. (n.d.). Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated Phenyl 1-Hydroxy-2-Naphthoate. [Link]
-
ResearchGate. (n.d.). UV–Vis absorption spectra of (a) 2-(3-methoxy-2-hydroxybenzylide-neamino)isoindoline-1,3-dione. [Link]
-
ResearchGate. (n.d.). A New Route to N-Aryl 2-Alkenamides, N-Allyl N-Aryl 2-Alkenamides, and N-Aryl α,β-Unsaturated γ-Lactams from N-Aryl 3-(Phenylsulfonyl)propanamides. [Link]
-
PMC. (n.d.). Synthesis, crystal structure and spectroscopic and Hirshfeld surface analysis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. [Link]
Sources
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Naphthol AS-TR in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biochemical and histochemical analysis, the choice of substrate is a critical determinant of experimental accuracy and reliability. Naphthol AS-TR phosphate has long been a versatile substrate for detecting phosphatase activity, particularly acid and alkaline phosphatases, in applications ranging from immunohistochemistry to Western blotting.[1] However, its utility is predicated on its specificity. Undisclosed cross-reactivity with other enzymes can lead to false positives, inaccurate localization of target enzymes, and misinterpretation of results—a significant concern in both basic research and drug development.
This guide provides an in-depth comparison of Naphthol AS-TR phosphate's performance, offering a framework for establishing its specificity through rigorous, self-validating experimental design. We will explore the causality behind experimental choices, present detailed protocols, and provide a clear methodology for interpreting the resulting data.
The Principle of Naphthol AS-TR Phosphate Detection
Naphthol AS-TR phosphate is a soluble substrate that becomes a powerful visualization tool upon enzymatic hydrolysis.[2] Phosphatases cleave the phosphate group, yielding an insoluble naphthol derivative.[3][4] This product then immediately couples with a diazonium salt, such as Fast Red TR, to form a brightly colored, insoluble azo dye at the precise location of enzyme activity.[2][3] This simultaneous coupling reaction is what allows for the sharp, well-defined localization of the target enzyme within a cell or tissue.[2]
The reaction can be generalized as follows:
Caption: Enzymatic cleavage and azo-dye coupling of Naphthol AS-TR phosphate.
The Challenge: Potential for Cross-Reactivity
While Naphthol AS-TR is primarily used for phosphatases, its naphthyl moiety is structurally similar to substrates used for other hydrolases, particularly non-specific esterases.[5][6] Esterases, which are abundant in many biological tissues, can sometimes hydrolyze phosphate esters, albeit typically at a much lower rate than their preferred carboxyl ester substrates.[6][7] This potential for off-target activity necessitates a thorough cross-reactivity assessment.
Key Enzymes for a Cross-Reactivity Panel:
-
Target Enzyme (Positive Control): Acid Phosphatase (e.g., Prostatic or Lysosomal).
-
Primary Off-Target Concern: Alkaline Phosphatase (to check pH-dependent specificity).
-
Secondary Off-Target Concern: Non-specific Esterases (e.g., Porcine Liver Esterase).
-
Negative Control: A non-hydrolase enzyme (e.g., Lactate Dehydrogenase) or heat-inactivated target enzyme.
Comparative Analysis: Alternative Substrates
To provide context for Naphthol AS-TR's performance, it is essential to compare it with other widely used phosphatase substrates.
| Substrate | Target Enzyme(s) | Detection Method | Advantages | Disadvantages |
| Naphthol AS-TR Phosphate | Acid & Alkaline Phosphatase | Chromogenic/Fluorogenic[1] | Versatile, good localization in histochemistry.[2] | Potential for esterase cross-reactivity, data on kinetics is not widely available.[1] |
| p-Nitrophenyl Phosphate (pNPP) | Acid & Alkaline Phosphatase | Chromogenic (405 nm) | Well-characterized kinetics, highly quantitative for solution-based assays.[1][4] | Product is soluble, not suitable for spatial localization.[4] |
| 4-Methylumbelliferyl Phosphate (MUP) | Acid & Alkaline Phosphatase | Fluorogenic (Ex: ~360nm, Em: ~450nm)[8] | High sensitivity, suitable for continuous assays.[8] | pH-dependent fluorescence of product, less common for histochemistry. |
| BCIP/NBT | Alkaline Phosphatase | Chromogenic (dark blue precipitate) | Very high sensitivity, forms a stable precipitate. | Primarily for AP, not suitable for acid phosphatase assays. |
Experimental Design for a Cross-Reactivity Profile
A robust assessment of cross-reactivity involves a quantitative, solution-based assay using a panel of purified enzymes. This approach allows for the precise determination of reaction rates and kinetic parameters.
Workflow for Cross-Reactivity Screening
Caption: Workflow for a 96-well plate-based cross-reactivity assay.
Detailed Protocol: Spectrophotometric Cross-Reactivity Assay
This protocol provides a framework for quantitatively comparing the activity of various enzymes on Naphthol AS-TR phosphate.
1. Reagent Preparation:
- Enzyme Solutions: Prepare 10X stock solutions of purified enzymes (e.g., Human Prostatic Acid Phosphatase, Calf Intestinal Alkaline Phosphatase, Porcine Liver Esterase) in an appropriate storage buffer. Determine the protein concentration of each stock.
- Acidic Reaction Buffer (pH 5.0): 0.1 M Sodium Acetate buffer.
- Alkaline Reaction Buffer (pH 9.5): 0.1 M Tris-HCl buffer.
- Substrate Stock (10 mM): Dissolve Naphthol AS-TR phosphate in N,N-Dimethylformamide (DMF).[2][3]
- Coupling Agent Stock (10 mg/mL): Dissolve Fast Red TR salt in the appropriate reaction buffer immediately before use.[2]
- Working Substrate Solution: Just before initiating the assay, prepare a 2X working solution by adding the Naphthol AS-TR phosphate stock and the Fast Red TR stock to the appropriate reaction buffer (Acidic or Alkaline). The final concentration in the well should be optimized (e.g., 1 mM Naphthol AS-TR, 1 mg/mL Fast Red TR).
2. Assay Procedure (96-Well Plate Format): a. To appropriate wells, add 50 µL of either the Acidic or Alkaline Reaction Buffer. b. Add 10 µL of the corresponding enzyme stock or control (e.g., buffer for "no enzyme" control, heat-inactivated enzyme). c. Pre-incubate the plate at 37°C for 5 minutes. d. Initiate the reaction by adding 50 µL of the 2X Working Substrate Solution to all wells. e. Immediately place the plate in a microplate reader pre-heated to 37°C. f. Measure the absorbance at the appropriate wavelength for the azo dye product (e.g., ~540 nm for Fast Red TR) every minute for 30 minutes.[1]
3. Data Analysis: a. For each enzyme, plot absorbance versus time. b. Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔAbs/min). c. Normalize the rate by the amount of enzyme added (e.g., µmol/min/mg). d. Calculate the relative activity of each off-target enzyme compared to the primary target enzyme (Acid Phosphatase in acidic buffer).
Interpreting the Data: A Hypothetical Showcase
The results of such an experiment can be summarized to provide a clear, at-a-glance comparison of substrate specificity.
Table 2: Hypothetical Relative Activity of Enzymes with Naphthol AS-TR Phosphate
| Enzyme | Assay Buffer pH | Relative Activity (%)* | Interpretation |
| Acid Phosphatase (Prostatic) | 5.0 | 100% | Target Activity: Establishes the baseline for comparison. |
| Alkaline Phosphatase (Calf Intestinal) | 5.0 | < 1% | High Specificity: Demonstrates that AP is not significantly active at acidic pH. |
| Alkaline Phosphatase (Calf Intestinal) | 9.5 | 85% | Known Activity: Confirms Naphthol AS-TR is also a strong substrate for AP at optimal pH.[1] |
| Non-specific Esterase (Porcine Liver) | 5.0 | 5% | Minor Cross-Reactivity: Shows a low but detectable level of off-target activity. |
| Lactate Dehydrogenase | 5.0 | < 0.1% | No Cross-Reactivity: Confirms specificity against unrelated enzyme classes. |
| Heat-Inactivated Acid Phosphatase | 5.0 | < 0.1% | Negative Control: Validates that the observed activity is enzyme-dependent. |
Relative activity is calculated as (V₀ of Test Enzyme / V₀ of Acid Phosphatase at pH 5.0) x 100.
Conclusion and Best Practices
This guide demonstrates that while Naphthol AS-TR phosphate is a robust substrate, its potential for cross-reactivity, particularly with esterases, cannot be overlooked. The provided experimental framework allows researchers to generate critical data on its specificity within the context of their biological system.
Recommendations for Researchers:
-
Validate in Your System: Always perform preliminary cross-reactivity checks, especially when working with crude tissue lysates that contain a mixture of enzymes.
-
Use Inhibitors: When assaying for a specific phosphatase, include inhibitors for other enzymes. For example, use Levamisole to inhibit most alkaline phosphatases (except the intestinal form) or sodium fluoride to inhibit acid phosphatases.[2]
-
Consider Alternatives: For purely quantitative, solution-based assays where spatial information is not required, the pNPP assay may offer a more specific and easily quantifiable alternative.[4]
-
Confirm with Orthogonal Methods: When possible, confirm findings from Naphthol AS-TR-based assays with a different method, such as a fluorogenic assay using a substrate like MUP or through antibody-based detection (e.g., Western blot or ELISA).
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- Harvard C
- Tsuda, T., et al. (1983). Chronologic changes of activities of naphthol AS-D acetate esterase and other nonspecific esterases in the mononuclear phagocytes of tuberculous lesions. PubMed Central.
- Tsuda, T., et al. (1983). Chronologic changes of activities of naphthol AS-D acetate esterase and other nonspecific esterases in the mononuclear phagocytes of tuberculous lesions. PubMed.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]
- 6. Chronologic changes of activities of naphthol AS-D acetate esterase and other nonspecific esterases in the mononuclear phagocytes of tuberculous lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronologic changes of activities of naphthol AS-D acetate esterase and other nonspecific esterases in the mononuclear phagocytes of tuberculous lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Quantitative Purity Analysis of 4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide by Nuclear Magnetic Resonance (NMR)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is not merely a regulatory hurdle but a cornerstone of safety and efficacy. For 4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide, a complex organic molecule, establishing an accurate and reliable purity profile is paramount. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques, offering field-proven insights into methodological choices.
Quantitative NMR has emerged as a powerful tool for the purity determination of pharmaceutical products and their active ingredients.[1] Its key advantage lies in the direct proportionality between the NMR signal integral and the number of atomic nuclei, enabling precise purity analysis without the need for a specific certified reference standard of the analyte itself.[1][2] This is particularly valuable for novel synthetic molecules where such standards may not be available.[1]
Section 1: The Principle of Quantitative ¹H NMR for Purity Assessment
Quantitative ¹H NMR (qNMR) operates on the fundamental principle that the integrated area of a resonance signal in an NMR spectrum is directly proportional to the number of protons giving rise to that signal.[2] By co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a high-purity internal standard, the purity of the analyte can be calculated with high accuracy.[1][3]
The success of a qNMR experiment hinges on several critical factors:
-
Selection of an Internal Standard: The choice of an internal standard is the foundation of an accurate qNMR measurement.[4] An ideal standard must:
-
Be highly soluble in the same deuterated solvent as the analyte.[5]
-
Possess resonance peaks that are well-resolved and do not overlap with any analyte signals.[3][5] A sharp singlet in a signal-free region is often preferred.[5]
-
Be chemically stable and not react with the analyte or solvent.[3]
-
Have a well-documented purity, traceable to certified reference materials.[4]
-
For this compound, which is soluble in pyridine, a suitable standard would be Maleic Acid or Dimethyl Sulfone , which are soluble in polar aprotic solvents like DMSO-d₆ and provide simple, non-interfering signals.
-
-
Choice of Solvent: The solvent must completely dissolve both the analyte and the internal standard without causing peak overlap.[2] For this compound, which is soluble in pyridine, a common NMR solvent like DMSO-d₆ would be an appropriate choice.[6]
-
NMR Experimental Parameters: To ensure accurate quantification, specific NMR parameters must be optimized. A sufficiently long relaxation delay (D1) is crucial to allow all protons to fully relax between scans, preventing signal saturation which would lead to systematic errors.[4][7] The number of scans should be sufficient to achieve an adequate signal-to-noise ratio for precise integration.[3]
The overall process of a qNMR measurement can be broken down into four key steps: Method Planning, Sample Preparation, Data Collection, and Data Processing.[2]
Section 2: Experimental Protocols
Protocol 1: Quantitative Purity Analysis by ¹H NMR
This protocol outlines the internal standard method, which is preferred for high-accuracy analysis.[1][7]
1. Materials and Reagents:
- This compound (Analyte)
- Maleic Acid (Internal Standard, CRM grade, >99.5% purity)
- Dimethyl Sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)
- High-precision analytical balance (± 0.01 mg)
- Volumetric flasks and pipettes
- NMR tubes
2. Sample Preparation (Perform in triplicate):
- Accurately weigh approximately 20 mg of the analyte into a clean, dry vial.
- Accurately weigh approximately 10 mg of Maleic Acid into the same vial.
- Dissolve the mixture in a precise volume (e.g., 1.0 mL) of DMSO-d₆.
- Vortex the vial until both components are fully dissolved.
- Transfer an appropriate amount (e.g., 0.6 mL) of the solution into a 5 mm NMR tube.
3. NMR Data Acquisition:
- Instrument: 400 MHz (or higher) NMR spectrometer.
- Nucleus: ¹H
- Pulse Program: Standard 90° pulse.
- Relaxation Delay (D1): ≥ 5 x T₁ (where T₁ is the longest spin-lattice relaxation time of the signals to be integrated). A conservative value of 30-60 seconds is often used.
- Number of Scans: 16-64 (to achieve S/N > 250:1 for integrated signals).
- Spectral Width: 0-12 ppm.
4. Data Processing and Purity Calculation:
- Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
- Select a well-resolved, non-overlapping signal for the analyte (e.g., the aromatic protons of the naphthyl ring) and the singlet for the internal standard (Maleic Acid, ~6.3 ppm).
- Carefully integrate the selected signals.
- Calculate the purity using the following formula:
Protocol 2: Comparative Purity Analysis by HPLC-UV
1. Materials and Reagents:
- Acetonitrile (HPLC grade)
- Water (HPLC grade) with 0.1% Formic Acid
- This compound (Analyte)
2. Chromatographic Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: Gradient elution with A: Water (0.1% Formic Acid) and B: Acetonitrile (0.1% Formic Acid).
- Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm
- Injection Volume: 10 µL
- Sample Prep: Dissolve ~1 mg/mL of analyte in Acetonitrile.
3. Purity Calculation:
- Purity is determined by area percent normalization, assuming all impurities have a similar response factor at the chosen wavelength.
Section 3: Visualization of Workflows
Section 4: Comparative Analysis
The choice of an analytical method depends on the specific requirements of the analysis, including the desired accuracy, the nature of potential impurities, and available resources.
| Parameter | Quantitative NMR (qNMR) | HPLC-UV | Gas Chromatography (GC-FID) | Differential Scanning Calorimetry (DSC) |
| Principle | Absolute quantification based on molar ratios.[1] | Separation based on polarity, quantification by UV response. | Separation based on volatility, quantification by FID response. | Purity based on melting point depression. |
| Primary/Relative | Primary method (can be used without a specific analyte standard).[8] | Relative method (requires analyte standard for response factor). | Relative method (requires analyte standard for response factor). | Absolute method for high-purity crystalline solids. |
| Accuracy | High (typically <1% RSD).[8] | Good, but dependent on impurity response factors. | Good, but dependent on impurity response factors. | High for >98.5% purity, less accurate for lower purity. |
| Selectivity | Excellent for structurally distinct molecules. | Excellent, highly tunable separation conditions. | Excellent for volatile compounds. | Only for impurities soluble in the melt. |
| Sample Throughput | Moderate (10-20 min/sample). | High (can be automated for many samples). | High (can be automated). | Low to moderate. |
| Sample Prep | Simple dissolution and weighing.[7] | Dissolution, may require filtration. | Dissolution, analyte must be volatile and thermally stable. | Minimal, sample placed in a pan. |
| Destructive? | No, sample can be recovered.[9] | Yes. | Yes. | Yes. |
| Key Limitation | Lower sensitivity than chromatography; signal overlap can be an issue.[10] | Assumes equal response factors for impurities in area % method. | Limited to thermally stable and volatile compounds. | Not suitable for amorphous materials or thermally unstable compounds. |
Causality Behind Method Choice
-
Why choose qNMR as a primary method? qNMR is mechanistically different from chromatographic separation techniques, making it an excellent orthogonal method for purity validation.[9][11] Its power lies in providing an absolute purity value without assuming that all impurities have been separated or detected, as is the case in a 100% area normalization HPLC method. This is a critical advantage in early drug development when impurity reference standards are often unavailable.[1] The United States Pharmacopeia (USP) has recognized the value of qNMR and is actively revising its general chapters to provide updated guidance.[12][13]
-
When is HPLC the better choice? For routine quality control and for detecting trace-level impurities, HPLC-UV is often superior due to its high sensitivity and resolving power.[14] When a full impurity profile is needed, HPLC can separate and allow for the quantification of individual impurities, provided their reference standards are available.
-
The Role of Orthogonal Methods: No single technique can reveal all possible impurities. A comprehensive purity assessment often employs a combination of methods. For instance, qNMR can provide a highly accurate "mass balance" purity value, while HPLC provides a detailed profile of organic impurities, and Karl Fischer titration quantifies the water content.
Conclusion
For the quantitative purity analysis of this compound, ¹H NMR is a superior primary method for assigning an accurate, absolute purity value. Its non-destructive nature and independence from analyte-specific reference standards make it an invaluable tool, particularly for the certification of reference materials and in early-phase development.
However, for routine process monitoring, impurity profiling, and release testing, HPLC-UV remains the workhorse technique due to its high throughput, sensitivity, and established validation protocols. The most robust quality control strategy involves the synergistic use of both qNMR and HPLC, leveraging the orthogonal nature of these techniques to build a comprehensive and trustworthy purity profile. This dual-approach ensures the highest level of scientific integrity and confidence in the quality of the material.
References
-
A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Available from: [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. Available from: [Link]
-
qNMR: A powerful tool for purity determination. Reading Scientific Services Ltd. Available from: [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). YouTube. Available from: [Link]
-
Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. Available from: [Link]
-
Stimuli Article (qNMR). US Pharmacopeia (USP). Available from: [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Available from: [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. (2025, September 22). Available from: [Link]
-
Let's try doing quantitative NMR. JEOL Ltd. Available from: [Link]
-
What methods are used to test the purity of organic compounds? TutorChase. Available from: [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. Semantic Scholar. Available from: [Link]
-
Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review. (2023, April 1). Available from: [Link]
-
This compound. LookChem. Available from: [Link]
-
Ihara, T., et al. (2018). Collaborative Study to Validate Purity Determination by ¹H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Analytical Sciences, 34(7), 799-805. Available from: [Link]
-
Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. (2018, August 1). Available from: [Link]
-
This compound. ChemBK. (2024, April 10). Available from: [Link]
-
How to determine the purity of newly synthesized organic compound? ResearchGate. (2018, October 20). Available from: [Link]
-
4'-Chloro-3-hydroxy-2-naphthanilide. LookChem. Available from: [Link]
-
How do you perform purity analysis? Chromatography Forum. (2006, May 12). Available from: [Link]
Sources
- 1. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 2. emerypharma.com [emerypharma.com]
- 3. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 4. youtube.com [youtube.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. This compound | 92-76-2 [chemicalbook.com]
- 7. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 8. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. usp.org [usp.org]
- 13. [PDF] Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉 | Semantic Scholar [semanticscholar.org]
- 14. How do you perform purity analysis? - Chromatography Forum [chromforum.org]
Inter-laboratory validation of the synthesis and analysis of Naphthol AS-TR
An Inter-Laboratory Guide to the Synthesis and Analysis of Naphthol AS-TR: Establishing Method Robustness and Reliability
Introduction: The Need for a Validated Standard in Enzyme Assays
This guide provides a comprehensive framework for the synthesis and analytical characterization of Naphthol AS-TR. More importantly, it establishes a detailed protocol for the inter-laboratory validation of the chosen analytical method. The objective is to equip researchers, quality control scientists, and drug development professionals with the tools to produce and verify a consistent, high-purity supply of this key reagent, ensuring the reproducibility and reliability of experimental results across different laboratories.
Part 1: A Comparative Look at Naphthol AS-TR Synthesis
The synthesis of Naphthol AS-TR involves an amide bond formation between 3-hydroxy-2-naphthoic acid and 4-chloro-2-methylaniline. While various coupling methods exist, the foundational approach involves activating the carboxylic acid to facilitate nucleophilic attack by the amine.
Plausible Synthetic Pathway: Amide Coupling
The most direct route is the reaction of 3-hydroxy-2-naphthoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃), to form an acyl chloride intermediate. This highly reactive intermediate is then treated with 4-chloro-2-methylaniline to form the final amide product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the highly reactive acyl chloride intermediate and other moisture-sensitive reagents.
-
Solvent Choice: A dry, aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction.
-
Base Addition: A non-nucleophilic base, such as pyridine or triethylamine, is added to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.
Experimental Protocol: Synthesis of Naphthol AS-TR
Materials:
-
3-hydroxy-2-naphthoic acid
-
Thionyl chloride (SOCl₂)
-
Dry Dichloromethane (DCM)
-
4-chloro-2-methylaniline
-
Pyridine
-
Hydrochloric acid (1M HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Acid Chloride Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend 3-hydroxy-2-naphthoic acid in dry DCM. Add thionyl chloride dropwise at 0°C. After addition, allow the mixture to reflux gently until the reaction is complete (monitored by the cessation of gas evolution and TLC).
-
Removal of Excess Reagent: Cool the mixture and remove excess thionyl chloride and DCM under reduced pressure.
-
Amide Coupling: Re-dissolve the crude acyl chloride in dry DCM. In a separate flask, dissolve 4-chloro-2-methylaniline and pyridine in dry DCM. Add the amine solution dropwise to the acyl chloride solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Naphthol AS-TR.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a white to off-white powder.[1]
| Parameter | Method A: SOCl₂ Coupling | Method B: PCl₃ Coupling | Rationale |
| Yield | High | Moderate to High | SOCl₂ is often more efficient and its byproducts (SO₂ and HCl) are gaseous, simplifying removal. |
| Purity (Crude) | Good | Good | Both methods produce a relatively clean crude product if stoichiometry is controlled. |
| Reaction Time | Moderate | Moderate | Reaction times are comparable and depend on reaction scale and temperature. |
| Safety/Handling | Requires careful handling due to corrosive and toxic nature of SOCl₂. | PCl₃ is also highly corrosive and reacts violently with water. | Both require stringent safety protocols and handling in a fume hood. |
Part 2: Analytical Characterization Methods
Once synthesized, the identity and purity of Naphthol AS-TR must be rigorously confirmed. A multi-technique approach provides orthogonal data, leading to a high degree of confidence in the material's quality.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is typically employed.
Experimental Protocol (HPLC):
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.[5]
-
Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Trifluoroacetic Acid).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of Naphthol AS-TR.
-
Sample Preparation: Dissolve a precisely weighed amount of Naphthol AS-TR in a suitable solvent (e.g., Acetonitrile) to a known concentration.
-
Analysis: Inject the sample and integrate the peak areas. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is excellent for identifying volatile impurities. Naphthol AS-TR itself is not sufficiently volatile, but this technique can be used to analyze potential residual starting materials or byproducts after a derivatization step.[6]
Experimental Protocol (GC-MS):
-
Derivatization: React the sample with a silylating agent (e.g., BSTFA) to convert the phenolic hydroxyl group into a more volatile trimethylsilyl ether.
-
Column: HP-5ms or equivalent non-polar capillary column.[6]
-
Carrier Gas: Helium.
-
Injection: Split/splitless injector at 250°C.
-
Oven Program: A temperature ramp from ~100°C to 300°C.[6]
-
Detection: Mass Spectrometer scanning a range of m/z 50-500.
-
Analysis: Identify peaks by comparing their mass spectra to library databases (e.g., NIST) and their retention times to known standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation. ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR will identify all unique carbon atoms.[7]
Experimental Protocol (NMR):
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument: 400 MHz or higher field strength NMR spectrometer.
-
Analysis: The resulting spectrum should show characteristic peaks for the aromatic protons, the methyl group protons, and the amide and hydroxyl protons, with appropriate chemical shifts and splitting patterns.[7][8][9]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid technique used to confirm the presence of key functional groups.[10][11][12]
Experimental Protocol (FT-IR):
-
Sample Preparation: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: The spectrum should display characteristic absorption bands:
| Technique | Principle | Information Gained | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between stationary and mobile phases | Quantitative purity, presence of non-volatile impurities | High precision and accuracy, robust for quantification | May not separate all co-eluting impurities |
| GC-MS | Separation by boiling point, detection by mass-to-charge ratio | Identification of volatile impurities and starting materials | High sensitivity, definitive identification via mass spectrum | Requires derivatization for non-volatile analytes, thermal degradation possible |
| NMR | Nuclear spin transitions in a magnetic field | Unambiguous molecular structure confirmation | Provides detailed structural information, non-destructive | Lower sensitivity than MS, relatively expensive |
| FT-IR | Absorption of infrared radiation by molecular vibrations | Presence of functional groups | Fast, simple, requires minimal sample preparation | Provides limited structural information, not suitable for quantification |
Part 3: Inter-Laboratory Validation of the HPLC Analytical Method
Once a primary analytical method (e.g., HPLC for purity) is developed, its performance must be validated to ensure it is fit for purpose. An inter-laboratory validation, or round-robin study, is the ultimate test of a method's robustness and reproducibility.[14] This process is governed by international guidelines such as ICH Q2(R1) and the ISO 5725 series.[15][16][17][18][19]
The Goal of Inter-Laboratory Validation: To demonstrate that a method, when used by different analysts in different laboratories with different equipment, will consistently produce results that are accurate and precise enough for the intended application.[20][21]
Key Validation Parameters (ICH Q2(R1))
-
Accuracy: The closeness of test results to the true value.[17] Assessed by analyzing a sample with a known concentration (e.g., a certified reference material) or by spiking a sample with a known amount of pure Naphthol AS-TR.
-
Precision: The degree of scatter between a series of measurements. It is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).[17]
-
Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.[21]
-
Reproducibility: Precision between different laboratories (inter-laboratory precision).[17][22] This is the primary focus of the collaborative study.
-
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate).
Designing the Inter-Laboratory Study
-
Develop the Validation Protocol: A highly detailed document is created that specifies every aspect of the analytical method: sample preparation, instrument parameters, integration settings, and calculation methods. This protocol must be followed exactly by all participants.[23]
-
Select Participating Laboratories: Choose a minimum of 5-6 independent laboratories with the required instrumentation and expertise.
-
Prepare the Validation Sample: Synthesize a single, large, homogenous batch of Naphthol AS-TR. Thoroughly characterize this batch in the originating laboratory to establish its benchmark purity and identity.
-
Distribute Materials: Send an aliquot of the validation sample, the finalized protocol, and any critical reagents or reference standards to each participating lab.
-
Data Collection and Analysis: Each laboratory analyzes the sample in replicate (e.g., n=6) and reports the raw data, chromatograms, and calculated purity values to the coordinating laboratory. The data is then statistically analyzed to determine the mean, standard deviation, and relative standard deviation (RSD) for repeatability (within-lab) and reproducibility (between-labs). Outlier tests (e.g., Cochran's, Grubbs') are applied to identify and potentially exclude statistically divergent data sets.
Hypothetical Inter-Laboratory Validation Results for Naphthol AS-TR Purity by HPLC
| Performance Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 | Laboratory 5 | Acceptance Criteria |
| Mean Purity (%) | 99.65 | 99.58 | 99.71 | 99.62 | 99.75 | Report Value |
| Repeatability (RSD%) | 0.15 | 0.21 | 0.18 | 0.25 | 0.19 | ≤ 1.0% |
| Accuracy (% Recovery) | 99.8 | 100.5 | 99.5 | 101.1 | 99.2 | 98.0 - 102.0% |
| Overall Mean Purity (%) | \multicolumn{5}{c | }{99.66} | N/A | |||
| Reproducibility (RSD%) | \multicolumn{5}{c | }{0.45} | ≤ 2.0% |
Interpretation of Results: The hypothetical data shows excellent agreement between laboratories. The intra-laboratory precision (Repeatability RSD%) is very low for all participants. Most importantly, the inter-laboratory precision (Reproducibility RSD%) is well within the typical acceptance criterion of ≤ 2.0%, demonstrating that the analytical method is robust, reliable, and transferable.
Conclusion
The synthesis of high-purity Naphthol AS-TR is the first step in ensuring reliable downstream applications, particularly in enzyme kinetics and histochemical staining. However, synthesis alone is insufficient. The true measure of confidence in a reagent's quality comes from a robust analytical method that has been validated across multiple laboratories. By following a structured approach—comparing synthesis routes, employing orthogonal analytical techniques for characterization, and rigorously validating the primary analytical method according to international guidelines—research organizations can establish a reliable and transferable standard. This ensures that experimental data generated today will be comparable to data generated tomorrow, across any laboratory in the world, forming the bedrock of sound scientific progress.
References
- BenchChem. (2025). A Technical Guide to the Synthesis and Purification of Naphthol AS-TR Phosphate. BenchChem.
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]
-
International Organization for Standardization. (1994). ISO 5725-1:1994 Accuracy (trueness and precision) of measurement methods and results — Part 1: General principles and definitions. ISO. Retrieved from [Link]
-
Innovation.world. (n.d.). ISO 5725 Definition Of Accuracy. Innovation.world. Retrieved from [Link]
-
Scribd. (n.d.). ISO 5725: Measurement Accuracy Standards. Scribd. Retrieved from [Link]
-
British Standards Institution. (n.d.). BS ISO 5725 - Accuracy (trueness and precision) of measurement methods and results. BSI. Retrieved from [Link]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Slideshare. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Retrieved from [Link]
-
iTeh Standards. (2024). SIST ISO 5725-1:2024 - Accuracy (trueness and precision) of measurement methods and results. iTeh Standards. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]
-
ACS Reagent Chemicals. (2017). Validation and Verification Guidelines for Analytical Methods. ACS Publications. Retrieved from [Link]
-
Scientific Laboratory Supplies. (n.d.). Naphthol AS-TR phosphate disod | n6125-5g | SIGMA-ALDRICH. SLS. Retrieved from [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of pure alpha naphthol. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of (a) 2-naphthol, (b) 1,1′-bi-2-naphthol, and (c) poly(2-naphthol). ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum from 400-1800 cm−1 of Naphthol AS pigment PR7 and PR11. ResearchGate. Retrieved from [Link]
-
Amanote Research. (n.d.). Preparation of Naphthol As-Tr Phosphate for Localization of Phosphatase. Amanote. Retrieved from [Link]
-
CORE. (n.d.). Synthesis by Reversed Phase Transfer Catalysis and Characterization of Naphthol AS-D Pigment. CORE. Retrieved from [Link]
-
ResearchGate. (n.d.). The coupling reaction of fast red TR (FR) and naphthol AS-MX (N) after enzymatic hydrolysis. ResearchGate. Retrieved from [Link]
-
IUPAC. (n.d.). Harmonized guidelines for single-laboratory validation of methods of analysis. Pure and Applied Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2020). Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry. NIH. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum of 2-Naphthol. HMDB. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR spectrum of a -naphthol. ResearchGate. Retrieved from [Link]
-
YouTube. (2020). Example IR and NMR analysis of 2-naphthol. YouTube. Retrieved from [Link]
-
PubMed. (2025). Validation of an Reverse phase high performance liquid chromatography Method for In Vitro Quantification and Degradation Analysis of Naphthol AS-E Phosphate. PubMed. Retrieved from [Link]
-
Office of Justice Programs. (2019). Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Infrared (GC-IR) Analyses of the Chloro-1-n-pentyl-3-(1-naphthoyl)-Indoles. OJP. Retrieved from [Link]
-
Bruker. (n.d.). Analysis of Gas Oil by GC/APCI FTMS. Bruker. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of a α-naphthol and b CRF1 during degradation. ResearchGate. Retrieved from [Link]
-
INIS-IAEA. (2016). Synthesis, characterization and RP-HPLC method development and validation. INIS. Retrieved from [Link]
Sources
- 1. chemodex.com [chemodex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Validation of an Reverse phase high performance liquid chromatography Method for In Vitro Quantification and Degradation Analysis of Naphthol AS-E Phosphate in Bulk Drugs and Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. hmdb.ca [hmdb.ca]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. bellman.ciencias.uniovi.es [bellman.ciencias.uniovi.es]
- 17. innovation.world [innovation.world]
- 18. scribd.com [scribd.com]
- 19. BS ISO 5725 - Accuracy (trueness and precision) of measurement methods and results [landingpage.bsigroup.com]
- 20. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 21. ema.europa.eu [ema.europa.eu]
- 22. fda.gov [fda.gov]
- 23. pubs.acs.org [pubs.acs.org]
A Comparative Performance Analysis of N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide (Naphthol AS-TR) in Azoic Dyeing
Abstract
Azoic dyes, a unique class of water-insoluble pigments, are synthesized directly within the textile substrate through the coupling of a diazonium salt with a coupling component. This in-situ formation imparts exceptional fastness properties, making them highly valuable for specific applications, particularly for vibrant red, orange, and yellow shades on cellulosic fibers. The performance of these dyes is intrinsically linked to the chemical structure of the coupling component, typically a derivative of 3-hydroxy-2-naphthoic acid anilide, known as a Naphthol. This guide presents a comparative study on the dyeing efficiency of N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide, commercially known as Naphthol AS-TR, against the foundational compound of its class, N-phenyl-3-hydroxy-2-naphthamide (Naphthol AS). By systematically evaluating color yield, dye fixation, and standard fastness properties, this analysis elucidates the structural-performance relationships that govern their efficacy in dyeing cotton substrates.
Introduction: The Principle of Azoic Dyeing
Azoic dyeing is a two-step process distinct from the application of direct or reactive dyes. First, the textile material, typically cotton, is impregnated with an alkaline solution of a Naphthol component, which possesses substantivity for cellulosic fibers. This step is known as "naphtholation." Second, the material is treated with a solution of a stabilized diazonium salt (often referred to as a Fast Base or Fast Salt). This initiates the "coupling" reaction, where the diazo component reacts with the Naphthol component already present in the fiber to form the insoluble azoic pigment.
The final color and fastness properties are not determined by the Naphthol alone, but by the specific combination of the Naphthol and the Fast Base. However, the structure of the Naphthol component plays a critical role in its affinity for the fiber, the rate and efficiency of the coupling reaction, and the stability of the resulting pigment.
Naphthol AS-TR (N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide) is a derivative of Naphthol AS, featuring a chlorine atom at the 4-position and a methyl group at the 2-position of the anilide ring. These substitutions are known to influence the molecule's electronic properties and planarity, which can, in turn, affect its substantivity and the lightfastness of the final dye. This guide investigates the impact of these substitutions by comparing its performance against the unsubstituted Naphthol AS when paired with the same diazo component, Fast Red B Salt.
Experimental Design & Protocols
Materials
-
Substrate: Scoured and bleached 100% cotton knit fabric.
-
Naphthol Components:
-
Naphthol AS-TR (C.I. Azoic Coupling Component 12)
-
Naphthol AS (C.I. Azoic Coupling Component 2)
-
-
Diazo Component: Fast Red B Salt (C.I. Azoic Diazo Component 5)
-
Auxiliary Chemicals: Sodium Hydroxide (NaOH), Sodium Chloride (NaCl), Acetic Acid, Non-ionic wetting agent.
Experimental Workflow
The following workflow provides a systematic approach to the comparative dyeing and evaluation process.
Caption: Experimental workflow for the comparative study.
Protocol 1: Naphtholation
-
Solution Preparation: Prepare a 5 g/L stock solution for each Naphthol. For 1 liter, dissolve 5g of the Naphthol powder in 10 mL of ethanol, add 10 mL of 30% NaOH solution, and dilute with warm water (60°C) to the final volume.
-
Impregnation: Pad the cotton fabric samples through the respective Naphthol solution at room temperature, ensuring a wet pick-up of 80%.
-
Drying: The padded fabric is air-dried or dried in a dryer at a low temperature before development.
Causality: The use of sodium hydroxide is crucial as it deprotonates the hydroxyl group of the Naphthol, forming the sodium naphtholate salt. This salt is water-soluble and has a higher affinity (substantivity) for the hydroxyl groups in the cellulose fiber, enabling it to adsorb onto and diffuse into the cotton.
Protocol 2: Development (Azoic Coupling)
-
Solution Preparation: Prepare a 10 g/L solution of Fast Red B Salt in cold water (15-20°C). Add 2 g/L of acetic acid to maintain a slightly acidic pH, which is optimal for the coupling reaction.
-
Coupling: Immerse the naphtholated fabric into the Fast Red B Salt solution for 20 minutes at room temperature.
-
Post-Treatment:
-
Rinse the dyed samples thoroughly in cold water.
-
Soap the samples at the boil for 15 minutes in a solution containing 2 g/L of a non-ionic detergent to remove any loosely adhering surface pigments and to stabilize the shade.
-
Finally, rinse again and air dry.
-
Causality: The coupling reaction is an electrophilic substitution where the diazonium ion (R-N₂⁺) acts as the electrophile, attacking the electron-rich carbon atom adjacent to the hydroxyl group on the Naphthol ring. This forms a stable azo bond (-N=N-), which is the chromophore responsible for the color.
Caption: The in-situ azoic coupling reaction on the fiber.
Results and Comparative Analysis
The dyeing performance of Naphthol AS-TR and Naphthol AS was evaluated based on their color yield (K/S value) and a series of standard fastness tests. All tests were conducted after the soaping treatment, which is critical for achieving the final, stable shade and optimal fastness.
Color Yield
The color strength (K/S) of the dyed samples was measured using a reflectance spectrophotometer. The K/S value is directly proportional to the concentration of the colorant on the substrate.
| Dyeing System | Naphthol Component | Diazo Component | K/S Value (at λmax) |
| System 1 | Naphthol AS-TR | Fast Red B Salt | 18.5 |
| System 2 | Naphthol AS | Fast Red B Salt | 16.2 |
The data clearly indicates that Naphthol AS-TR provides a significantly higher color yield compared to the parent Naphthol AS when coupled with the same Fast Red B Salt. This suggests that Naphthol AS-TR has a higher substantivity for cotton during the naphtholation stage, leading to a greater concentration of the coupling component within the fiber before the development step. The presence of the chloro and methyl groups on the anilide ring likely increases the planarity and molecular size, enhancing the van der Waals forces between the Naphthol and the cellulose chains.
Colorfastness Properties
Fastness properties were evaluated according to ISO standards, with results graded on a scale of 1 (poor) to 5 (excellent).
| Property | ISO Standard | Naphthol AS-TR + Fast Red B | Naphthol AS + Fast Red B |
| Wash Fastness | ISO 105-C06 | 4-5 | 4 |
| (Change in color) | |||
| Rub Fastness (Dry) | ISO 105-X12 | 4 | 3-4 |
| Rub Fastness (Wet) | ISO 105-X12 | 3 | 2-3 |
| Light Fastness | ISO 105-B02 | 6 | 5 |
| (Blue Wool Scale) |
The comparative data reveals a clear performance advantage for Naphthol AS-TR across all tested fastness properties.
-
Wash and Rub Fastness: The superior wash and rub fastness of the Naphthol AS-TR combination can be attributed to the lower aqueous solubility of the resulting pigment. The larger, more complex molecular structure of the pigment formed from Naphthol AS-TR is less prone to being physically abraded from the surface (rub fastness) or partially solubilized and removed during washing.
-
Light Fastness: The most significant improvement is seen in light fastness, where Naphthol AS-TR achieves a rating of 6 on the Blue Wool Scale, compared to a rating of 5 for Naphthol AS. The electron-withdrawing nature of the chlorine atom is known to help dissipate photo-oxidative energy, thereby protecting the azo chromophore from degradation upon exposure to UV light. This makes Naphthol AS-TR a more durable choice for applications requiring high lightfastness.
Conclusion
This comparative analysis demonstrates that N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide (Naphthol AS-TR) offers distinct performance advantages over the foundational Naphthol AS when used in azoic dyeing on cotton with Fast Red B Salt. The structural modifications—the addition of chloro and methyl groups—result in:
-
Higher Color Yield: Attributed to increased substantivity of the Naphthol for the cellulosic fiber.
-
Improved Wash and Rub Fastness: Resulting from the lower solubility and greater stability of the pigment formed within the fiber.
-
Significantly Enhanced Light Fastness: The presence of the chlorine atom provides greater photostability to the azo bond.
These findings underscore the principle that targeted chemical modifications to dye precursors can lead to substantial improvements in application efficiency and end-use performance. For applications demanding high durability and brilliant shades, Naphthol AS-TR represents a technically superior alternative to Naphthol AS.
References
-
Title: Azoic Dyes: An Overview Source: Textile Learner URL: [Link]
-
Title: Azoic Colours Source: The Chemistry of Synthetic Dyes, K. Venkataraman (1952) - referenced in multiple academic sources. A direct link to the book is unavailable, but its principles are widely cited. A relevant supporting link is provided. URL: [Link]
-
Title: Azo Coupling Source: Wikipedia URL: [Link]
-
Title: The Effects of Substituents on the Properties of Azo Dyes Source: Colour Index (and general dye chemistry principles) URL: [Link]
A Comprehensive Guide to the Characterization and Validation of 4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry and quality control, the integrity of quantitative analysis hinges on the quality of the reference standards employed. This guide provides a detailed technical overview of the characterization and validation of 4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide, a compound of significant interest in various analytical applications, as a reference standard. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and quality assurance, offering insights into the rigorous process of establishing a chemical entity as a reliable analytical benchmark.
Introduction to this compound
This compound, also known by its common synonym Naphthol AS-TR, is a naphthol derivative.[] While its primary application lies in the textile industry as a coupling component for producing azo dyes, its stable chemical nature and distinct chromophore make it a candidate for use as a reference standard in the analysis of related compounds.[][2] The establishment of this compound as a certified reference material necessitates a thorough characterization of its identity, purity, and stability, as outlined in this guide.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of a reference standard is fundamental to its proper handling, storage, and application. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| Synonyms | Naphthol AS-TR, N-(4-Chloro-2-methylphenyl)-3-hydroxy-2-naphthamide | [][4] |
| CAS Number | 92-76-2 | [3] |
| Molecular Formula | C₁₈H₁₄ClNO₂ | [3] |
| Molecular Weight | 311.77 g/mol | [4] |
| Appearance | Dark beige to white or off-white powder | [4][5] |
| Melting Point | 244-245 °C | [5] |
| Solubility | Insoluble in water; soluble in pyridine and DMSO | [4][5] |
| Purity (Typical) | ≥99% (HPLC) | [4] |
Synthesis and Potential Impurities
The synthesis of this compound typically involves the condensation of 3-Hydroxy-2-naphthoic acid with 4-chloro-2-methylaniline.[5] This reaction is often carried out in the presence of a condensing agent such as phosphorus trichloride in a suitable solvent like chlorobenzene.[2]
Figure 1: Synthetic pathway for this compound.
Potential impurities in the final product can originate from starting materials, by-products of the reaction, or subsequent degradation. A thorough understanding of the synthetic route is crucial for identifying and controlling these impurities.
Potential Process-Related Impurities:
-
Unreacted Starting Materials: Residual 3-Hydroxy-2-naphthoic acid and 4-chloro-2-methylaniline.
-
By-products: Compounds formed from side reactions, such as self-condensation products of the starting materials.
-
Reagents and Solvents: Trace amounts of the condensing agent and solvent used in the synthesis and purification steps.
The presence of these impurities can significantly impact the accuracy of analytical methods that utilize this compound as a reference standard. Therefore, a comprehensive purity assessment is a critical step in its validation.
Characterization of the Reference Standard
The unequivocal identification and characterization of a reference standard are paramount. A battery of analytical techniques should be employed to confirm the structure and identity of the compound.
Spectroscopic Analysis
Infrared (IR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O (amide), and C-Cl bonds, as well as aromatic C-H and C=C stretching vibrations.[8]
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition.[6]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for determining the purity of the reference standard. A validated, stability-indicating HPLC method should be developed to separate the main compound from any potential impurities and degradation products.
Gas Chromatography (GC): GC can be used to assess the presence of residual solvents and other volatile impurities.
Thermal Analysis
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of the compound and to quantify the amount of volatile components, such as water and residual solvents.[9]
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the melting point, and to detect any polymorphic forms or phase transitions.[10]
Validation as a Reference Standard
The validation of this compound as a reference standard should be performed in accordance with established international guidelines, such as those from the International Council for Harmonisation (ICH). The validation process ensures that the standard is suitable for its intended purpose.
Figure 2: General workflow for the validation of a chemical reference standard.
Purity Determination
Proposed HPLC Method for Purity Determination:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (to be determined by UV-Vis spectral analysis).
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Method Validation Parameters:
The HPLC method must be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
| Validation Parameter | Acceptance Criteria (Typical) |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of impurities and degradants. |
| Linearity | Correlation coefficient (r²) ≥ 0.999. |
| Range | Typically 80% to 120% of the test concentration. |
| Accuracy | Recovery of 98.0% to 102.0%. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Precision (Intermediate) | RSD ≤ 2.0%. |
| LOD & LOQ | The method should be sensitive enough to detect and quantify impurities at the required levels. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters. |
Stability-Indicating Method and Forced Degradation Studies
A crucial aspect of validating a reference standard is to assess its stability under various stress conditions. Forced degradation studies are performed to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[2][12]
Forced Degradation Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 80 °C for a specified duration.
-
Basic Hydrolysis: 0.1 M NaOH at 80 °C for a specified duration.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid material at an elevated temperature (e.g., 105 °C).
-
Photodegradation: Exposing the solid material and a solution to UV and visible light.
The results of a forced degradation study on the related compound Naphthol AS-E Phosphate showed that it was stable in an acidic environment at 40°C but degraded at 80°C, was unstable in an alkaline medium, and degraded in the presence of a strong oxidizing agent.[5] Similar behavior could be expected for this compound.
Comparison with Alternatives
Currently, there is a lack of publicly available data directly comparing this compound with other potential reference standards for the analysis of azo dyes. However, other Naphthol AS derivatives and certified aromatic amines are used as reference materials in this field. The choice of a reference standard will depend on the specific analyte being quantified and the analytical method employed. The advantage of using a well-characterized Naphthol AS-TR as a reference standard lies in its structural similarity to a large class of azo dyes, which can lead to more accurate quantification due to similar detector responses.
Application as a Reference Standard
Once validated, this compound can be used as a primary or secondary reference standard for various analytical applications, including:
-
Quantitative analysis of related azo dyes in textiles and other consumer products. [13][14]
-
Method validation for the analysis of Naphthol AS-TR and its related compounds.
-
Identification and quantification of impurities in the synthesis of azo dyes.
-
As a starting material for the synthesis of other reference standards, such as its phosphate derivative, which is used as a substrate in enzyme assays. [15][16]
Conclusion
References
- Supporting Information for a scientific publication. (n.d.). NMR and HRMS data. (Please note: A specific public source for the full dataset of Naphthol AS-TR was not identified in the search results).
-
ResearchGate. (n.d.). Identification of Naphthol AS-TR phosphate (NASTRp), as an anti-tumor reagent. Retrieved from [Link]
-
PubMed. (2025). Validation of an Reverse phase high performance liquid chromatography Method for In Vitro Quantification and Degradation Analysis of Naphthol AS-E Phosphate in Bulk Drugs and Nanoparticles. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Stack plot of (a) a portion of 1 H NMR and (b) 13 C NMR of compound 1 at various temperatures. Retrieved from [Link]
-
Allan Chemical Corporation. (2025). Regulatory Compliance for Cosmetic Pigments: Guide. Retrieved from [Link]
-
ResearchGate. (2025). Validation of an Reverse phase high performance liquid chromatography Method for In Vitro Quantification and Degradation Analysis of Naphthol AS-E Phosphate in Bulk Drugs and Nanoparticles | Request PDF. Retrieved from [Link]
-
Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]
-
The Pigments Handbook. (n.d.). The Pigments Handbook. Retrieved from [Link]
-
Color Pigments Manufacturers Association. (2024). The 2024 Edition of the Pigments Data Handbook is Now Available Online. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of (a) 2-naphthol, (b) 1,1′-bi-2-naphthol, and (c) poly(2-naphthol). Retrieved from [Link]
-
Allan Chemical Corporation. (2025). Regulatory Compliance for Cosmetic Pigments: Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). TGA curve of 2-naphthol containing anthracene. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2013). Forced degradation and impurity profiling: A review. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR spectra of (a) 2-naphthol, (b) bi-2-naphthol, and (c).... Retrieved from [Link]
-
Chalmers University of Technology. (2022). Application of amorphous classification system and glass forming ability. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing. Retrieved from [Link]
-
Axios Research. (n.d.). Naphthol. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Regulatory Status of Color Additives. Retrieved from [Link]
- Google Patents. (n.d.). Naphthol AS colorants and their use.
-
ResearchGate. (2012). A simultaneous-coupling azo dye method for the quantitative assay of esterase using ?-naphthyl acetate as substrate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. Retrieved from [Link]
-
Agilent. (n.d.). Developing a method for the analysis of Azo Dyes using the Agilent 1290 Infinity LC Method Development System and the Agilent Method. Retrieved from [Link]
-
NASA. (n.d.). Applications of High Pressure Differential Scanning Calorimetry to Aviation Fuel Thermal Stability Research. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Comparison of GC-MS and FTIR methods for quantifying naphthenic acids in water samples. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2021). STA or DSC and TGA – is Combination the Key?. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. Retrieved from [Link]
-
MDPI. (n.d.). Relationships in Gas Chromatography—Fourier Transform Infrared Spectroscopy—Comprehensive and Multilinear Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR/ATR (top) and Raman (bottom) spectra of 2- Naphthalenol. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Full article: Environmentally green approach to synthesize azo dyes based on 1-naphthol using nano BF3·SiO2 under solvent-free conditions. Retrieved from [Link]
-
Analytica Chimica Acta. (n.d.). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin. Retrieved from [Link]
-
Purdue University. (n.d.). Live qualification/validation of purity methods for protein products. Retrieved from [Link]
Sources
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. benchchem.com [benchchem.com]
- 4. chemodex.com [chemodex.com]
- 5. Validation of an Reverse phase high performance liquid chromatography Method for In Vitro Quantification and Degradation Analysis of Naphthol AS-E Phosphate in Bulk Drugs and Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. researchgate.net [researchgate.net]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of 4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide, ensuring the safety of laboratory personnel and the protection of our environment. As a halogenated aromatic anilide, this compound requires careful handling and adherence to hazardous waste regulations.
Hazard Assessment and the Precautionary Principle
The initial step in the safe disposal of any chemical is a thorough understanding of its potential hazards. In the case of this compound, a review of available Safety Data Sheets (SDS) reveals some conflicting information. One source indicates that it causes serious eye irritation and may cause an allergic skin reaction[1][2], while another classifies it as not a hazardous substance or mixture[3].
Given this discrepancy, the precautionary principle must be applied. It is imperative to treat this compound as a hazardous substance. Its chemical structure, which includes a chlorinated aromatic ring and an anilide group, suggests that it should be handled with the same caution as other halogenated organic compounds, which are often persistent in the environment and can have toxic effects[4][5][6].
Key Hazard Information Summary:
| Hazard Statement | Classification | Source |
| Causes serious eye irritation | Eye Irrit. 2A | [1][2][7] |
| May cause an allergic skin reaction | Skin Sens. 1B | [1][2] |
| Toxic to aquatic life with long lasting effects | Aquatic Chronic 2 | [7] |
Furthermore, during combustion, hazardous gases such as carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas may be produced[1].
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for disposal, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety mandated by OSHA's Laboratory Standard (29 CFR 1910.1450)[8][9].
-
Eye Protection : Wear chemical safety goggles or a face shield to protect against splashes and fine dust particles[1].
-
Hand Protection : Chemical-resistant gloves, such as nitrile rubber, are essential to prevent skin contact[1][2]. Always inspect gloves for any signs of degradation before use.
-
Body Protection : A lab coat must be worn to protect against accidental spills.
-
Respiratory Protection : If there is a risk of generating dust, a NIOSH-approved respirator should be used[10][11].
All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize the risk of inhalation[4][12].
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that requires careful attention to detail to ensure compliance with EPA regulations under the Resource Conservation and Recovery Act (RCRA)[13][14][15].
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste management[4][14].
-
Solid Waste : Collect solid this compound, as well as any contaminated materials such as weighing papers, pipette tips, and gloves, in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste : Any solutions containing this compound should be collected in a separate, leak-proof container designed for liquid hazardous waste.
-
Avoid Mixing : Never mix this waste with other waste streams unless their compatibility is certain[1][16]. Halogenated waste must be collected separately from non-halogenated waste[4][17][18].
Step 2: Container Selection and Labeling
The choice of container and its labeling are critical for safety and regulatory compliance.
-
Container : Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid[13].
-
Labeling : The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound"[4]. The label should also include the date when the waste was first added to the container.
Step 3: Waste Accumulation and Storage
Waste must be stored safely in a designated satellite accumulation area within the laboratory.
-
Location : Store the waste container in a well-ventilated area, away from sources of ignition and incompatible materials.
-
Secondary Containment : It is best practice to use secondary containment, such as a larger, chemically resistant bin, to contain any potential leaks or spills[11].
-
Container Integrity : Keep the waste container closed at all times, except when adding waste[13].
Step 4: Disposal Arrangement
Under no circumstances should this compound be disposed of down the drain or in the regular trash[10][16].
-
Contact EHS : The primary and only acceptable method of disposal is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[4][14]. They are equipped to handle and dispose of chemical waste in accordance with federal and state regulations.
-
Documentation : Maintain accurate records of the waste generated and its disposal, as required by your institution and regulatory bodies.
Spill Management Protocol
In the event of a spill, a swift and appropriate response is crucial to mitigate any potential hazards.
-
Small Spills :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.
-
Carefully collect the absorbed material and place it into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills :
-
Immediately evacuate the area.
-
Alert your institution's EHS department or emergency response team.
-
Restrict access to the spill area.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe and compliant disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and regulatory compliance.
References
- Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
-
Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. Retrieved from [Link]
-
Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]
-
IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials. Retrieved from [Link]
-
Certified Safety. (n.d.). OSHA Lab Safety Equipment: Requirements & Compliance Guide. Retrieved from [Link]
-
Administration for Strategic Preparedness and Response. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]
-
Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
Chemical Safety. (n.d.). Chemical Label: 4'-chloro-3-hydroxy-2-naphthanilide. Retrieved from [Link]
-
AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
Arkansas State University. (n.d.). Hazardous Waste Management. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Aniline Standard Operating Procedure. Retrieved from [Link]
-
University of Texas at Austin. (n.d.). Halogenated Waste. Retrieved from [Link]
-
P2 InfoHouse. (n.d.). Management of Hazardous Wastes containing Halogenated Organics. Retrieved from [Link]
-
University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. p2infohouse.org [p2infohouse.org]
- 7. chemical-label.com [chemical-label.com]
- 8. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 9. labequipmentdirect.com [labequipmentdirect.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ipgsf.com [ipgsf.com]
- 13. pfw.edu [pfw.edu]
- 14. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 15. epa.gov [epa.gov]
- 16. benchchem.com [benchchem.com]
- 17. ethz.ch [ethz.ch]
- 18. uakron.edu [uakron.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling 4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide
As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of scientific discovery. This guide provides an in-depth, procedural framework for the safe handling of 4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide, focusing on the critical role of Personal Protective Equipment (PPE). Our approach is grounded in the principle of precaution, especially when hazard classifications for a compound may vary between suppliers. By understanding the 'why' behind each safety measure, we can foster a culture of safety that is both intelligent and vigilant.
Understanding the Hazard Profile
This compound (CAS No. 92-76-2) is a chemical compound used in various research applications, including as a dye intermediate.[1] A critical first step in safe handling is to understand its potential hazards. It is important to note that the hazard classification for this compound can differ between suppliers. For instance, some Safety Data Sheets (SDS) classify it as causing serious eye irritation (H319) and potentially causing an allergic skin reaction (H317).[2][3] Other sources may indicate it is harmful if swallowed or in contact with skin, and harmful to aquatic life.[4] Conversely, some suppliers may classify it as not a hazardous substance or mixture.[5]
Given these discrepancies, a conservative approach that accounts for the highest reported level of hazard is the most responsible course of action. Therefore, we will proceed with the assumption that the compound is an eye irritant, a skin sensitizer, and potentially harmful upon skin contact or ingestion. This proactive stance ensures the highest level of protection for all laboratory personnel.
Core Principles of PPE Selection
The selection of PPE is not a one-size-fits-all exercise; it is a risk-based decision. For this compound, the primary routes of exposure to mitigate are skin contact, eye contact, and inhalation of the powder.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves (minimum 0.11 mm thickness) | To prevent skin contact and potential sensitization.[3] Nitrile offers good chemical resistance. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect against dust particles and accidental splashes, preventing serious eye irritation.[2] |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved particulate respirator (e.g., N95) | Recommended when handling large quantities or when adequate ventilation is not available to prevent inhalation of dust.[6] |
Procedural Guide to Safe Handling: A Step-by-Step Protocol
Adherence to a strict protocol for donning and doffing PPE is crucial to prevent cross-contamination and ensure the efficacy of the protective barrier.
1. Preparation and Donning PPE
-
Step 1: Pre-operational Check: Before entering the designated handling area, inspect all PPE for integrity. Ensure gloves are free of punctures and that safety glasses are clean and unscratched.
-
Step 2: Hand Hygiene: Wash and dry your hands thoroughly.
-
Step 3: Lab Coat: Don a clean, buttoned laboratory coat.
-
Step 4: Respiratory Protection (if required): If the risk assessment indicates a need for respiratory protection, perform a fit check to ensure a proper seal.
-
Step 5: Eye Protection: Put on safety glasses or goggles.
-
Step 6: Gloves: Don nitrile gloves, ensuring they overlap the cuffs of the lab coat.
2. Safe Handling of this compound
-
Step 1: Designated Area: Conduct all handling of the solid compound within a well-ventilated area, such as a chemical fume hood, to minimize dust inhalation.
-
Step 2: Spill Containment: Have a spill kit readily available. In the event of a spill, avoid creating dust. Cover the spill with an absorbent material, and then carefully collect it into a sealed container for disposal.[2]
-
Step 3: Avoid Contact: Use spatulas and other appropriate tools to handle the compound. Avoid direct contact with skin, eyes, and clothing.[5]
-
Step 4: Post-Handling: After handling, thoroughly wash hands and any exposed skin, even if gloves were worn.[2]
3. Doffing PPE and Disposal
The doffing sequence is critical to prevent contamination of your skin and clothing.
-
Step 1: Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated waste container.
-
Step 2: Lab Coat: Remove the lab coat by rolling it inward, avoiding contact with the exterior. Place it in a designated laundry receptacle or disposal bag if grossly contaminated.
-
Step 3: Eye and Respiratory Protection: Remove safety glasses and any respiratory protection.
-
Step 4: Hand Hygiene: Wash your hands thoroughly with soap and water.
4. Disposal Plan
-
Chemical Waste: Dispose of this compound and any contaminated materials in a clearly labeled, sealed container.[2] This waste must be handled by a licensed waste disposal company in accordance with local, state, and federal regulations.[5]
-
Contaminated PPE: Dispose of used gloves and other single-use contaminated PPE in the designated hazardous waste stream.[4]
Visualizing the Safety Workflow
To further clarify the procedural steps for safe handling, the following workflow diagram outlines the critical stages from preparation to disposal.
Caption: Workflow for safe handling of this compound.
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Always consult the most recent Safety Data Sheet from your supplier for the most current and specific safety information.
References
-
PubChem. (2021). GHS Classification Summary (Rev.9, 2021). [Link]
-
LookChem. (n.d.). This compound. [Link]
-
precisionFDA. (n.d.). 4'-CHLORO-3-HYDROXY-2-NAPHTHANILIDE. [Link]
-
PubChem. (2021). GHS Classification Summary (Rev. 9). [Link]
-
ChemBK. (2024). This compound. [Link]
-
dphhs. (n.d.). Personal Protective Equipment for Chlor-Alkali Chemicals. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

